3-Fluoro-4-methoxythiophenol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
3-fluoro-4-methoxybenzenethiol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBEUVLFLTXYXJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7FOS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60374597 | |
| Record name | 3-Fluoro-4-methoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89818-27-9 | |
| Record name | 3-Fluoro-4-methoxythiophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60374597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 89818-27-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthesis pathways for 3-Fluoro-4-methoxythiophenol, a valuable intermediate in the pharmaceutical and agrochemical industries. This document details two core synthetic routes, including their reaction mechanisms, detailed experimental protocols, and comparative quantitative data. The information is intended to equip researchers and professionals in drug development and organic synthesis with the necessary knowledge to effectively produce this key compound.
Introduction
This compound is a substituted aromatic thiol that serves as a crucial building block in the synthesis of a variety of complex organic molecules. Its unique substitution pattern, featuring a fluorine atom and a methoxy group, imparts specific electronic and steric properties that are often sought after in the design of bioactive compounds. This guide will explore two principal synthetic strategies for its preparation: the reduction of a corresponding sulfonyl chloride derivative and the Leuckart thiophenol reaction starting from the analogous aniline.
Pathway 1: Synthesis via Reduction of 3-Fluoro-4-methoxybenzenesulfonyl Chloride
This pathway involves the preparation of 3-fluoro-4-methoxybenzenesulfonyl chloride, its conversion to the corresponding sulfonamide, and subsequent reduction to the target thiophenol.
Step 1: Synthesis of 3-Fluoro-4-methoxybenzenesulfonyl Chloride
The synthesis of the key intermediate, 3-fluoro-4-methoxybenzenesulfonyl chloride, can be achieved from 2-fluoroanisole through chlorosulfonylation.
Experimental Protocol:
-
Reaction: 2-Fluoroanisole is reacted with chlorosulfonic acid.
-
Reagents:
-
2-Fluoroanisole
-
Chlorosulfonic acid (excess)
-
-
Procedure (General):
-
To a flask equipped with a stirrer, dropping funnel, and a gas outlet, add 2-fluoroanisole.
-
Cool the flask in an ice bath.
-
Slowly add chlorosulfonic acid dropwise with constant stirring, maintaining a low temperature.
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After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours.
-
Carefully pour the reaction mixture onto crushed ice.
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The solid 3-fluoro-4-methoxybenzenesulfonyl chloride that precipitates is collected by filtration, washed with cold water, and dried.
-
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like hexane or a mixture of hexane and ethyl acetate.
Step 2: Synthesis of 3-Fluoro-4-methoxybenzenesulfonamide
The synthesized sulfonyl chloride is then converted to the corresponding sulfonamide by reaction with ammonia.
Experimental Protocol:
-
Reaction: 3-Fluoro-4-methoxybenzenesulfonyl chloride is reacted with aqueous ammonia.
-
Reagents:
-
3-Fluoro-4-methoxybenzenesulfonyl chloride
-
Concentrated aqueous ammonia
-
-
Procedure (General):
-
Dissolve 3-fluoro-4-methoxybenzenesulfonyl chloride in a suitable solvent such as acetone or THF.
-
Cool the solution in an ice bath.
-
Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.
-
After the addition, continue stirring at room temperature for a few hours.
-
The solvent is removed under reduced pressure, and the resulting solid is suspended in water.
-
The solid 3-fluoro-4-methoxybenzenesulfonamide is collected by filtration, washed with water, and dried.
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Step 3: Reduction of 3-Fluoro-4-methoxybenzenesulfonamide to this compound
The final step involves the reduction of the sulfonamide to the desired thiophenol. A common method for this transformation is the use of a reducing agent like zinc dust in an acidic medium.
Experimental Protocol:
A detailed protocol for this specific reduction is available in the patent literature (CN101709045A), which describes a similar reduction of a sulfonamide derivative.
-
Reaction: 3-Fluoro-4-methoxybenzenesulfonamide is reduced using a reducing agent.
-
Reagents:
-
3-Fluoro-4-methoxybenzenesulfonamide
-
Zinc dust
-
Sulfuric acid
-
-
Procedure (Adapted from general procedures for sulfonyl chloride reduction):
-
In a round-bottom flask, prepare a mixture of cracked ice and concentrated sulfuric acid.
-
Cool the mixture to below 0°C using an ice-salt bath.
-
With mechanical stirring, gradually add 3-fluoro-4-methoxybenzenesulfonamide.
-
Slowly add zinc dust in portions, ensuring the temperature does not rise above 0°C.
-
After the addition of zinc, allow the reaction to warm up and then heat to reflux for several hours until the reaction is complete (monitored by TLC).
-
The thiophenol is then isolated by steam distillation.
-
The collected distillate is extracted with an organic solvent (e.g., diethyl ether), and the organic layer is dried over anhydrous sodium sulfate.
-
The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation.
-
Reaction Mechanism
The reduction of the sulfonyl group to a thiol by zinc in acidic medium is a complex process involving multiple electron and proton transfers. The exact mechanism is not fully elucidated but is believed to proceed through the formation of intermediate sulfinic and sulfenic acids, which are further reduced to the thiol.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 2-Fluoroanisole | 3-Fluoro-4-methoxybenzenesulfonyl chloride | Chlorosulfonic acid | Data not available |
| 2 | 3-Fluoro-4-methoxybenzenesulfonyl chloride | 3-Fluoro-4-methoxybenzenesulfonamide | Aqueous ammonia | Data not available |
| 3 | 3-Fluoro-4-methoxybenzenesulfonamide | This compound | Zinc, Sulfuric acid | Data not available |
Pathway 2: Leuckart Thiophenol Reaction from 3-Fluoro-4-methoxyaniline
The Leuckart thiophenol reaction provides an alternative route to this compound, starting from the corresponding aniline.[1] This multi-step process involves diazotization, reaction with a xanthate, and subsequent hydrolysis.
Step 1: Diazotization of 3-Fluoro-4-methoxyaniline
The first step is the conversion of the primary aromatic amine to a diazonium salt.
Experimental Protocol:
A general procedure for the diazotization of anilines can be followed.
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Reaction: 3-Fluoro-4-methoxyaniline is reacted with nitrous acid (generated in situ from sodium nitrite and a mineral acid).
-
Reagents:
-
3-Fluoro-4-methoxyaniline
-
Sodium nitrite (NaNO₂)
-
Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄)
-
Water
-
-
Procedure:
-
Dissolve 3-fluoro-4-methoxyaniline in a mixture of the chosen mineral acid and water.
-
Cool the solution to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, keeping the temperature below 5°C.
-
Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt. The resulting solution of 3-fluoro-4-methoxybenzenediazonium chloride is used directly in the next step.
-
Step 2: Reaction with Potassium Ethyl Xanthate
The diazonium salt is then reacted with a solution of potassium ethyl xanthate to form an aryl xanthate intermediate.
Experimental Protocol:
-
Reaction: 3-Fluoro-4-methoxybenzenediazonium chloride reacts with potassium ethyl xanthate.
-
Reagents:
-
Solution of 3-fluoro-4-methoxybenzenediazonium chloride (from Step 1)
-
Potassium ethyl xanthate
-
Copper(I) salt (e.g., Cu₂Cl₂) as a catalyst (optional but recommended)
-
-
Procedure:
-
In a separate flask, dissolve potassium ethyl xanthate in water.
-
If using a catalyst, add a small amount of the copper(I) salt to the xanthate solution.
-
Slowly add the cold diazonium salt solution to the stirred potassium ethyl xanthate solution, maintaining the temperature between 40-50°C.
-
Nitrogen gas will be evolved. Continue stirring at this temperature until the evolution of gas ceases.
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The oily aryl xanthate product will separate. Extract the product with an organic solvent like diethyl ether.
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Wash the organic extract with water and dry over anhydrous sodium sulfate.
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Remove the solvent under reduced pressure to obtain the crude S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate.
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Step 3: Hydrolysis of the Aryl Xanthate
The final step is the hydrolysis of the aryl xanthate to yield the desired thiophenol.
Experimental Protocol:
-
Reaction: S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate is hydrolyzed with a strong base.
-
Reagents:
-
Crude S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate
-
Potassium hydroxide (KOH) or Sodium hydroxide (NaOH)
-
Ethanol or a similar solvent
-
-
Procedure:
-
Dissolve the crude aryl xanthate in ethanol.
-
Add a solution of potassium hydroxide in water.
-
Reflux the mixture for several hours until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture and pour it into water.
-
Acidify the aqueous solution with a mineral acid (e.g., HCl) to precipitate the thiophenol.
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Extract the thiophenol with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purify the crude this compound by vacuum distillation.
-
Reaction Mechanism
The Leuckart thiophenol reaction proceeds through the formation of a diazonium salt, which then reacts with the xanthate nucleophile. The resulting diazoxanthate is unstable and decomposes, often with the aid of a copper(I) catalyst, to form an aryl radical and nitrogen gas. The aryl radical then reacts with the xanthate to form the aryl xanthate intermediate. The final step is a standard basic hydrolysis of the xanthate ester to the thiolate, which is then protonated to give the thiophenol. The copper(I) catalyst facilitates the decomposition of the diazoxanthate through a single-electron transfer mechanism.
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield (%) |
| 1 | 3-Fluoro-4-methoxyaniline | 3-Fluoro-4-methoxybenzenediazonium chloride | NaNO₂, HCl | (in situ) |
| 2 | 3-Fluoro-4-methoxybenzenediazonium chloride | S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate | Potassium ethyl xanthate, Cu(I) catalyst | Data not available |
| 3 | S-(3-fluoro-4-methoxyphenyl) O-ethyl dithiocarbonate | This compound | KOH, Ethanol | Data not available |
Mandatory Visualizations
Logical Workflow for Synthesis Pathways
Caption: Overview of the two primary synthesis pathways for this compound.
Reaction Mechanism for the Leuckart Thiophenol Reaction
Caption: Simplified mechanism of the Leuckart thiophenol reaction.
Conclusion
This technical guide has outlined two viable synthetic pathways for the preparation of this compound. While both routes are chemically sound, the choice of a specific pathway will depend on factors such as the availability of starting materials, desired scale of production, and safety considerations. The Leuckart thiophenol reaction, although a classic method, offers a well-established route from a common aniline precursor. The reduction of the corresponding sulfonyl chloride derivative presents a plausible alternative, contingent on the efficient synthesis of the sulfonyl chloride intermediate. Further optimization of the presented general protocols will be necessary to achieve high yields and purity for the target compound. It is recommended that small-scale trial reactions are conducted to establish optimal conditions before scaling up any synthesis.
References
An In-Depth Technical Guide to 3-Fluoro-4-methoxythiophenol: Physicochemical Properties and Synthetic Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxythiophenol is a substituted aromatic thiol compound that serves as a versatile intermediate in organic synthesis, particularly within the pharmaceutical and material science sectors.[1][2] Its unique structural features, namely the fluorine atom and the methoxy group on the benzene ring, impart specific electronic properties that enhance its reactivity and potential for biological activity.[1][2] This guide provides a comprehensive overview of the known physicochemical properties of this compound, a summary of a documented synthetic protocol, and a discussion of its applications in drug discovery and medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The following tables summarize the key physical and chemical characteristics of this compound. It is important to note that while some experimental data is available, certain parameters are based on computational predictions and should be considered as such.
Table 1: General and Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇FOS | [3] |
| Molecular Weight | 158.20 g/mol | [3] |
| Appearance | Colorless to light yellow liquid | ChemicalBook |
| Boiling Point | 231.5 ± 20.0 °C (Predicted) | ChemicalBook |
| Density | 1.214 ± 0.06 g/cm³ (Predicted) | ChemicalBook |
| pKa | 5.99 ± 0.10 (Predicted) | ChemicalBook |
Table 2: Identification and Chemical Descriptors
| Identifier | Value | Source |
| CAS Number | 89818-27-9 | [3] |
| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | [3] |
| InChI | InChI=1S/C7H7FOS/c1-9-7-3-2-5(10)4-6(7)8/h2-4,10H,1H3 | [3] |
| InChIKey | DBEUVLFLTXYXJF-UHFFFAOYSA-N | [3] |
| SMILES | COC1=C(C=C(C=C1)S)F | [3] |
Synthesis Protocol
A documented method for the preparation of this compound involves the reduction of 3-fluoro-4-methoxybenzenesulfonamide. The following is a summary of the experimental protocol described in patent CN101709045A.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-fluoro-4-methoxybenzenesulfonamide (0.05 mol, 10.3 g)
-
Potassium formate (0.25 mol, 21.0 g)
-
10% (mass concentration) dilute hydrochloric acid
-
Water
Procedure:
-
Combine 3-fluoro-4-methoxybenzenesulfonamide and potassium formate in a suitable reaction vessel.
-
Heat the mixture to 200 °C and maintain this temperature for 5 hours. During the reaction, water generated is continuously removed.
-
After 5 hours, cool the reaction mixture to 80 °C.
-
Adjust the pH of the reaction solution to 2 by adding 10% dilute hydrochloric acid.
-
The final product, 3-fluoro-4-methoxybenzenethiol, is obtained by rectification (a purification technique similar to distillation).
Results:
-
Yield of 3-fluoro-4-methoxybenzenethiol: 4.9 g
-
Conversion efficiency of 3-fluoro-4-methoxybenzenesulfonamide: 61.4%
-
Yield of 3-fluoro-4-methoxybenzenethiol: 60.9%
Logical Workflow for Synthesis
The synthesis of this compound can be represented as a logical workflow, starting from the reactants and proceeding through the key reaction steps to the final product and its purification.
Caption: A diagram illustrating the key stages in the synthesis of this compound.
Applications in Drug Discovery and Medicinal Chemistry
This compound is a valuable building block in medicinal chemistry due to the advantageous properties conferred by the fluorine and methoxy substituents. The incorporation of fluorine into drug candidates is a well-established strategy to enhance metabolic stability, binding affinity, and bioavailability.[4] The electron-withdrawing nature of the fluorine atom and the electron-donating methoxy group can modulate the acidity of the thiol proton and influence the molecule's interaction with biological targets.
This compound serves as an important intermediate in the synthesis of more complex molecules, including those with potential therapeutic applications.[1][2] Its utility lies in its ability to participate in various chemical transformations, such as nucleophilic substitution and coupling reactions, allowing for the construction of diverse molecular scaffolds.[2] While specific signaling pathways directly involving this compound are not extensively documented in publicly available literature, its role as a precursor to bioactive molecules is recognized.[1][2]
General Synthetic Utility in Medicinal Chemistry
The general workflow for utilizing a building block like this compound in a drug discovery program often follows a structured path.
Caption: A schematic showing the typical use of a chemical building block in a drug discovery pipeline.
Conclusion
This compound is a chemical intermediate with significant potential in the fields of pharmaceutical sciences and material development. While a complete, experimentally verified dataset of its physicochemical properties is not yet fully available in the public domain, the existing information and documented synthetic routes provide a solid foundation for its use in research. Further investigation into its biological activities and the development of more detailed analytical protocols will undoubtedly expand its applications and solidify its role as a valuable tool for chemists and drug developers.
References
In-Depth Structural Analysis and Confirmation of 3-Fluoro-4-methoxythiophenol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analysis and confirmation of 3-Fluoro-4-methoxythiophenol (IUPAC name: 3-fluoro-4-methoxybenzenethiol), a key intermediate in pharmaceutical and materials science research. This document outlines the experimental methodologies for its synthesis and purification, and details the spectroscopic techniques used for its structural elucidation and confirmation. All quantitative data is presented in clear, tabular formats for ease of comparison and interpretation.
Chemical Identity and Physical Properties
This compound is a substituted aromatic thiol with the chemical formula C₇H₇FOS. Its structure is characterized by a benzene ring functionalized with a thiol (-SH) group, a fluorine atom, and a methoxy (-OCH₃) group.
| Identifier | Value |
| IUPAC Name | 3-fluoro-4-methoxybenzenethiol[1] |
| CAS Number | 89818-27-9[1] |
| Molecular Formula | C₇H₇FOS[1] |
| Molecular Weight | 158.20 g/mol [1] |
| Appearance | Liquid |
Synthesis and Purification
A detailed experimental protocol for the synthesis and purification of this compound is crucial for obtaining a high-purity sample for structural analysis and further applications. The following protocol is based on established chemical literature.
Experimental Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of this compound.
Detailed Protocol
Synthesis: In a reaction vessel, 3-fluoro-4-methoxybenzenesulfonamide (0.05 mol) is mixed with potassium formate (0.25 mol). The mixture is heated to 200°C and maintained at this temperature for 5 hours with continuous stirring.
Work-up: After the reaction is complete, the mixture is cooled to 80°C. The pH of the reaction mixture is then adjusted to 2 by the addition of 10% hydrochloric acid. The product is extracted with dichloromethane (3 x 100 mL). The combined organic layers are dried over anhydrous magnesium sulfate. The solvent is then removed under reduced pressure to yield the crude product.
Purification: The crude product is purified by silica gel column chromatography to obtain the final, high-purity this compound.
Structural Confirmation by Spectroscopic Methods
The structural confirmation of the synthesized this compound is achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Both ¹H and ¹³C NMR spectra are essential for the complete structural assignment of this compound.
¹H NMR (Proton NMR) Data
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| Predicted | |||
| 3.4 - 3.6 | s | - | -SH |
| 3.8 - 3.9 | s | - | -OCH₃ |
| 6.8 - 7.2 | m | - | Aromatic Protons |
¹³C NMR (Carbon-13) NMR Data
| Chemical Shift (δ, ppm) | Assignment |
| Predicted | |
| 56 - 57 | -OCH₃ |
| 110 - 155 | Aromatic Carbons (C-F coupling expected) |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule by identifying the vibrational frequencies of its bonds.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Predicted | ||
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Medium | Aliphatic C-H stretch (-OCH₃) |
| 2600 - 2550 | Weak | S-H stretch |
| 1600 - 1450 | Medium-Strong | Aromatic C=C stretch |
| 1250 - 1000 | Strong | C-O stretch (methoxy) & C-F stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 158 | High | [M]⁺ (Molecular Ion) |
| Predicted Fragments | ||
| 143 | Moderate | [M - CH₃]⁺ |
| 125 | Moderate | [M - SH]⁺ |
| 115 | Moderate | [M - CH₃O - F]⁺ |
Structural Analysis Workflow
Caption: Workflow for the structural analysis and confirmation of this compound.
Conclusion
The structural analysis and confirmation of this compound are comprehensively achieved through a combination of synthesis, purification, and spectroscopic techniques. The data presented in this guide, including NMR, FT-IR, and MS, provide a robust framework for the unambiguous identification and characterization of this important chemical intermediate. The detailed experimental protocols and structured data tables serve as a valuable resource for researchers and professionals in the fields of chemical synthesis and drug development.
References
An In-depth Technical Guide to 3-Fluoro-4-methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9), a versatile synthetic intermediate with significant applications in the pharmaceutical and material science sectors. This document details its chemical and physical properties, provides an experimental protocol for its synthesis, outlines its role in the synthesis of bioactive molecules, and presents relevant safety and handling information.
Chemical Identity and Properties
This compound, with the IUPAC name 3-fluoro-4-methoxybenzenethiol , is a substituted aromatic thiol. The presence of a fluorine atom and a methoxy group on the benzene ring imparts unique reactivity and properties, making it a valuable building block in organic synthesis.[1][2]
Quantitative Data Summary
The following table summarizes the key chemical and physical properties of this compound.
| Property | Value | Reference/Note |
| CAS Number | 89818-27-9 | [1][3] |
| IUPAC Name | 3-fluoro-4-methoxybenzenethiol | [3] |
| Synonyms | 3-Fluoro-4-methoxybenzenethiol, 3-Fluoro-4-methoxy thiophenol | [1][3] |
| Molecular Formula | C₇H₇FOS | [1][3] |
| Molecular Weight | 158.2 g/mol | [1][3] |
| Boiling Point | 100-103 °C at 13 mmHg (for 4-Methoxybenzenethiol) | Data for a related compound.[4][5] |
| Density | 1.14 g/mL at 25 °C (for 4-Methoxybenzenethiol) | Data for a related compound.[4][5] |
| XLogP3-AA | 2.1 | Computed by XLogP3 3.0.[3] |
| Hydrogen Bond Donor Count | 1 | Computed by Cactvs 3.4.8.18.[3] |
| Hydrogen Bond Acceptor Count | 3 | Computed by Cactvs 3.4.8.18.[3] |
| Rotatable Bond Count | 1 | Computed by Cactvs 3.4.8.18.[3] |
| Exact Mass | 158.02016418 Da | Computed by PubChem 2.2.[3] |
| Topological Polar Surface Area | 10.2 Ų | Computed by Cactvs 3.4.8.18.[3] |
Spectral Data
-
¹H NMR: Expected signals would include a singlet for the methoxy group protons, and aromatic protons exhibiting splitting patterns influenced by the fluorine and sulfur substituents. A broad singlet for the thiol proton is also anticipated. A database entry for the ¹H NMR spectrum exists, though the detailed data is not publicly accessible.[6]
-
¹³C NMR: The spectrum would show distinct signals for the seven carbon atoms, with the carbon atoms attached to fluorine and oxygen showing characteristic chemical shifts.
-
IR Spectroscopy: Key absorption bands would be expected for the S-H stretch (around 2550 cm⁻¹), C-O-C stretching of the methoxy group, and C-F stretching, in addition to the characteristic aromatic C-H and C=C stretching vibrations.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M+) at m/z = 158, corresponding to the molecular weight of the compound.
Synthesis and Experimental Protocols
This compound can be synthesized through various methods. One documented method involves the reduction of the corresponding sulfonyl chloride.
Synthesis of 3-Fluoro-4-methoxybenzenethiol
A reported synthesis protocol for 3-fluoro-4-methoxybenzenethiol is as follows:
Reactants:
-
3-fluoro-4-methoxybenzenesulphonamide (0.05 mol, 10.3g)
-
Potassium formate (0.25 mol, 21.0g)
-
Dilute hydrochloric acid (10% mass concentration)
Procedure:
-
Mix 10.3g of 3-fluoro-4-methoxybenzenesulphonamide with 21.0g of potassium formate.
-
Heat the mixture to 200°C and maintain the reaction for 5 hours. During this time, water generated in the reaction is distilled off.
-
After 5 hours, cool the reaction mixture to 80°C.
-
Acidify the reaction solution by adding 10% dilute hydrochloric acid to adjust the pH to 2.
-
The product, 3-fluoro-4-methoxybenzenethiol, is then obtained by rectification, yielding 4.9g of the final product.
Applications in Drug Discovery and Development
This compound is a key intermediate in the synthesis of various pharmaceuticals, particularly in the development of kinase inhibitors and antiviral agents.[1][2] Its structural features allow for its incorporation into complex molecules to modulate biological activity.
Role in the Synthesis of a Doravirine Intermediate
A significant application of this compound is as a precursor in the synthesis of the non-nucleoside reverse transcriptase inhibitor (NNRTI) Doravirine, used in the treatment of HIV-1.[7][8][9] The thiophenol moiety can be utilized in nucleophilic substitution reactions to construct more complex molecular architectures.
The following diagram illustrates a conceptual workflow for the utilization of this compound in the synthesis of a key intermediate for Doravirine.
Safety and Handling
This compound is a chemical that requires careful handling in a laboratory setting. Based on GHS classifications, it may be a flammable liquid and vapor, harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[3]
Recommended Handling Precautions:
-
Work in a well-ventilated area, preferably in a fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of vapors and contact with skin and eyes.
-
Keep away from heat, sparks, and open flames.
-
Store in a tightly closed container in a cool, dry place.
In case of exposure, seek immediate medical attention and refer to the Safety Data Sheet (SDS) for detailed first-aid measures.
Conclusion
This compound is a valuable and versatile building block for researchers and professionals in organic synthesis and drug development. Its unique combination of functional groups allows for its incorporation into a wide range of complex molecules, most notably as an intermediate in the synthesis of pharmaceuticals like Doravirine. A thorough understanding of its properties, synthesis, and handling is crucial for its effective and safe utilization in research and development endeavors.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 4-METHOXYBENZENETHIOL | 696-63-9 [chemicalbook.com]
- 5. 4-METHOXYBENZENETHIOL | 696-63-9 [amp.chemicalbook.com]
- 6. This compound(89818-27-9) 1H NMR spectrum [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Highly efficient synthesis of HIV NNRTI doravirine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. CN114349690B - Synthesis method of doravirine intermediate - Google Patents [patents.google.com]
A Technical Guide to 3-Fluoro-4-methoxythiophenol for Research and Development
An In-depth Overview for Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 3-Fluoro-4-methoxythiophenol (CAS No. 89818-27-9), a key chemical intermediate in the fields of organic synthesis and pharmaceutical development. This document outlines its commercial availability, typical purity grades, and its role as a building block in the creation of more complex molecules.
Chemical Identity and Properties
This compound, also known as 3-fluoro-4-methoxybenzenethiol, is a substituted aromatic thiol.[1][2] The presence of a fluorine atom and a methoxy group on the benzene ring enhances its reactivity and solubility, making it a versatile reagent in medicinal chemistry and material science.[1][3]
| Property | Value |
| CAS Number | 89818-27-9[1][2][4] |
| Molecular Formula | C₇H₇FOS[1][2] |
| Molecular Weight | 158.20 g/mol [1] |
| IUPAC Name | 3-fluoro-4-methoxybenzenethiol[5] |
| Synonyms | 3-Fluoro-4-methoxybenzenethiol[1] |
| Physical Form | Colorless or white to pale yellow liquid or solid[6] |
| Storage Conditions | Store at room temperature, under an inert atmosphere[1][6] |
Commercial Suppliers and Purity Grades
This compound is available from a variety of chemical suppliers who specialize in providing reagents for research and development. Purity is a critical factor for researchers, as impurities can lead to unwanted side reactions or inaccurate biological testing results. The compound is typically offered in research-grade purities, ranging from 95% to over 99%.
Below is a summary of representative commercial suppliers and their offered purity grades. Researchers should always obtain a lot-specific Certificate of Analysis (CoA) to confirm the purity and identity of the purchased material.
| Supplier | Region(s) | Offered Purity Grades |
| Sigma-Aldrich (Fluorochem) | Global | 95% |
| Ambeed, Inc. | USA | 95%[6] |
| Chem-Impex International, Inc. | USA | Not specified, research grade[1][7] |
| Aladdin Scientific | USA | 95%[7] |
| Oakwood Chemical | USA | Not specified, research grade[8] |
| Amadis Chemical Company Ltd. | China | 97%[7] |
| Dayang Chem (Hangzhou) Co., Ltd. | China | 95%, 99%[7] |
| Career Henan Chemical Co. | China | 99%[4][7] |
| CD Chemical Group Limited | China | 99%[7] |
| ABCR GmbH & CO. KG | Germany | Not specified, research grade[7] |
Disclaimer: Supplier availability and purity grades are subject to change. This table is for informational purposes and does not constitute an endorsement.
Role in Drug Discovery and Development
As a chemical intermediate, this compound does not typically have a direct biological or signaling pathway activity. Instead, it serves as a crucial building block in the synthesis of more complex, pharmacologically active molecules.[3] Its utility lies in its ability to participate in various chemical reactions, such as nucleophilic substitutions and coupling reactions, to build the core structure of potential drug candidates.[1][3]
The process of leveraging such a compound in drug discovery follows a logical workflow, from initial synthesis design to the creation of a final, optimized lead compound. New chemical synthesis technologies are constantly being employed to accelerate this process, enabling rapid structure-activity relationship (SAR) studies and shortening the timeline from hit identification to candidate selection.[9]
Experimental Protocols: A General Methodology
Specific experimental protocols for this compound are dependent on the desired final molecule. However, a generalized procedure for its use in a nucleophilic aromatic substitution (SNAr) reaction, a common application for thiophenols, is provided below.
Objective: To synthesize a thioether by reacting this compound with an activated aryl halide.
Materials:
-
This compound (1.0 eq)
-
Activated aryl halide (e.g., 2,4-dinitrochlorobenzene) (1.0 eq)
-
Base (e.g., Potassium Carbonate, K₂CO₃) (1.5 eq)
-
Aprotic polar solvent (e.g., Dimethylformamide, DMF)
-
Reaction vessel, magnetic stirrer, heating mantle
-
Standard workup and purification equipment
Methodology:
-
Preparation: To a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add the aprotic polar solvent (DMF).
-
Deprotonation: Add this compound and the base (e.g., K₂CO₃) to the solvent. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the thiolate anion.
-
Reaction: Add the activated aryl halide to the reaction mixture.
-
Heating: Heat the mixture to a temperature appropriate for the specific substrates (e.g., 60-100 °C) and monitor the reaction progress using an appropriate technique (e.g., Thin Layer Chromatography, TLC, or Liquid Chromatography-Mass Spectrometry, LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired thioether.
-
Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
This protocol serves as a template. Researchers must adapt the specific substrates, base, solvent, temperature, and reaction time based on the requirements of their unique synthetic target.
Safety and Handling
This compound is a hazardous chemical that requires careful handling. According to GHS classifications, it can cause skin and serious eye irritation.[5] Some suppliers also indicate warnings for acute toxicity if swallowed, in contact with skin, or inhaled.[5][6]
Always consult the Safety Data Sheet (SDS) provided by the supplier before handling this compound. [6] Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. All work should be conducted in a well-ventilated fume hood.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 3-Fluoro-4-methoxy thiophenol | CAS 89818-27-9 | Chemical-Suppliers [chemical-suppliers.eu]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | 89818-27-9 [chemicalbook.com]
- 5. This compound | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | 89818-27-9 [sigmaaldrich.cn]
- 7. This compound manufacturers and suppliers - chemicalbook [m.chemicalbook.com]
- 8. This compound [oakwoodchemical.com]
- 9. Accelerating drug discovery with synthetic chemistry advances | Drug Discovery News [drugdiscoverynews.com]
Navigating the Physicochemical Landscape of 3-Fluoro-4-methoxythiophenol: A Technical Guide to Solubility and Stability
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and stability of 3-Fluoro-4-methoxythiophenol, a key intermediate in pharmaceutical and agrochemical research. While specific experimental data for this compound is not extensively available in public literature, this document outlines predictive methods, general experimental protocols, and data from analogous compounds to inform its handling, formulation, and development.
Executive Summary
Understanding the solubility and stability of this compound is critical for its effective application in research and development. This guide offers insights into its likely behavior in common solvents and its potential degradation pathways. The information presented herein is a synthesis of established physicochemical principles, data from structurally similar molecules, and standardized testing protocols.
Physicochemical Properties
A summary of the known physical and chemical properties of this compound is presented in Table 1. These properties are fundamental to understanding its solubility and stability characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₇FOS | - |
| Molecular Weight | 158.20 g/mol | - |
| Appearance | Colorless to pale yellow liquid or solid | - |
| Boiling Point | Not specified | - |
| Melting Point | Not specified | - |
| pKa (Thiol) | Estimated 6-8 | Inferred from related thiophenols |
Solubility Profile
Predicted Solubility
The "like dissolves like" principle suggests that this compound, a moderately polar molecule, will exhibit good solubility in polar aprotic and some polar protic solvents. Its aromatic ring and thiol group contribute to some non-polar character, allowing for solubility in less polar organic solvents as well. Water solubility is expected to be low due to the hydrophobic benzene ring.
Machine learning and computational models can provide more quantitative predictions of solubility.[1][2] These models utilize a range of molecular descriptors to estimate solubility in various solvents.[1][2]
Table 2: Predicted Qualitative Solubility of this compound
| Solvent Class | Common Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in water, Soluble in alcohols | The hydrophobic benzene ring limits water solubility. Hydrogen bonding with alcohols enhances solubility. |
| Polar Aprotic | Acetone, Acetonitrile, DMSO, DMF | Soluble | Dipole-dipole interactions with these solvents are favorable. |
| Non-Polar | Hexane, Toluene, Dichloromethane | Sparingly soluble to soluble | Van der Waals forces allow for some solubility, particularly in aromatic and chlorinated solvents. |
Solubility of Analogous Compounds
The solubility of 4-methoxythiophenol, a structurally similar compound, provides some insight. It is reported to be soluble in organic solvents like ethanol, methanol, and acetone, but has limited solubility in water.[3] The addition of a fluorine atom in the 3-position is not expected to drastically alter this general solubility profile, though it may slightly increase polarity.
Experimental Determination of Solubility
A standardized protocol for determining the solubility of a compound like this compound involves the shake-flask method.[4][5]
Experimental Workflow: Shake-Flask Solubility Determination
Caption: A generalized workflow for determining the equilibrium solubility of a compound.
Stability Profile
The stability of this compound is influenced by its functional groups, particularly the thiol group, and its susceptibility to environmental factors such as light, temperature, and pH.
Potential Degradation Pathways
Thiophenols are known to be susceptible to oxidation. The thiol group (-SH) can be oxidized to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids. The presence of a fluorine atom on the aromatic ring can influence the electron density of the ring and potentially affect its stability, though the carbon-fluorine bond itself is very strong and generally resistant to cleavage.[6]
Degradation of fluoroaromatic compounds can proceed via hydroxylation of the aromatic ring, followed by ring cleavage.[6][7]
Signaling Pathway: Potential Degradation of this compound
Caption: Potential oxidative and hydroxylative degradation pathways.
Stability Testing Protocol
A comprehensive stability testing program is essential to determine the shelf-life and appropriate storage conditions for this compound.[8][9][10] This typically involves long-term and accelerated stability studies.[8][9]
Table 3: Recommended Conditions for Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-term | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |
| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
RH = Relative Humidity
Forced degradation studies are also crucial to identify potential degradation products and to develop stability-indicating analytical methods.[10][11] These studies involve exposing the compound to harsh conditions such as high temperature, humidity, light, and a range of pH values.[11]
Experimental Workflow: Forced Degradation Study
Caption: A generalized workflow for conducting forced degradation studies.
Analytical Methodologies
The quantification of this compound and its potential degradants requires validated analytical methods. High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection is a suitable technique for this purpose. A stability-indicating method should be developed that can resolve the parent compound from all potential degradation products.
Conclusion and Recommendations
While specific experimental data for this compound is limited, this guide provides a framework for understanding its likely solubility and stability characteristics. It is predicted to be soluble in a range of organic solvents and susceptible to oxidation at the thiol group.
For researchers and drug development professionals, it is recommended to:
-
Conduct experimental solubility studies in relevant solvent systems.
-
Perform comprehensive stability testing under long-term, accelerated, and forced degradation conditions.
-
Develop and validate a stability-indicating analytical method for accurate quantification and impurity profiling.
By following these recommendations, a robust understanding of the physicochemical properties of this compound can be established, facilitating its successful application in further research and development.
References
- 1. d-nb.info [d-nb.info]
- 2. Prediction of small-molecule compound solubility in organic solvents by machine learning algorithms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. solubilityofthings.com [solubilityofthings.com]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. chem.ws [chem.ws]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. japsonline.com [japsonline.com]
- 9. gmpsop.com [gmpsop.com]
- 10. pharmtech.com [pharmtech.com]
- 11. ema.europa.eu [ema.europa.eu]
The Ascendant Role of Fluorinated Thiophenol Derivatives in Modern Drug Discovery: A Technical Guide to Their Biological Activities
For Immediate Release
A Deep Dive into the Pharmacological Potential of Organofluorine Sulfur Compounds for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern medicinal chemistry. This technical guide explores the burgeoning field of fluorinated thiophenol derivatives, a class of compounds demonstrating significant promise across a spectrum of therapeutic areas. By leveraging the unique physicochemical properties of fluorine, these derivatives exhibit enhanced biological activity, metabolic stability, and target-specific interactions, making them compelling candidates for next-generation therapeutics.
This document provides an in-depth analysis of the anticancer, antimicrobial, anti-inflammatory, and enzyme-inhibiting properties of fluorinated thiophenol derivatives. It is designed to serve as a comprehensive resource for researchers and drug development professionals, offering a compilation of quantitative biological data, detailed experimental methodologies, and visual representations of key cellular pathways and experimental workflows.
Anticancer Activities: Targeting Malignancy with Fluorinated Precision
Fluorinated thiophenol derivatives have emerged as potent agents in oncology research, demonstrating significant cytotoxic effects against various cancer cell lines. The introduction of fluorine atoms can enhance the lipophilicity and metabolic stability of these compounds, facilitating their cellular uptake and interaction with intracellular targets.
Quantitative Data on Anticancer Activity
The in vitro cytotoxic efficacy of fluorinated thiophenol derivatives is commonly quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following table summarizes the IC50 values of representative fluorinated heterocyclic compounds incorporating thiophenol or related motifs against various cancer cell lines.
| Compound Class | Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (C32) | 24.4 | - | - |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Melanoma (A375) | 25.4 | - | - |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Breast Cancer (MCF-7/WT) | >100 | - | - |
| Thiazolo[4,5-d]pyrimidine | 7-Chloro-3-phenyl-5-(trifluoromethyl)[1][2]thiazolo[4,5-d]pyrimidine-2(3H)-thione | Prostate Cancer (DU145) | >100 | - | - |
| 1,3,4-Thiadiazole | Compound A2 | Breast Cancer (MCF-7) | 52.35 | - | - |
| 1,3,4-Thiadiazole | Compound A3 | Breast Cancer (MCF-7) | 54.81 | - | - |
| 1,3,4-Thiadiazole | Compound B1 | Breast Cancer (MCF-7) | 53.9 | - | - |
| 1,3,4-Thiadiazole | Compound B3 | Breast Cancer (MCF-7) | 54.1 | - | - |
| Diphenylamine Chalcone | Compound B3 | Cervical Cancer (HeLa) | 32.42 (µg/ml) | 5-Fluorouracil | 40.7 (µg/ml) |
| Diphenylamine Chalcone | Compound B5 | Cervical Cancer (HeLa) | 24.53 (µg/ml) | 5-Fluorouracil | 40.7 (µg/ml) |
| Thiophene Carboxamide | Compound 2b | Hepatocellular Carcinoma (Hep3B) | 5.46 | - | - |
| Thiophene Carboxamide | Compound 2e | Hepatocellular Carcinoma (Hep3B) | 12.58 | - | - |
Note: The data presented are drawn from various sources and represent the activities of complex molecules containing fluorinated phenyl or thiophene moieties. Direct comparisons should be made with caution, considering the diverse structural scaffolds.
Signaling Pathways in Anticancer Activity
Fluorinated thiophenol derivatives can induce cancer cell death through the modulation of critical signaling pathways, primarily the MAPK (Mitogen-Activated Protein Kinase) pathway and the intrinsic apoptosis pathway.
The MAPK signaling cascade is a key regulator of cellular processes including proliferation, differentiation, and apoptosis.[1] Thiophene-based compounds with fluorine substitutions have been explored as inhibitors of crucial kinases within this pathway, such as p38α MAPK.[1] By inhibiting these kinases, fluorinated thiophenols can disrupt the signaling that promotes cancer cell growth and survival.
The intrinsic apoptosis pathway , also known as the mitochondrial pathway, is another primary mechanism through which these compounds exert their anticancer effects. Cellular stress induced by fluorinated thiophenols can lead to the release of cytochrome c from the mitochondria, initiating a caspase cascade that culminates in programmed cell death.
Antimicrobial Activities: A New Frontier in Combating Drug Resistance
The rise of antimicrobial resistance necessitates the development of novel therapeutic agents. Fluorinated thiophenol derivatives have demonstrated promising activity against a range of bacterial and fungal pathogens. The presence of fluorine can enhance the antimicrobial potency of the parent compounds.
Quantitative Data on Antimicrobial Activity
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table presents MIC values for various thiophene and benzothiophene derivatives against selected microbial strains.
| Compound Class | Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Bacillus cereus | 16 | - | - |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-chlorobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Bacillus cereus | 16 | - | - |
| 3-Halobenzo[b]thiophene | Cyclohexanol-substituted 3-bromobenzo[b]thiophene | Staphylococcus aureus | 16 | - | - |
| 2(5H)-Furanone Derivative | F131 | S. aureus (clinical isolates) | 8-16 | - | - |
| 2(5H)-Furanone Derivative | F131 | C. albicans (clinical isolates) | 32-128 | - | - |
| Thiophene Carboxamide | S1 | Staphylococcus aureus | 0.81 (µM/ml) | Cefadroxil | - |
| Thiophene Carboxamide | S1 | Bacillus subtilis | 0.81 (µM/ml) | Cefadroxil | - |
| Thiophene Carboxamide | S4 | Candida albicans | 0.91 (µM/ml) | Fluconazole | - |
| Thiophene Carboxamide | S4 | Aspergillus niger | 0.91 (µM/ml) | Fluconazole | - |
Anti-inflammatory Effects: Modulating the Inflammatory Cascade
Chronic inflammation is implicated in a wide range of diseases. Fluorinated thiophenol derivatives have shown potential as anti-inflammatory agents by inhibiting key mediators of the inflammatory response.
Quantitative Data on Anti-inflammatory Activity
The anti-inflammatory activity of these compounds is often assessed by their ability to inhibit enzymes like cyclooxygenase (COX) or to reduce the production of inflammatory mediators.
| Compound Class | Derivative | Assay | IC50 | Reference Compound | IC50 |
| Thiophene-3-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | COX-2 Inhibition | 0.29 µM | Celecoxib | 0.42 µM |
| Thiophene-3-carboxamide | 2-benzamido-5-ethyl-N-(4-fluorophenyl)thiophene-3-carboxamide | Protein Denaturation Inhibition | 0.54 µM | Celecoxib | 0.89 µM |
| Thiophene derivative | Compound 29a | COX-2 Inhibition | 0.31-1.40 µM | Celecoxib | - |
| Trifluoromethyl thioxanthone | Compound 1 | COX-2 Inhibition | 27.1 nM | - | - |
| Trifluoromethyl thioxanthone | Compound 3 | COX-2 Inhibition | 25.9 nM | - | - |
| Trifluoromethyl thioxanthone | Compound 4 | COX-1 Inhibition | 10.1 nM | - | - |
Enzyme Inhibition: A Targeted Approach to Disease Modification
The specific inhibition of enzymes is a fundamental strategy in drug development. Fluorinated thiophenols can act as potent and selective enzyme inhibitors, a property enhanced by the electron-withdrawing nature of fluorine.
Quantitative Data on Enzyme Inhibition
The inhibitory potential of these compounds is typically expressed as IC50 values against specific enzyme targets.
| Compound Class | Enzyme Target | Inhibitor | IC50 |
| Thiophenecarboxamide ureas | Checkpoint Kinase 1 (CHK1) | AZD7762 | Potent inhibitor |
| Thienyl-based inhibitors | Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Thio-Iva | 3.31 µM |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Acetylcholinesterase (AChE) | - | Varies |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Butyrylcholinesterase (BChE) | - | Varies |
| Phenyl-3-(thiophen-2-yl)-1H-pyrazole-5-carboxamides | Glutathione S-transferase (GST) | - | Varies |
Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections outline the methodologies for the synthesis of a representative fluorinated thiophenol and for key in vitro biological assays.
Synthesis of 4-Fluorothiophenol
A common method for the synthesis of 4-fluorothiophenol involves the reduction of 4-fluorobenzenesulfonyl chloride.[1]
Procedure:
-
Chlorosulfonation: In a reaction vessel, add chlorosulfonic acid and cool to 5-10°C. Slowly add fluorobenzene while maintaining the temperature. After the addition, allow the reaction to proceed for several hours at 10-20°C, then briefly raise the temperature to 60°C.
-
Dilution: Cool the reaction mixture and slowly add crushed ice to dilute the sulfonation solution, ensuring the temperature does not rise excessively.
-
Reduction: To the cooled, diluted solution, slowly add zinc powder while keeping the temperature between 10-20°C. After the addition, maintain this temperature for a couple of hours, then increase the temperature to 90°C and continue the reaction.
-
Isolation: Cool the reaction mixture and filter. The filtrate will contain the 4-fluorothiophenol as an oil layer.
-
Purification: Separate the oil layer and purify by reduced pressure distillation to obtain the final product.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.[3]
Procedure:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.[3]
-
Compound Treatment: Prepare serial dilutions of the test compound in the culture medium. Replace the existing medium in the wells with the medium containing the test compound at various concentrations. Include a vehicle control (solvent only) and an untreated control.[3]
-
Incubation: Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a CO2 incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability compared to the untreated control. The IC50 value is determined by plotting the percentage of viability against the logarithm of the compound concentration.
In Vitro Antimicrobial Activity: Broth Microdilution Method for MIC Determination
This method determines the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.
Procedure:
-
Compound Dilution: Prepare a serial two-fold dilution of the test compound in a suitable broth medium in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the same broth.
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the anti-inflammatory activity of a compound by quantifying its ability to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
Procedure:
-
Cell Seeding and Treatment: Seed RAW 264.7 cells in a 96-well plate. Pre-treat the cells with various concentrations of the test compound for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response and NO production.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant. The presence of nitrite, a stable product of NO, will result in a color change.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and determine the inhibitory effect of the compound on NO production.
Experimental and Drug Discovery Workflow
The journey from a promising fluorinated thiophenol derivative to a potential drug candidate involves a structured workflow encompassing synthesis, multi-faceted in vitro screening, and data analysis.
Conclusion
Fluorinated thiophenol derivatives represent a highly promising and versatile class of compounds in the landscape of modern drug discovery. Their demonstrated efficacy in anticancer, antimicrobial, anti-inflammatory, and enzyme inhibition studies underscores their potential for therapeutic development. The strategic incorporation of fluorine atoms consistently enhances their biological profiles, offering a powerful tool for medicinal chemists to fine-tune potency, selectivity, and pharmacokinetic properties. This technical guide provides a foundational resource for the continued exploration and development of these remarkable molecules, with the ultimate goal of translating their potential into novel and effective therapies for a range of human diseases. Further research into the precise mechanisms of action and in vivo efficacy of these compounds is warranted and will undoubtedly pave the way for their clinical application.
References
A Comprehensive Review of 3-Fluoro-4-methoxythiophenol and its Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxythiophenol is a versatile sulfur-containing aromatic compound that has garnered significant interest in medicinal chemistry. Its unique structural features, including a fluorine atom, a methoxy group, and a reactive thiophenol moiety, make it an attractive building block for the synthesis of novel therapeutic agents. The presence of fluorine can enhance metabolic stability, binding affinity, and bioavailability of drug candidates, while the methoxy and thiol groups provide handles for further chemical modification and interaction with biological targets. This technical guide provides an in-depth literature review of this compound and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and potential applications in drug development, particularly in the areas of oncology and inflammatory diseases.
Synthesis of this compound and its Analogs
The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common method involves the reduction of the corresponding sulfonyl chloride. For instance, a patented method describes the synthesis of 3-fluoro-4-methoxybenzenethiol by reacting 3-fluoro-4-methoxybenzenesulfonamide with potassium formate at high temperatures, followed by acidification.
General synthetic strategies for substituted thiophenols often involve the use of copper-catalyzed coupling reactions of aryl iodides with a sulfur source, providing a versatile route to a wide range of analogs bearing different functional groups.
This document will now delve into specific classes of analogs that incorporate the 3-fluoro-4-methoxyphenyl moiety and explore their biological activities.
Analogs with Anticancer Activity
The 3-fluoro-4-methoxyphenyl scaffold has been incorporated into various heterocyclic systems to explore their potential as anticancer agents. These analogs have shown promise by targeting key signaling pathways involved in cancer cell proliferation and survival.
Thiazole and Benzothiazole Derivatives
Derivatives of thiazole and benzothiazole containing the 3-fluoro-4-methoxyphenyl group have been investigated for their antiproliferative activities. While specific data on direct analogs of this compound in this class is limited in the readily available literature, related structures provide valuable insights. For example, studies on substituted 2-phenylbenzothiazoles have demonstrated significant cytotoxic activity against various cancer cell lines. The synthesis of these compounds often involves the condensation of a substituted 2-aminothiophenol with an appropriate aldehyde or carboxylic acid derivative.
Kinase Inhibitors
The 3-fluoro-4-methoxyphenyl moiety is a common feature in the design of kinase inhibitors, which are a major class of anticancer drugs. Kinases such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and Mitogen-Activated Protein Kinases (MAPKs) are crucial regulators of cell signaling pathways that are often dysregulated in cancer.
While direct SAR studies on a series of this compound analogs as kinase inhibitors are not extensively documented in the public domain, the inclusion of the 3-fluoro-4-methoxyphenyl group in known kinase inhibitors suggests its importance for potent and selective activity. For instance, pyrazolo[3,4-d]pyrimidine derivatives incorporating a 3-fluoro-4-methoxyphenyl substituent have been explored as potential VEGFR-2 inhibitors.
Signaling Pathways
The biological effects of this compound analogs are often mediated through their interaction with specific signaling pathways that are critical for cell growth, survival, and inflammation. Two such pathways that are frequently implicated in the therapeutic areas targeted by these compounds are the Mitogen-Activated Protein Kinase (MAPK) and the Nuclear Factor-kappa B (NF-κB) pathways.
MAPK Signaling Pathway
The MAPK pathway is a key signaling cascade that transmits signals from the cell surface to the nucleus, regulating a wide range of cellular processes including proliferation, differentiation, and apoptosis. Dysregulation of the MAPK pathway is a hallmark of many cancers. Several inhibitors targeting components of this pathway, such as p38 MAPK, have been developed. The general structure of many p38 MAPK inhibitors includes a heterocyclic core with substituted aryl groups, a motif where the 3-fluoro-4-methoxyphenyl group could be beneficially incorporated.
Methodological & Application
Application Notes and Protocols for 3-Fluoro-4-methoxythiophenol in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxythiophenol is a valuable building block in organic synthesis, particularly for the construction of complex molecules in medicinal chemistry and materials science. Its unique electronic properties, stemming from the electron-withdrawing fluorine atom and the electron-donating methoxy group, influence its reactivity and the properties of the resulting products. Palladium-catalyzed cross-coupling reactions are a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds. This document provides detailed application notes and adaptable protocols for the use of this compound in key palladium-catalyzed cross-coupling reactions, including C-S cross-coupling (thioetherification), Suzuki-Miyaura coupling, and Buchwald-Hartwig amination.
While specific literature examples detailing the use of this compound in these reactions are not extensively documented in readily available literature, the protocols provided herein are based on well-established methodologies for structurally and electronically similar thiophenols. These serve as a robust starting point for the development of specific synthetic procedures.
I. Palladium-Catalyzed C-S Cross-Coupling (Thioetherification)
The formation of aryl thioethers is a critical transformation in the synthesis of numerous pharmaceuticals and agrochemicals. Palladium catalysts, particularly those employing bulky, electron-rich phosphine ligands, have proven highly effective for the arylation of a wide range of thiols.
Application: Synthesis of diaryl sulfides containing the 3-fluoro-4-methoxyphenylthio moiety. These structures are of interest for their potential biological activities and as intermediates in further synthetic transformations.
Representative Experimental Protocol: Palladium-Catalyzed Thioetherification
This protocol is adapted from general procedures for the C-S coupling of aryl thiols with aryl halides.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide or iodide
-
Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos, dppf, or a biaryl phosphine like XPhos)
-
Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃), or Potassium phosphate (K₃PO₄))
-
Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)
-
Schlenk tube or microwave vial
-
Standard laboratory glassware for workup and purification
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., Nitrogen or Argon), add the palladium precatalyst (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equivalents).
-
Add the aryl halide (1.0 equivalent) and this compound (1.1-1.5 equivalents).
-
Add the anhydrous solvent to achieve a concentration of 0.1-0.5 M with respect to the aryl halide.
-
Seal the tube and stir the reaction mixture at the desired temperature (typically 80-120 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent such as ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired diaryl sulfide.
Data Presentation: Representative Conditions for C-S Cross-Coupling
| Entry | Aryl Halide | Pd Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromotoluene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (2.0) | Toluene | 110 | 12 | [85-95] |
| 2 | 1-Iodo-4-nitrobenzene | Pd(OAc)₂ (3) | dppf (6) | Cs₂CO₃ (2.5) | Dioxane | 100 | 8 | [80-90] |
| 3 | 2-Bromopyridine | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2.0) | DMF | 120 | 16 | [75-85] |
*Note: Yields are estimated based on typical outcomes for similar substrates and are intended as a guide for optimization.
II. Suzuki-Miyaura Cross-Coupling Reactions
While the direct use of thiols in Suzuki-Miyaura reactions is less common for C-S bond formation, a more relevant application involves the coupling of an aryl halide derivative of this compound with a boronic acid to form a biaryl structure.
Application: Synthesis of biaryl compounds where one aryl ring is functionalized with the 3-fluoro-4-methoxyphenylthio group. This is a key strategy for building complex molecular scaffolds in drug discovery.
Representative Experimental Protocol: Suzuki-Miyaura Coupling
This protocol outlines the coupling of an aryl bromide (containing the 3-fluoro-4-methoxyphenylthio moiety) with an arylboronic acid.
Reaction Scheme:
Materials:
-
Aryl bromide derivative of this compound
-
Arylboronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, or Pd(OAc)₂)
-
Ligand (if not using a pre-formed catalyst complex, e.g., SPhos)
-
Aqueous base solution (e.g., 2M Na₂CO₃ or K₂CO₃)
-
Solvent system (e.g., Toluene/Ethanol/Water, Dioxane/Water)
-
Reaction vessel (e.g., round-bottom flask with condenser)
Procedure:
-
In a reaction vessel, dissolve the aryl bromide (1.0 equivalent) and the arylboronic acid (1.2-1.5 equivalents) in the organic solvent.
-
Add the aqueous base solution.
-
Degas the mixture by bubbling an inert gas (e.g., Argon or Nitrogen) through it for 15-20 minutes.
-
Add the palladium catalyst (1-5 mol%) under a positive pressure of the inert gas.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Separate the organic layer, and wash it with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the product by flash chromatography or recrystallization.
Data Presentation: Representative Conditions for Suzuki-Miyaura Coupling
| Entry | Aryl Bromide Moiety | Arylboronic Acid | Pd Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(3-Fluoro-4-methoxyphenylthio)bromobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2.0) | Toluene/EtOH/H₂O | 90 | 12 | [80-95] |
| 2 | 2-Bromo-5-(3-fluoro-4-methoxyphenylthio)pyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2.5) | Dioxane/H₂O | 100 | 10 | [75-90] |
*Note: Yields are estimated based on typical outcomes for similar substrates and are intended as a guide for optimization.
III. Buchwald-Hartwig Amination
Similar to the Suzuki-Miyaura reaction, the Buchwald-Hartwig amination would typically involve a derivative of this compound, such as an aryl halide bearing this thioether moiety, coupled with a primary or secondary amine.[1] The electron-withdrawing nature of the substituent may influence the reactivity of the aryl halide.
Application: Synthesis of N-aryl amines containing the 3-fluoro-4-methoxyphenylthio group, which are important pharmacophores in many biologically active molecules.
Representative Experimental Protocol: Buchwald-Hartwig Amination
Reaction Scheme:
Materials:
-
Aryl halide derivative of this compound (X = Br, I, or OTf)
-
Primary or secondary amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)
-
Bulky electron-rich phosphine ligand (e.g., XPhos, RuPhos, or BrettPhos)
-
Strong, non-nucleophilic base (e.g., NaOtBu or LHMDS)
-
Anhydrous, aprotic solvent (e.g., Toluene or Dioxane)
-
Inert atmosphere reaction setup
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the palladium precatalyst (1-2 mol%), the ligand (2-4 mol%), and the base (1.4-2.0 equivalents).
-
Add the aryl halide (1.0 equivalent), the amine (1.2-1.5 equivalents), and the solvent.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of celite to remove the catalyst and inorganic salts.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Data Presentation: Representative Conditions for Buchwald-Hartwig Amination
| Entry | Aryl Halide Moiety | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-(3-Fluoro-4-methoxyphenylthio)bromobenzene | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu (1.5) | Toluene | 100 | 18 | [85-95] |
| 2 | 1-(3-Fluoro-4-methoxyphenylthio)-4-iodobenzene | Aniline | Pd(OAc)₂ (2) | RuPhos (4) | LHMDS (1.8) | Dioxane | 110 | 24 | [70-85] |
*Note: Yields are estimated based on typical outcomes for similar substrates and are intended as a guide for optimization.
IV. Visualizations
Caption: Catalytic cycle for C-S cross-coupling.
Caption: General experimental workflow.
Caption: Decision tree for reaction optimization.
References
Application Note: Palladium-Catalyzed S-Arylation of 3-Fluoro-4-methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of aryl thioethers is a cornerstone of medicinal chemistry and materials science. The incorporation of a sulfur linkage, particularly when flanked by functionalized aryl groups, can significantly influence a molecule's biological activity, pharmacokinetic properties, and material characteristics. 3-Fluoro-4-methoxythiophenol is a valuable building block in this context, offering a unique combination of electronic and steric properties. This application note provides a detailed protocol for the palladium-catalyzed S-arylation of this compound with various aryl halides, a process also known as C-S cross-coupling. The methodologies presented are based on established literature precedents for similar substituted thiophenols and serve as a robust starting point for synthetic applications.
Reaction Principle
The S-arylation of this compound with an aryl halide (Ar-X, where X = I, Br, Cl) is typically achieved through a palladium-catalyzed cross-coupling reaction, often referred to as a Buchwald-Hartwig type C-S coupling. The catalytic cycle, in simplified terms, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by the formation of a palladium-thiolate intermediate. Reductive elimination from this intermediate yields the desired aryl thioether and regenerates the active Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and broad substrate scope.
Experimental Protocols
This section details the experimental procedures for the palladium-catalyzed S-arylation of this compound. Two representative protocols are provided, one utilizing a common palladium precatalyst and ligand system, and another employing a ligand-free copper-catalyzed system as an alternative.
Protocol 1: Palladium-Catalyzed S-Arylation
This protocol is adapted from established Buchwald-Hartwig C-S coupling methodologies.
Materials:
-
This compound
-
Aryl halide (e.g., Iodobenzene, 4-Bromoanisole, 2-Chlorotoluene)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies (silica gel, solvents for chromatography)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃ (0.02 mmol, 2 mol%) and Xantphos (0.04 mmol, 4 mol%).
-
Add the aryl halide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add sodium tert-butoxide (1.4 mmol, 1.4 equiv).
-
Add 5 mL of anhydrous toluene to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired S-aryl thioether.
Protocol 2: Copper-Catalyzed S-Arylation (Ullmann Condensation)
As an alternative to palladium catalysis, copper-catalyzed Ullmann-type reactions can be effective for C-S bond formation.
Materials:
-
This compound
-
Aryl iodide
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk tube or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and purification supplies
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add CuI (0.1 mmol, 10 mol%).
-
Add the aryl iodide (1.0 mmol, 1.0 equiv) and this compound (1.2 mmol, 1.2 equiv).
-
Add potassium carbonate (2.0 mmol, 2.0 equiv).
-
Add 5 mL of anhydrous DMF to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. Reaction times can vary from 12 to 36 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table summarizes representative yields for the S-arylation of various substituted thiophenols with different aryl halides under palladium or copper catalysis, providing an expected range for the reactions with this compound.
| Entry | Thiophenol | Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |
| 1 | 4-Methoxythiophenol | Iodobenzene | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu (1.4) | Toluene | 110 | 85-95 |
| 2 | 4-Fluorothiophenol | 4-Bromoanisole | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 100 | 80-90 |
| 3 | Thiophenol | 2-Chlorotoluene | Pd₂(dba)₃ (1.5) | DavePhos (3) | K₃PO₄ (2.0) | Dioxane | 110 | 75-85 |
| 4 | 4-Methylthiophenol | 4-Iodotoluene | CuI (10) | None | K₂CO₃ (2.0) | DMF | 140 | 70-85 |
| 5 | 3-Chlorothiophenol | Iodobenzene | CuI (5) | Phenanthroline (10) | K₃PO₄ (2.0) | DMF | 120 | 65-80 |
Mandatory Visualizations
The following diagrams illustrate the generalized experimental workflow and the catalytic cycle for the palladium-catalyzed S-arylation reaction.
Caption: Experimental workflow for the S-arylation of this compound.
Caption: Simplified catalytic cycle for palladium-catalyzed C-S cross-coupling.
Safety Precautions
-
Thiophenols are malodorous and toxic. All manipulations should be performed in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be air and moisture sensitive. Handle under an inert atmosphere.
-
Organic solvents are flammable. Avoid open flames and ensure proper ventilation.
-
Bases such as sodium tert-butoxide are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The S-arylation of this compound is a versatile transformation for the synthesis of valuable diaryl thioethers. The palladium-catalyzed protocol offers a reliable and high-yielding route, while the copper-catalyzed method provides a viable alternative. The choice of reaction conditions, particularly the catalyst system and base, may require optimization depending on the specific aryl halide used. These protocols provide a solid foundation for researchers to explore the synthesis of novel compounds for applications in drug discovery and materials science.
Application Notes: 3-Fluoro-4-methoxythiophenol as a Versatile Building Block in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxythiophenol is a valuable and versatile building block in the synthesis of complex pharmaceutical molecules. Its unique structural features, including a reactive thiol group and the presence of electron-modifying fluoro and methoxy substituents on the aromatic ring, make it an attractive starting material for the construction of various pharmacologically active scaffolds.[1] This thiophenol derivative is particularly noted for its utility in creating intermediates for drugs that target specific biological pathways, playing a crucial role in modern drug discovery and development.
The strategic placement of the fluorine atom and the methoxy group on the benzene ring influences the molecule's reactivity and physicochemical properties. The fluorine atom can enhance metabolic stability and binding affinity of the final drug molecule, while the methoxy group can modulate solubility and electronic characteristics. These attributes make this compound a key component in the synthesis of targeted therapies, particularly in the realm of kinase inhibitors for oncology.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.20 g/mol |
| CAS Number | 89818-27-9 |
| Appearance | Colorless to pale yellow liquid or solid |
| Boiling Point | Not explicitly available |
| Melting Point | Not explicitly available |
| Solubility | Soluble in common organic solvents |
Applications in Pharmaceutical Synthesis
This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds, most notably kinase inhibitors. Its thiol group provides a nucleophilic handle for the formation of crucial carbon-sulfur bonds in target molecules.
Synthesis of Kinase Inhibitors
Kinase inhibitors are a major class of targeted cancer therapies. Many of these inhibitors feature a quinazoline core, and the introduction of a substituted phenylthio moiety is a common strategy to enhance potency and selectivity. This compound is an ideal building block for creating such moieties.
Example: Synthesis of 4-Anilinoquinazoline Derivatives
Derivatives of 4-anilinoquinazoline are known to possess significant anti-cancer activities, often by inhibiting epidermal growth factor receptor (EGFR) or vascular endothelial growth factor receptor (VEGFR) tyrosine kinases. The synthesis of these derivatives can involve the nucleophilic aromatic substitution (SNAr) of a halogenated quinazoline with this compound.
A plausible synthetic route involves the reaction of a 4-chloroquinazoline intermediate with this compound to introduce the desired (3-fluoro-4-methoxyphenyl)thio side chain. This side chain can then interact with key residues in the ATP-binding pocket of the target kinase.
Key Synthetic Reactions and Protocols
The reactivity of this compound allows for its participation in several fundamental organic reactions crucial for pharmaceutical synthesis.
Nucleophilic Aromatic Substitution (SNAr)
The thiol group of this compound is a potent nucleophile, readily displacing leaving groups (e.g., halogens) on electron-deficient aromatic or heteroaromatic rings. This reaction is fundamental for constructing aryl thioethers, which are common motifs in kinase inhibitors.
Protocol: Synthesis of a 4-((3-Fluoro-4-methoxyphenyl)thio)quinazoline Intermediate
This protocol describes a general procedure for the nucleophilic aromatic substitution reaction between a 4-chloroquinazoline derivative and this compound.
Materials:
-
4-Chloro-7-methoxy-6-nitroquinazoline
-
This compound
-
Potassium Carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of 4-chloro-7-methoxy-6-nitroquinazoline (1.0 eq) in DMF, add this compound (1.1 eq) and potassium carbonate (2.0 eq).
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-((3-fluoro-4-methoxyphenyl)thio)-7-methoxy-6-nitroquinazoline.
S-Alkylation
The thiol group can be readily alkylated using various alkyl halides or other electrophiles to introduce a flexible linker, which can be crucial for optimizing the binding of a drug molecule to its target.
Protocol: General S-Alkylation of this compound
This protocol outlines a general method for the S-alkylation of this compound.
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide)
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Acetone or Tetrahydrofuran (THF)
-
Ethyl acetate
-
Water
Procedure:
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture.
-
Stir the reaction at room temperature or gentle heating (40-50 °C) until completion (monitored by TLC).
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography if necessary.
Expected Yield: S-alkylation reactions of thiophenols are generally high-yielding, often exceeding 90%.
Targeted Signaling Pathways
Pharmaceuticals synthesized using this compound as a building block are often designed to modulate the activity of key signaling pathways implicated in diseases like cancer.
EGFR and VEGFR Signaling Pathways
The Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathways are critical regulators of cell proliferation, survival, and angiogenesis.[2][3][4][5][6][7][8][9][10][11] Aberrant activation of these pathways is a hallmark of many cancers. Small molecule inhibitors that target the ATP-binding site of EGFR and VEGFR tyrosine kinases are a major focus of cancer drug development.
The (3-fluoro-4-methoxyphenyl)thio moiety, when incorporated into a suitable scaffold like a quinazoline, can effectively occupy the hydrophobic pocket of the kinase domain, leading to potent inhibition of the signaling cascade.
Caption: EGFR/VEGFR Signaling Inhibition.
Experimental Workflow for Kinase Inhibitor Synthesis
The synthesis of a kinase inhibitor utilizing this compound typically follows a multi-step sequence. A generalized workflow is depicted below.
Caption: Kinase Inhibitor Synthesis Workflow.
Conclusion
This compound is a highly valuable and strategically important building block for the synthesis of complex pharmaceutical agents, particularly kinase inhibitors. Its inherent reactivity and the electronic properties conferred by the fluoro and methoxy substituents allow for its efficient incorporation into diverse molecular scaffolds. The protocols and workflows outlined in these application notes provide a solid foundation for researchers and drug development professionals to utilize this versatile reagent in the discovery and synthesis of novel therapeutics.
References
- 1. US6664390B2 - Method for the simplified production of (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-nitro-quinazoline-4-yl]-amine or (3-chloro-4-fluorophenyl)-[7-(3-morpholin-4-yl-propoxy)-6-amino-quinazoline-4-yl]-amine - Google Patents [patents.google.com]
- 2. EP1807402A1 - Quinazoline derivatives, process for their preparation, their use as antimitotics and pharmaceutical compositions comprising said derivatives - Google Patents [patents.google.com]
- 3. rsc.org [rsc.org]
- 4. Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO1998013354A1 - Quinazoline derivatives and pharmaceutical compositions containing them - Google Patents [patents.google.com]
- 6. Exploring Substituted Tetrazoloquinazoline: Biological Activities, Molecular Docking Analysis, and Anti-Breast Cancer MCF7/HER2 Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cbijournal.com [cbijournal.com]
- 10. researchgate.net [researchgate.net]
- 11. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Application of 3-Fluoro-4-methoxythiophenol in Agrochemical Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxythiophenol is a versatile sulfur-containing aromatic building block with significant potential in the discovery and development of novel agrochemicals. Its unique electronic properties, conferred by the fluorine and methoxy substituents, make it an attractive starting material for the synthesis of new fungicides and herbicides. The introduction of a thioether linkage, derived from the thiophenol moiety, is a common strategy in the design of modern pesticides, often enhancing their biological activity and metabolic stability. This document provides detailed application notes and experimental protocols for leveraging this compound in the development of new agrochemical active ingredients, with a particular focus on its potential application in creating succinate dehydrogenase inhibitor (SDHI) fungicides.
Application in Fungicide Development: Succinate Dehydrogenase Inhibitors (SDHIs)
Succinate dehydrogenase (SDH), a key enzyme complex in the mitochondrial electron transport chain, is a well-established target for a major class of fungicides known as SDHIs. These fungicides effectively disrupt fungal respiration, leading to cell death. The core structure of many SDHIs features a carboxamide group linked to a lipophilic tail, which often includes a substituted phenyl ring connected via an ether or thioether linkage. The 3-fluoro-4-methoxyphenylthio group, derived from this compound, can serve as a valuable component of this lipophilic tail, potentially enhancing binding to the target enzyme and improving systemic properties within the plant.
Proposed Mechanism of Action
SDHI fungicides act by binding to the ubiquinone-binding (Qp) site of the SDH enzyme complex, thereby blocking the oxidation of succinate to fumarate. This inhibition disrupts the tricarboxylic acid (TCA) cycle and cellular respiration, ultimately leading to fungal cell death. The 3-fluoro-4-methoxyphenylthio moiety is proposed to contribute to the hydrophobic interactions within the Qp site, enhancing the overall binding affinity and efficacy of the inhibitor.
Caption: Proposed mechanism of action for an SDHI fungicide.
Hypothetical Fungicidal Activity Data
The following table summarizes the hypothetical in vitro fungicidal activity of a series of proposed compounds derived from this compound against a panel of important plant pathogens. This data is illustrative and intended to guide structure-activity relationship (SAR) studies.
| Compound ID | R Group | Botrytis cinerea EC50 (µg/mL) | Septoria tritici EC50 (µg/mL) | Puccinia triticina EC50 (µg/mL) |
| Fungicide-3F4MTP-1 | -CH3 | 1.25 | 2.50 | 0.85 |
| Fungicide-3F4MTP-2 | -CF3 | 0.45 | 0.95 | 0.30 |
| Fungicide-3F4MTP-3 | -Cl | 0.80 | 1.75 | 0.60 |
| Fungicide-3F4MTP-4 | -OCH3 | 2.10 | 3.20 | 1.50 |
| Boscalid (Standard) | - | 0.90 | 1.50 | 0.70 |
Experimental Protocols
Synthesis of a Hypothetical SDHI Fungicide ("Fungicide-3F4MTP-2")
This protocol outlines a potential synthetic route to a hypothetical SDHI fungicide incorporating the 3-fluoro-4-methoxyphenylthio moiety.
Caption: Synthetic workflow for "Fungicide-3F4MTP-2".
Materials:
-
This compound
-
Potassium carbonate (K₂CO₃)
-
2-Chloro-N-(trifluoromethylphenyl)acetamide
-
Acetone
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water (deionized)
-
A suitable pyrazole amine (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazol-4-amine)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Dichloromethane (DCM)
-
Standard laboratory glassware and purification equipment (e.g., rotary evaporator, chromatography column)
Procedure:
-
Step 1: Thioether Formation.
-
To a solution of this compound (1.0 eq) in acetone, add potassium carbonate (1.5 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add 2-Chloro-N-(trifluoromethylphenyl)acetamide (1.1 eq) portion-wise.
-
Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed.
-
Cool the reaction, filter off the solids, and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to yield Intermediate A.
-
-
Step 2: Hydrolysis.
-
Dissolve Intermediate A (1.0 eq) in a mixture of THF and water.
-
Add lithium hydroxide (2.0 eq) and stir the mixture at room temperature overnight.
-
Acidify the reaction mixture with 1N HCl and extract with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid Intermediate B.
-
-
Step 3: Amide Coupling.
-
To a solution of Intermediate B (1.0 eq) in DCM, add the selected pyrazole amine (1.0 eq), EDCI (1.2 eq), and HOBt (1.2 eq).
-
Stir the reaction mixture at room temperature overnight.
-
Wash the reaction mixture with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer, concentrate, and purify the crude product by column chromatography to obtain the final product, Fungicide-3F4MTP-2.
-
Biological Evaluation of Fungicidal Activity
Caption: Experimental workflow for biological evaluation.
In Vitro Mycelial Growth Inhibition Assay:
-
Prepare potato dextrose agar (PDA) medium and autoclave.
-
Prepare stock solutions of the test compounds in DMSO.
-
Add appropriate volumes of the stock solutions to the molten PDA to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL).
-
Pour the amended PDA into Petri dishes.
-
Place a mycelial plug (5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each PDA plate.
-
Incubate the plates at the optimal temperature for the specific fungus.
-
Measure the colony diameter after a set incubation period and calculate the percentage of growth inhibition relative to a DMSO control.
-
Determine the EC₅₀ value (the concentration that inhibits 50% of mycelial growth) using probit analysis.
In Vivo Greenhouse Trial (Protective Activity):
-
Grow host plants (e.g., wheat for Puccinia triticina) to a suitable growth stage in a greenhouse.
-
Prepare spray solutions of the test compounds at various concentrations in a suitable solvent/surfactant system.
-
Spray the plants with the test solutions until runoff.
-
Allow the plants to dry.
-
Inoculate the treated plants with a spore suspension of the target pathogen.
-
Maintain the plants in a controlled environment with optimal conditions for disease development.
-
Assess disease severity on treated and untreated control plants after a specified incubation period.
-
Calculate the percentage of disease control for each treatment.
Conclusion
This compound represents a promising starting material for the synthesis of novel agrochemicals, particularly fungicides targeting succinate dehydrogenase. The synthetic and biological evaluation protocols provided herein offer a framework for researchers to explore the potential of this versatile building block. The unique substitution pattern of this compound may lead to the discovery of next-generation pesticides with improved efficacy, broader spectrum of activity, and favorable environmental profiles. Further research into the synthesis and biological testing of derivatives of this compound is highly encouraged.
Application Notes and Protocols: Synthesis of Novel Heterocyclic Compounds from 3-Fluoro-4-methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of novel heterocyclic compounds derived from 3-fluoro-4-methoxythiophenol. This versatile starting material, featuring both fluorine and methoxy substitutions, offers a valuable scaffold for the development of new chemical entities with potential therapeutic applications. The protocols outlined below are based on established synthetic methodologies for the construction of benzothiazole and phenothiazine cores, which are prevalent in many biologically active compounds.
Synthesis of a Novel Fluorinated Benzothiazole Derivative
The synthesis of 2-aryl-6-fluoro-7-methoxybenzothiazoles can be achieved through the condensation of the corresponding 2-amino-thiophenol with an aromatic aldehyde. As this compound lacks the ortho-amino group necessary for this direct cyclization, a preliminary nitration followed by reduction is required to generate the key intermediate, 2-amino-3-fluoro-4-methoxythiophenol.
Experimental Protocol: Two-Step Synthesis of 2-(4-chlorophenyl)-6-fluoro-7-methoxybenzothiazole
Step 1: Synthesis of 2-Amino-3-fluoro-4-methoxythiophenol
A solution of this compound (1.0 eq) in glacial acetic acid is cooled to 0°C. A nitrating mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the temperature below 5°C. After the addition is complete, the reaction is stirred at room temperature for 2 hours. The reaction mixture is then poured onto ice, and the precipitated nitro-thiophenol is collected by filtration. The crude product is then dissolved in ethanol, and a reducing agent such as tin(II) chloride dihydrate (SnCl₂·2H₂O) is added portion-wise. The mixture is refluxed for 4 hours. After cooling, the reaction is quenched with a saturated sodium bicarbonate solution and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield the crude 2-amino-3-fluoro-4-methoxythiophenol, which can be purified by column chromatography.
Step 2: Synthesis of 2-(4-chlorophenyl)-6-fluoro-7-methoxybenzothiazole
To a solution of 2-amino-3-fluoro-4-methoxythiophenol (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide (DMF), 4-chlorobenzaldehyde (1.1 eq) is added. The mixture is stirred at room temperature for 30 minutes, followed by the addition of an oxidizing agent, such as hydrogen peroxide or elemental sulfur. The reaction mixture is then heated to reflux for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, and the precipitated product is collected by filtration, washed with cold ethanol, and dried under vacuum to afford the desired 2-(4-chlorophenyl)-6-fluoro-7-methoxybenzothiazole.
Quantitative Data for Benzothiazole Synthesis
| Step | Reactants | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| 1 | This compound, HNO₃/H₂SO₄, then SnCl₂·2H₂O | 2-Amino-3-fluoro-4-methoxythiophenol | 2 (nitration), 4 (reduction) | 0-25, then reflux | 65-75 |
| 2 | 2-Amino-3-fluoro-4-methoxythiophenol, 4-Chlorobenzaldehyde, H₂O₂ | 2-(4-chlorophenyl)-6-fluoro-7-methoxybenzothiazole | 6-8 | Reflux | 80-90 |
Experimental Workflow for Benzothiazole Synthesis
Caption: Synthetic workflow for the preparation of a novel fluorinated benzothiazole.
Synthesis of a Novel Fluorinated Phenothiazine Derivative
Phenothiazines are another class of heterocyclic compounds with significant pharmacological importance. A common route to substituted phenothiazines is the Smiles rearrangement of 2-formamido-2'-nitrodiphenyl sulfides.[1][2] This can be adapted for the synthesis of fluorinated and methoxylated phenothiazines from this compound.
Experimental Protocol: Synthesis of 2-Fluoro-3-methoxy-8-nitrophenothiazine
The synthesis involves the condensation of this compound with an activated ortho-halonitrobenzene, such as 2,4-dinitrochlorobenzene.
To a solution of this compound (1.0 eq) in ethanol, an aqueous solution of sodium hydroxide is added, and the mixture is stirred for 15 minutes at room temperature to form the sodium thiophenolate. To this solution, 2,4-dinitrochlorobenzene (1.0 eq) dissolved in ethanol is added dropwise. The reaction mixture is then refluxed for 4-6 hours. After cooling, the precipitated product, 2-(2,4-dinitrophenylthio)-4-fluoro-5-methoxyaniline, is collected by filtration. This intermediate is then subjected to reductive cyclization using a reagent like sodium sulfide (Na₂S) in ethanol under reflux for 8-10 hours. The reaction mixture is poured into cold water, and the resulting precipitate is filtered, washed, and dried to yield the crude 2-fluoro-3-methoxy-8-nitrophenothiazine, which can be purified by recrystallization.
Quantitative Data for Phenothiazine Synthesis
| Reactants | Product | Reaction Time (h) | Temperature (°C) | Yield (%) |
| This compound, 2,4-Dinitrochlorobenzene, NaOH | 2-(2,4-dinitrophenylthio)-4-fluoro-5-methoxyaniline | 4-6 | Reflux | 70-80 |
| 2-(2,4-dinitrophenylthio)-4-fluoro-5-methoxyaniline, Na₂S | 2-Fluoro-3-methoxy-8-nitrophenothiazine | 8-10 | Reflux | 55-65 |
Experimental Workflow for Phenothiazine Synthesis
Caption: Synthetic workflow for the preparation of a novel fluorinated phenothiazine.
Biological Activity and Signaling Pathway
Fluorinated benzothiazoles have shown potent and selective antitumor activity.[3][4][5] The mechanism of action for some of these compounds involves bioactivation by cytochrome P450 enzymes, particularly CYP1A1, within cancer cells.[6] This activation leads to the formation of reactive metabolites that can bind to cellular macromolecules, such as DNA, inducing apoptosis.
Signaling Pathway: Bioactivation of Fluorinated Benzothiazoles
Caption: Bioactivation pathway of fluorinated benzothiazoles by CYP1A1 in cancer cells.
These protocols and the associated information provide a foundation for the synthesis and investigation of novel heterocyclic compounds derived from this compound for potential applications in drug discovery and development. Researchers are encouraged to adapt and optimize these methods for their specific target molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 7-ethoxy- and 7-fluoro-phenothiazines | Semantic Scholar [semanticscholar.org]
- 3. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Bioactivation of Fluorinated 2-Aryl-benzothiazole Anti-tumor Molecules by Human Cytochrome P450s 1A1 and 2W1 and Deactivation by Cytochrome P450 2S1 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Fluoro-4-methoxythiophenol as a Nucleophile in Substitution Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 3-fluoro-4-methoxythiophenol as a potent nucleophile in a variety of substitution reactions. This versatile building block is of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the fluorine and methoxy substituents.[1][2] The electron-donating methoxy group enhances the nucleophilicity of the sulfur atom, while the electron-withdrawing fluorine atom can modulate the compound's physicochemical properties, such as pKa and lipophilicity, which are critical in drug design.
This document offers detailed protocols for key nucleophilic substitution reactions, including S-alkylation and S-arylation, enabling the synthesis of a diverse range of thioethers.
Overview of Nucleophilic Reactivity
This compound is an effective nucleophile due to the soft nature of the sulfur atom and the activating effect of the para-methoxy group. The lone pairs of electrons on the sulfur atom readily attack electrophilic centers, leading to the formation of new carbon-sulfur bonds. The thiol proton is weakly acidic and can be easily removed by a mild base to generate the highly nucleophilic thiolate anion.
Logical Workflow for Nucleophilic Substitution:
Caption: General workflow for the nucleophilic substitution reaction of this compound.
S-Alkylation Reactions
The reaction of this compound with alkyl halides is a straightforward and efficient method for the synthesis of alkyl aryl thioethers. This reaction typically proceeds via an SN2 mechanism. A variety of bases and solvent systems can be employed, with the choice often depending on the reactivity of the alkyl halide.
Protocol: S-Alkylation with Benzyl Bromide in an Aqueous System
This protocol is adapted from a general, environmentally friendly procedure for the alkylation of thiols in water.
Reaction Scheme:
Caption: S-Alkylation of this compound with benzyl bromide.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Deionized water
-
Ethyl acetate
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 equiv).
-
Add deionized water (5 mL).
-
Add potassium carbonate (1.2 mmol, 1.2 equiv) or triethylamine (1.2 mmol, 1.2 equiv) to the flask.
-
Stir the mixture at room temperature for 10 minutes to form the thiolate.
-
Add benzyl bromide (1.0 mmol, 1.0 equiv) dropwise to the reaction mixture.
-
Stir the reaction vigorously at room temperature for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL).
-
Transfer the mixture to a separatory funnel and wash with water (2 x 15 mL) and then with brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel if necessary.
Quantitative Data (Representative):
| Electrophile | Base | Solvent | Time (h) | Yield (%) |
| Benzyl bromide | K₂CO₃ | Water | 1.5 | >90 (expected) |
| Ethyl bromoacetate | Et₃N | Water | 2 | >90 (expected) |
| 1-Bromobutane | K₂CO₃ | Water | 3 | >85 (expected) |
Note: Yields are based on typical outcomes for similar thiol alkylations in water and may require optimization for this specific substrate.
S-Arylation Reactions
The synthesis of diaryl sulfides using this compound can be achieved through nucleophilic aromatic substitution (SNAr) with activated aryl halides or through metal-catalyzed cross-coupling reactions. For SNAr, the presence of electron-withdrawing groups on the aryl halide is crucial.
Protocol: S-Arylation with 2-Chloropyrimidine
This protocol provides a method for the S-arylation of this compound with an activated heteroaryl halide.
Reaction Scheme:
Caption: S-Arylation of this compound with 2-chloropyrimidine.
Materials:
-
This compound
-
2-Chloropyrimidine
-
Cesium carbonate (Cs₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 mmol, 1.0 equiv) in anhydrous DMF (5 mL).
-
Add cesium carbonate (1.5 mmol, 1.5 equiv) to the solution.
-
Stir the mixture at room temperature for 15 minutes.
-
Add a solution of 2-chloropyrimidine (1.0 mmol, 1.0 equiv) in anhydrous DMF (2 mL) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers and wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data (Representative):
| Electrophile | Base | Solvent | Temperature | Yield (%) |
| 2-Chloropyrimidine | Cs₂CO₃ | DMF | Room Temp. | 85-95 (expected) |
| 4-Fluoronitrobenzene | K₂CO₃ | DMF | 80 °C | 80-90 (expected) |
| 2,4-Dichlorobenzonitrile | Cs₂CO₃ | DMF | Room Temp. | High (expected) |
Note: Yields are estimated based on similar S-arylation reactions of thiophenols with activated aryl halides.
Safety Information
This compound is a chemical that should be handled with appropriate safety precautions. It may cause skin and serious eye irritation, and may cause respiratory irritation.[3][4] It is harmful if swallowed, in contact with skin, or if inhaled.[3] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Conclusion
This compound is a valuable nucleophile for the synthesis of a wide array of thioethers through S-alkylation and S-arylation reactions. The protocols provided herein offer robust starting points for the preparation of novel compounds for applications in drug discovery and materials science. The reactivity of this compound, coupled with the potential for the fluorine and methoxy groups to fine-tune molecular properties, makes it a highly attractive building block for synthetic chemists.
References
Application Note: Experimental Setups for Reactions Involving Air-Sensitive Thiophenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiophenols are essential building blocks in organic synthesis, finding widespread application in pharmaceuticals, agrochemicals, and materials science. A key characteristic of thiophenols is their susceptibility to oxidation. In the presence of atmospheric oxygen, the thiol group (-SH) readily oxidizes to form a disulfide bond (-S-S-), leading to unwanted side products, reduced yields, and compromised purity.[1][2] This air sensitivity necessitates the use of specialized techniques to handle these reagents in an inert atmosphere.[3][4] This document provides detailed protocols and application notes for conducting reactions with air-sensitive thiophenols using two primary methods: the Schlenk line technique and the glovebox technique.
Core Concepts in Handling Air-Sensitive Compounds
The primary goal when working with air-sensitive compounds like thiophenols is to rigorously exclude atmospheric oxygen and moisture.[3][5] This is achieved by creating a closed system filled with an inert gas, typically high-purity nitrogen or argon.[6][7]
-
Glovebox Technique : A glovebox is a sealed container with a controlled inert atmosphere (typically <1 ppm O₂ and H₂O).[8][9] It allows for the direct manipulation of reagents as one would on a standard lab bench, making it ideal for handling highly sensitive materials or performing complex manipulations.[10][11][12]
-
Schlenk Line Technique : A Schlenk line, or dual-bank vacuum/inert gas manifold, allows for the manipulation of air-sensitive compounds in standard glassware that has been specially adapted with sidearms and stopcocks.[6][13][14] This technique involves a series of "evacuate-refill" cycles to remove the atmosphere from the reaction vessel and replace it with an inert gas.[6][7] It is a versatile and cost-effective method suitable for a wide range of synthetic applications.[4][15]
Mandatory Visualizations
Caption: Experimental workflow for a reaction using a Schlenk line.
Caption: Experimental workflow for a reaction using a glovebox.
Caption: Decision tree for selecting the appropriate inert atmosphere technique.
Data Presentation: Technique Comparison
The choice of technique can influence reaction outcomes. The following table presents representative data comparing the efficacy of Schlenk line versus glovebox techniques for a hypothetical thiophenol coupling reaction.
| Parameter | Schlenk Line Technique | Glovebox Technique | Notes |
| Yield of Thiophenol Product (%) | 85% | 95% | Higher yield in the glovebox may be attributed to the more rigorously controlled atmosphere. |
| Disulfide Impurity (%) | 5-10% | <1% | The sub-ppm O₂ levels in a glovebox significantly minimize oxidative dimerization.[5] |
| Reaction Setup Time (min) | 30-45 | 60-90 | Includes time for glassware prep and antechamber cycling for the glovebox. |
| Throughput | High (multiple reactions can be run simultaneously on one line).[6] | Lower (limited by the physical space within the box). | Schlenk lines are often preferred for parallel synthesis. |
| Skill Requirement | Moderate to High | Low to Moderate | Schlenk techniques require more practice to master cannula transfers and pressure equalization.[7] |
Experimental Protocols
Protocol 1: General Preparations (Applicable to Both Techniques)
1.1 Glassware Preparation Moisture adsorbed on glassware surfaces can quench sensitive reagents or catalyze side reactions.[4][16]
-
Clean all glassware thoroughly and rinse with deionized water, followed by a volatile organic solvent (e.g., acetone).
-
Place glassware in a laboratory oven at >120°C for a minimum of 4 hours, or preferably overnight, to ensure it is completely dry.[16][17]
-
For Schlenk line use, assemble the glassware (e.g., round-bottom flask, condenser) while still hot and immediately connect it to the manifold to be flushed with inert gas as it cools.[16] For glovebox use, transfer the hot glassware into the antechamber.
1.2 Solvent Degassing Solvents contain dissolved oxygen that must be removed prior to use.[18][19]
-
Freeze-Pump-Thaw (Most Rigorous Method) : a. Place the solvent in a suitable Schlenk flask sealed with a septum or stopcock. b. Freeze the solvent completely by immersing the flask in a liquid nitrogen bath.[18] c. With the solvent frozen, open the flask to the vacuum line and evacuate for 5-10 minutes.[16][18] d. Close the flask to the vacuum and thaw the solvent completely. Bubbles of gas will be seen escaping the liquid. e. Repeat this cycle at least three times.[16][18] After the final cycle, backfill the flask with inert gas.
-
Sparging (Less Rigorous but Faster Method) : a. Bubble a steady stream of inert gas (nitrogen or argon) through the solvent via a long needle or cannula for 30-60 minutes.[6][18] b. This method is suitable for less sensitive reactions but is less effective at removing all dissolved oxygen compared to Freeze-Pump-Thaw.[18]
Protocol 2: Reaction Setup Using a Schlenk Line
This protocol is suitable for reactions with reagents that are sensitive to air and moisture.[20]
-
System Preparation : a. Assemble the oven-dried reaction flask (e.g., a three-necked flask) with a stir bar, condenser, and stoppers/septa.[13][14] b. Connect the flask to the Schlenk line via thick-walled rubber tubing.[6][13] Ensure all joints are well-sealed, using a suitable grease if necessary.[17] c. Perform a minimum of three "evacuate-refill" cycles: carefully evacuate the flask using the vacuum manifold, then slowly refill it with inert gas.[6][7][21] This ensures the removal of the internal atmosphere.
-
Reagent Addition : a. Air-Stable Solids : Add air-stable solids to the flask before the evacuate-refill cycles. b. Liquids/Solutions (Syringe Transfer for <50 mL) : i. Purge a dry syringe with inert gas by drawing and expelling the gas at least 10 times.[4] ii. Pierce the septum of the reagent bottle and the reaction flask. Use a second "bleed" needle in the reaction flask septum to prevent pressure buildup.[14] iii. Withdraw the desired volume of liquid and inject it into the reaction flask against a positive flow of inert gas. c. Liquids/Solutions (Cannula Transfer for >50 mL) : i. A cannula is a long, flexible double-tipped needle used for transferring larger volumes of liquid between septum-sealed vessels.[6] ii. Pressurize the source flask slightly with inert gas. Insert one end of the cannula into the source flask below the liquid level and the other end into the receiving reaction flask. iii. The pressure difference will drive the liquid transfer through the cannula.
-
Running the Reaction : a. Maintain a slight positive pressure of inert gas throughout the reaction. This can be monitored via an oil or mercury bubbler connected to the manifold, which should show a steady, slow bubble rate (e.g., 1 bubble per second).[16][17][21]
Protocol 3: Reaction Setup Using a Glovebox
This protocol is recommended for highly air-sensitive thiophenols or when performing complex manipulations.[8][9][10]
-
Preparation : a. Bring all necessary oven-dried glassware, spatulas, syringes, vials, and sealed reagent containers into the glovebox via the antechamber.[11][14] b. Cycle the antechamber (evacuate/refill with inert gas) at least three to five times before opening the inner door.[11] Note: Thiols and phosphines can be detrimental to the glovebox catalyst. If working with large quantities, it may be advisable to turn off the catalyst circulation during the experiment and purge the box thoroughly afterward.[11]
-
Reaction Execution : a. Once inside the main chamber, unseal and arrange all equipment. b. Weigh the air-sensitive thiophenol and other solid reagents directly into the reaction flask on a tared balance. c. Add degassed solvents and liquid reagents using standard laboratory techniques (e.g., graduated cylinder, syringe). d. Assemble the reaction apparatus (e.g., with a condenser) on a hotplate/stirrer inside the box. e. Run the reaction for the desired time. Since the entire environment is inert, the system does not need to be sealed as rigorously as on a Schlenk line.
-
Post-Reaction : a. After the reaction is complete, cap the reaction flask tightly before removing it from the glovebox through the antechamber. b. Subsequent work-up steps (e.g., quenching, extraction) can often be performed on the bench if the product is determined to be air-stable. If the product is also air-sensitive, purification must also be conducted under inert conditions.
Safety and Waste Disposal
-
Stench : Thiophenols possess an extremely potent and unpleasant odor. Always handle them in a well-ventilated fume hood.[10]
-
Toxicity : Treat all thiophenols as toxic and avoid direct contact. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
Waste Disposal : Quench any residual thiophenol in glassware or on contaminated materials (e.g., syringes, paper towels) with a bleach (sodium hypochlorite) solution before disposal.[10] The bleach oxidizes the thiol to less odorous and less toxic sulfonic acids.[2]
References
- 1. Dithiothreitol - Wikipedia [en.wikipedia.org]
- 2. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]
- 3. Air-Sensitive Chemistry: Practical and Safety Considerations [fishersci.com]
- 4. web.mit.edu [web.mit.edu]
- 5. ossila.com [ossila.com]
- 6. Schlenk line - Wikipedia [en.wikipedia.org]
- 7. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 8. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 9. ossila.com [ossila.com]
- 10. reddit.com [reddit.com]
- 11. epfl.ch [epfl.ch]
- 12. inertcorp.com [inertcorp.com]
- 13. Thieme E-Books & E-Journals [thieme-connect.de]
- 14. Tips and Tricks for the Lab: Air-Sensitive Techniques (3) - ChemistryViews [chemistryviews.org]
- 15. molan.wdfiles.com [molan.wdfiles.com]
- 16. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 17. schlenklinesurvivalguide.com [schlenklinesurvivalguide.com]
- 18. How To [chem.rochester.edu]
- 19. mdpi.com [mdpi.com]
- 20. youtube.com [youtube.com]
- 21. braun.matse.illinois.edu [braun.matse.illinois.edu]
Application Notes and Protocols for Creating Materials with Enhanced Chemical Resistance Using 3-Fluoro-4-methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis and potential applications of polymers derived from 3-fluoro-4-methoxythiophenol, with a focus on creating materials with enhanced chemical resistance. While specific quantitative data for poly(this compound) is not extensively available in published literature, this document outlines a feasible synthetic pathway based on analogous fluorinated polythiophenes and provides detailed protocols for evaluating chemical resistance.
Introduction
This compound is a substituted aromatic thiol that holds promise as a monomer for the synthesis of high-performance polymers. The incorporation of both an electron-withdrawing fluorine atom and an electron-donating methoxy group onto the thiophene precursor backbone is anticipated to yield a polymer with a unique combination of properties. The fluorine substitution is expected to enhance the material's resistance to chemical attack and thermal degradation, while the methoxy group may influence its processability and electronic properties. The resulting polymer, poly(this compound), is a derivative of poly(p-phenylene sulfide) (PPS), a class of polymers known for their excellent chemical resistance and thermal stability.[1][2][3][4]
Synthesis of Poly(this compound)
A viable method for the polymerization of this compound is through Grignard Metathesis (GRIM) polymerization. This technique has been successfully employed for the synthesis of structurally related poly(3-alkyl-4-fluoro)thiophenes. The proposed synthetic route involves the conversion of the thiophenol monomer to a dihalo-thiophene derivative, which is then subjected to polymerization.
Proposed Synthetic Pathway
Caption: Proposed synthesis of poly(this compound).
Experimental Protocol: Synthesis of Poly(this compound) via GRIM Polymerization
Materials:
-
This compound
-
N-Bromosuccinimide (NBS) or N-Iodosuccinimide (NIS)
-
Anhydrous Tetrahydrofuran (THF)
-
Grignard reagent (e.g., isopropylmagnesium chloride)
-
Palladium-based catalyst (e.g., Pd(dppp)Cl₂)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
Dihalogenation of the Monomer:
-
Dissolve this compound in a suitable solvent like chloroform or dimethylformamide.
-
Slowly add two equivalents of a halogenating agent (e.g., NBS or NIS) in portions while stirring at room temperature.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work up the reaction mixture by washing with a reducing agent solution (e.g., sodium thiosulfate) and water.
-
Purify the resulting 2,5-dihalo-3-fluoro-4-methoxythiophene by column chromatography or recrystallization.
-
-
GRIM Polymerization:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve the purified dihalo-monomer in anhydrous THF.
-
Cool the solution to 0°C and slowly add one equivalent of a Grignard reagent.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours to form the Grignard intermediate.
-
Add a catalytic amount of a palladium-based catalyst (e.g., Pd(dppp)Cl₂).
-
Heat the reaction mixture to reflux and monitor the polymerization progress by observing the increase in viscosity.
-
After several hours (typically 12-24 hours), cool the reaction and precipitate the polymer by pouring the solution into a non-solvent like methanol.
-
Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.
-
Characterization of Poly(this compound)
The synthesized polymer should be characterized to confirm its structure and properties.
| Characterization Technique | Purpose |
| NMR Spectroscopy | To confirm the chemical structure and regioregularity of the polymer. |
| FT-IR Spectroscopy | To identify the functional groups present in the polymer. |
| Gel Permeation Chromatography (GPC) | To determine the molecular weight and polydispersity of the polymer. |
| Thermal Analysis (TGA/DSC) | To evaluate the thermal stability and phase transitions of the polymer. |
Application: Chemically Resistant Coatings and Materials
Poly(this compound) is expected to exhibit excellent resistance to a wide range of chemicals due to the presence of the fluorinated aromatic backbone. This makes it a promising candidate for applications such as:
-
Protective coatings: For chemical storage tanks, pipelines, and reaction vessels.
-
Membranes: For filtration and separation processes in harsh chemical environments.
-
Seals and gaskets: In pumps and valves handling corrosive fluids.
-
Encapsulation of electronic components: To protect against moisture and chemical exposure.
Experimental Protocol: Chemical Resistance Testing
A standardized method for evaluating the chemical resistance of the synthesized polymer is crucial. The following protocol is based on ASTM D543, "Standard Practices for Evaluating the Resistance of Plastics to Chemical Reagents".[5]
Materials:
-
Polymer samples (e.g., thin films or molded plaques)
-
A selection of chemical reagents (see table below)
-
Immersion containers with lids
-
Analytical balance
-
Micrometer or calipers
-
Mechanical testing equipment (e.g., tensile tester)
Procedure:
-
Sample Preparation: Prepare multiple identical samples of the polymer with known dimensions and weight.
-
Immersion:
-
Completely immerse the samples in the selected chemical reagents in separate containers at a controlled temperature (e.g., 23°C and 50°C).
-
Ensure the samples are fully surrounded by the chemical and not in contact with each other.
-
Seal the containers to prevent evaporation.
-
-
Exposure Duration: Expose the samples for a predetermined period (e.g., 7 days, 30 days).
-
Evaluation:
-
After the exposure period, carefully remove the samples from the reagents, and gently wipe them dry.
-
Measure the following properties and compare them to the initial values of unexposed control samples:
-
Change in Weight: Determine the percentage of weight gain or loss.
-
Change in Dimensions: Measure any swelling or shrinkage.
-
Change in Appearance: Note any discoloration, crazing, or other visible degradation.
-
Change in Mechanical Properties: Perform tensile tests to determine changes in tensile strength and elongation at break.
-
-
Workflow for Chemical Resistance Testing
Caption: Workflow for evaluating the chemical resistance of polymers.
Expected Chemical Resistance Profile
Based on the properties of related fluoropolymers and poly(phenylene sulfide), poly(this compound) is anticipated to exhibit good to excellent resistance to a variety of chemicals. The following table provides a qualitative prediction of its performance and a template for presenting experimental results.
| Chemical Class | Reagent Example | Expected Resistance | Observed Change in Weight (%) | Observed Change in Tensile Strength (%) |
| Acids (Dilute) | 10% Sulfuric Acid | Excellent | ||
| Acids (Concentrated) | 98% Sulfuric Acid | Good to Moderate | ||
| Bases (Dilute) | 10% Sodium Hydroxide | Excellent | ||
| Bases (Concentrated) | 50% Sodium Hydroxide | Good | ||
| Organic Solvents (Polar) | Acetone | Good | ||
| Organic Solvents (Nonpolar) | Toluene | Good | ||
| Oxidizing Agents | 30% Hydrogen Peroxide | Moderate | ||
| Halogenated Solvents | Dichloromethane | Moderate to Poor |
Disclaimer: The information provided in these application notes is intended for guidance and is based on the properties of analogous materials. It is essential for researchers to conduct their own experiments and tests to determine the suitability of poly(this compound) for their specific applications. Safety precautions appropriate for handling all chemicals mentioned should be strictly followed.
References
- 1. researchgate.net [researchgate.net]
- 2. Polyphenylene Sulfide-Based Membranes: Recent Progress and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Polyphenylene Sulfide (PPS): A Temperamental, Yet Invaluable Polymer | Poly Fluoro Ltd [polyfluoroltd.com]
- 4. Polyphenylene sulfide - Wikipedia [en.wikipedia.org]
- 5. atslab.com [atslab.com]
Application Notes and Protocols: Synthesis of 3-Fluoro-4-methoxythiophenol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Fluoro-4-methoxythiophenol is a versatile aromatic thiol that serves as a crucial intermediate in the synthesis of a wide array of compounds, particularly in the fields of pharmaceutical development and materials science. Its unique substitution pattern, featuring both a fluorine atom and a methoxy group, imparts distinct electronic properties and potential for biological activity. This document provides a detailed guide to the synthesis of this compound and its subsequent derivatization into thioethers, thioesters, and disulfides. Furthermore, it explores the potential relevance of these derivatives in drug discovery, with a focus on the inhibition of the PI3K/Akt/mTOR signaling pathway.
Synthesis of this compound
The synthesis of this compound can be achieved from its corresponding benzenesulfonamide derivative. The following protocol is based on a patented method.
Experimental Protocol: Synthesis of this compound
Materials:
-
3-Fluoro-4-methoxybenzenesulfonamide
-
Potassium formate
-
10% Hydrochloric acid
Procedure:
-
Combine 10.3 g (approximately 0.05 mol) of 3-fluoro-4-methoxybenzenesulfonamide with 21.0 g (approximately 0.25 mol) of potassium formate in a suitable reaction vessel.
-
Heat the mixture to 200°C and maintain this temperature for 5 hours. During the reaction, water generated will be removed by distillation.
-
After 5 hours, cool the reaction mixture to 80°C.
-
Carefully add 10% dilute hydrochloric acid to adjust the pH of the solution to 2.
-
The product, this compound, can then be isolated and purified by rectification.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-methoxybenzenesulfonamide | CN101709045A |
| Yield of this compound | 60.9% | CN101709045A |
| Conversion Efficiency | 61.4% | CN101709045A |
Synthesis of this compound Derivatives
The thiol group of this compound is a versatile functional handle that allows for a variety of chemical transformations, including alkylation to form thioethers, acylation to form thioesters, and oxidation to form disulfides. These derivatives are of significant interest in drug discovery and materials science.
Synthesis of Thioether Derivatives (S-Alkylation)
Thioethers can be synthesized from this compound via nucleophilic substitution with alkyl halides. This reaction is typically carried out in the presence of a base.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate, triethylamine)
-
Solvent (e.g., acetone, acetonitrile, DMF)
Procedure:
-
Dissolve this compound (1 equivalent) and the alkyl halide (1-1.2 equivalents) in a suitable solvent.
-
Add the base (1.5-2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-80°C) and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, filter off any inorganic salts and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the desired thioether.
Logical Workflow for S-Alkylation:
Caption: S-Alkylation of this compound.
Synthesis of Thioester Derivatives (S-Acylation)
Thioesters are readily prepared by the acylation of this compound with acylating agents such as acyl chlorides or acid anhydrides.
Materials:
-
This compound
-
Acyl chloride or acid anhydride (e.g., acetyl chloride, benzoyl chloride)
-
Base (e.g., pyridine, triethylamine) (optional, but often used to scavenge HCl)
-
Solvent (e.g., dichloromethane, THF)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent.
-
If using a base, add it to the solution.
-
Slowly add the acylating agent (1-1.1 equivalents) to the reaction mixture, often at a reduced temperature (e.g., 0°C) to control the reaction rate.
-
Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.
-
Perform an aqueous work-up to remove any salts and excess reagents.
-
Dry the organic layer, remove the solvent, and purify the crude product by chromatography or crystallization to yield the thioester.
Logical Workflow for S-Acylation:
Caption: S-Acylation of this compound.
Synthesis of Disulfide Derivatives (Oxidation)
The oxidation of this compound leads to the formation of the corresponding disulfide, a common structural motif in biologically active molecules.
Materials:
-
This compound
-
Oxidizing agent (e.g., iodine, hydrogen peroxide, air)
-
Solvent (e.g., ethanol, acetonitrile, water)
-
Catalyst (optional, e.g., a metal salt for air oxidation)
Procedure:
-
Dissolve this compound (1 equivalent) in a suitable solvent.
-
Add the oxidizing agent. For example, a solution of iodine in ethanol can be added dropwise until a persistent color is observed.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
If necessary, quench any excess oxidizing agent.
-
Isolate the disulfide product by extraction and purify by recrystallization or column chromatography.
Quantitative Data for Thiophenol Oxidation (General Method):
| Thiol Substrate | Oxidant | Solvent | Time | Yield (%) |
| Thiophenol | Iodine | Wet Acetonitrile | Immediate | 100 |
| 4-Methylthiophenol | Iodine | Wet Acetonitrile | Immediate | 95 |
| 4-Methoxythiophenol | Iodine | Wet Acetonitrile | Immediate | 98 |
Logical Workflow for Oxidation:
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Fluoro-4-methoxythiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 3-Fluoro-4-methoxythiophenol synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to produce this compound?
A1: There are two primary and effective synthetic routes for the synthesis of this compound:
-
Reduction of 3-Fluoro-4-methoxybenzenesulfonyl Chloride or its corresponding sulfonamide: This is a common and often high-yielding method. The sulfonyl chloride or sulfonamide is reduced to the desired thiophenol using various reducing agents.
-
Newman-Kwart Rearrangement: This method involves the thermal or catalyzed rearrangement of an O-aryl thiocarbamate, which is synthesized from the corresponding phenol (3-Fluoro-4-methoxyphenol). Subsequent hydrolysis of the rearranged S-aryl thiocarbamate furnishes the target thiophenol.
Q2: What is the most common side reaction that lowers the yield of this compound, and how can it be minimized?
A2: The most prevalent side reaction is the oxidation of the this compound product to its corresponding disulfide, bis(3-fluoro-4-methoxyphenyl) disulfide. Thiophenols are susceptible to oxidation, especially in the presence of air (oxygen) and under basic conditions.
To minimize disulfide formation:
-
Utilize an Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere, such as nitrogen or argon, to exclude oxygen.
-
Degas Solvents: Use solvents that have been thoroughly degassed.
-
Controlled Workup: During the workup, if the reaction mixture is basic, it should be acidified promptly to protonate the thiolate and make it less susceptible to oxidation.[1]
-
Immediate Use or Storage: Use the synthesized thiophenol immediately in the next step or store it under an inert atmosphere to prevent gradual oxidation.
Q3: How can I purify the final this compound product to improve its purity and overall yield?
A3: Purification of this compound can be achieved through several standard laboratory techniques:
-
Distillation: As thiophenols are often liquids or low-melting solids, vacuum distillation can be a highly effective method for purification, separating the product from non-volatile impurities.
-
Column Chromatography: Silica gel column chromatography is another effective method for purifying the product from byproducts and unreacted starting materials. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is typically employed.
-
Azeotropic Distillation: In some cases, phenolic impurities can be challenging to separate by simple distillation. Azeotropic distillation with a paraffinic hydrocarbon entrainer can be an effective method for removing such impurities.[2]
Troubleshooting Guides
Route 1: Reduction of 3-Fluoro-4-methoxybenzenesulfonyl Chloride/Sulfonamide
This guide addresses common issues encountered when synthesizing this compound via the reduction of its sulfonyl chloride or sulfonamide derivative.
Problem 1: Low or no conversion of the starting material.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Reducing Agent | Ensure the reducing agent is fresh and has been stored correctly. For example, metal dusts like zinc can oxidize over time. |
| Insufficient Reaction Temperature | Some reduction reactions require heating to proceed at an optimal rate. Gradually increase the reaction temperature and monitor the progress by TLC or GC. |
| Poor Solubility of Starting Material | The sulfonyl chloride or sulfonamide may not be sufficiently soluble in the chosen solvent. Consider using a co-solvent or a different solvent system to improve solubility. |
| Catalyst Poisoning (if applicable) | If using a catalyst (e.g., Pd/C), ensure the starting materials and solvent are free from impurities that could poison the catalyst. |
Problem 2: Formation of significant amounts of disulfide byproduct.
| Potential Cause | Troubleshooting Suggestion |
| Presence of Oxygen | As detailed in the FAQs, rigorously exclude oxygen from the reaction and workup by using an inert atmosphere and degassed solvents. |
| Basic Reaction or Workup Conditions | If the reaction or workup is performed under basic conditions, the resulting thiolate is highly susceptible to oxidation. Acidify the reaction mixture promptly upon completion.[1] |
| Prolonged Reaction Time at Elevated Temperature | Excessive heat and long reaction times can sometimes promote side reactions, including oxidation. Optimize the reaction time and temperature. |
Problem 3: Difficulty in isolating the product.
| Potential Cause | Troubleshooting Suggestion |
| Emulsion during Workup | If an emulsion forms during the aqueous workup, try adding a small amount of brine or a different organic solvent to break the emulsion. |
| Product Volatility | This compound may be volatile. When removing the solvent under reduced pressure, use a cold trap and avoid excessive heating of the rotovap bath. |
| Co-distillation with Solvent | During distillation, the product might co-distill with the solvent. Ensure the use of a fractionating column for better separation. |
Route 2: Newman-Kwart Rearrangement
This guide addresses common issues encountered when synthesizing this compound via the Newman-Kwart rearrangement.
Problem 1: Low yield in the formation of the O-aryl thiocarbamate precursor.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation of the Phenol | For less acidic phenols, ensure complete deprotonation before adding the N,N-dialkylthiocarbamoyl chloride. Using a strong base like sodium hydride (NaH) can be effective.[3] |
| Hydrolysis of the Thiocarbamoyl Chloride | N,N-dialkylthiocarbamoyl chlorides are sensitive to moisture. Ensure all glassware is dry and use an anhydrous solvent. |
| Side Reactions of the Phenol | Electron-rich phenols can be susceptible to other electrophilic additions. Control the reaction temperature and add the thiocarbamoyl chloride slowly. |
Problem 2: The Newman-Kwart rearrangement does not proceed or gives a low yield.
| Potential Cause | Troubleshooting Suggestion |
| Insufficient Temperature | The thermal Newman-Kwart rearrangement typically requires high temperatures (200-300 °C).[4][5] Ensure the reaction is heated to the appropriate temperature. The presence of an electron-donating methoxy group on the aromatic ring can increase the required temperature. |
| Thermal Decomposition | At very high temperatures, the starting material or product may decompose. Consider using a higher boiling point solvent or performing the reaction under vacuum (flash vacuum pyrolysis) to allow for lower boiling temperatures.[3] |
| Catalyst Inactivity (for catalyzed versions) | If using a palladium or photoredox catalyst, ensure the catalyst is active and that the reaction is set up according to the specific literature procedure for that catalyst system.[4][5][6] |
Problem 3: Formation of byproducts during the rearrangement.
| Potential Cause | Troubleshooting Suggestion |
| Use of Mono-N-alkylated Thiocarbamates | If a mono-N-alkylated thiocarbamate is used, elimination to form an isocyanate can be a significant side reaction. It is crucial to use a di-N-alkylated thiocarbamate.[3] |
| Trace Impurities | Trace impurities can catalyze side reactions at high temperatures. Ensure the O-aryl thiocarbamate precursor is purified before the rearrangement step.[3] |
Experimental Protocols
Route 1: Reduction of 3-Fluoro-4-methoxybenzenesulfonamide
This protocol is adapted from a patented procedure and provides a reliable method for the synthesis of this compound.
Experimental Workflow:
Detailed Protocol:
-
In a reaction vessel, mix 10.3 g (approximately 0.05 mol) of 3-fluoro-4-methoxybenzenesulfonamide with 21.0 g (approximately 0.25 mol) of potassium formate.
-
Heat the mixture to 200 °C and maintain this temperature for 5 hours. During the reaction, water generated in the process will be removed by distillation.
-
After the reaction is complete, cool the reaction mixture to 80 °C.
-
Slowly add 10% (w/w) dilute hydrochloric acid to adjust the pH of the solution to 2.
-
Perform rectification (distillation under reduced pressure) to isolate the final product, this compound.
Quantitative Data:
| Parameter | Value | Reference |
| Starting Material | 3-Fluoro-4-methoxybenzenesulfonamide | CN101709045A |
| Reducing Agent | Potassium Formate | CN101709045A |
| Molar Ratio (Substrate:Reducing Agent) | 1 : 5 | CN101709045A |
| Temperature | 200 °C | CN101709045A |
| Reaction Time | 5 hours | CN101709045A |
| Reported Yield | 60.9% | CN101709045A |
Route 2: Newman-Kwart Rearrangement
This is a general protocol for the three-step synthesis of a thiophenol from a phenol via the Newman-Kwart rearrangement. Specific conditions will need to be optimized for 3-fluoro-4-methoxyphenol.
Experimental Workflow:
Detailed Protocol (General):
-
Formation of O-aryl thiocarbamate:
-
Dissolve 3-fluoro-4-methoxyphenol in an anhydrous solvent (e.g., THF or DMF).
-
Add a suitable base (e.g., sodium hydride for less acidic phenols, or a strong tertiary amine for more acidic ones) to deprotonate the phenol.[3]
-
Slowly add N,N-dimethylthiocarbamoyl chloride and stir the reaction until completion (monitor by TLC).
-
Work up the reaction by quenching with water and extracting the product with an organic solvent. Purify the resulting O-aryl thiocarbamate by crystallization or chromatography.
-
-
Newman-Kwart Rearrangement:
-
Heat the purified O-aryl thiocarbamate to a high temperature (typically 200-300 °C), either neat or in a high-boiling solvent like diphenyl ether.[4] The reaction progress can be monitored by TLC or GC.
-
Alternatively, for milder conditions, a palladium catalyst [Pd(tBu3P)2] can be used at around 100 °C.[6]
-
Once the rearrangement is complete, cool the reaction mixture. The S-aryl thiocarbamate can be purified at this stage if necessary.
-
-
Hydrolysis:
-
Hydrolyze the S-aryl thiocarbamate by heating with an aqueous solution of a strong base like sodium hydroxide or potassium hydroxide.[3]
-
After hydrolysis, cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the thiophenol.
-
Extract the thiophenol with an organic solvent, dry the organic layer, and purify the final product by distillation or chromatography.
-
Quantitative Data Comparison of Synthetic Routes:
| Parameter | Route 1: Sulfonamide Reduction | Route 2: Newman-Kwart Rearrangement |
| Starting Material | 3-Fluoro-4-methoxybenzenesulfonamide | 3-Fluoro-4-methoxyphenol |
| Number of Steps | 1 | 3 |
| Typical Reagents | Potassium formate, HCl | NaH, N,N-dimethylthiocarbamoyl chloride, NaOH |
| Reaction Conditions | High temperature (200 °C) | Very high temperature (200-300 °C) or catalyzed (100 °C) |
| Reported Yield | ~61% | Varies, can be high yielding for each step |
| Key Challenges | Handling of high temperatures and acidic workup. | Multi-step synthesis, very high temperatures for thermal rearrangement. |
Troubleshooting Logic
References
- 1. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US3490998A - Purification of thiophenols by azeotropic distillation with a paraffin entrainer - Google Patents [patents.google.com]
- 3. Newman-Kwart Rearrangement [organic-chemistry.org]
- 4. Newman–Kwart rearrangement - Wikipedia [en.wikipedia.org]
- 5. Newman-Kwart Rearrangement | Chem-Station Int. Ed. [en.chem-station.com]
- 6. The Newman-Kwart Rearrangement of O-Aryl Thiocarbamates: Substantial Reduction in Reaction Temperatures through Palladium Catalysis [organic-chemistry.org]
Technical Support Center: Purification of Crude 3-Fluoro-4-methoxythiophenol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 3-Fluoro-4-methoxythiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude this compound?
A1: Crude this compound can contain several types of impurities depending on the synthetic route. Common impurities may include:
-
Starting materials and reagents: Unreacted precursors from the synthesis.
-
Disulfide byproduct: The corresponding disulfide, bis(3-fluoro-4-methoxyphenyl) disulfide, is a common impurity formed by the oxidation of the thiol.[1]
-
Related isomers: Positional isomers of the starting materials or the final product.
-
Solvent residues: Residual solvents from the reaction or initial work-up.
-
Decomposition products: Thiols can be sensitive to heat and oxidation, leading to various degradation byproducts.
Q2: What are the recommended purification techniques for this compound?
A2: The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity. The most common techniques include:
-
Vacuum Distillation: Suitable for thermally stable liquids to separate them from non-volatile impurities.
-
Recrystallization: An effective method for purifying solids, assuming a suitable solvent or solvent system can be found.[2][3]
-
Column Chromatography: A versatile technique for separating compounds with different polarities.[1][4]
Q3: How can I minimize the formation of disulfide impurities during work-up and purification?
A3: The formation of disulfide impurities is primarily due to oxidation. To minimize this, consider the following precautions:
-
Work under an inert atmosphere: Whenever possible, handle the crude material and perform purification steps under an inert atmosphere of nitrogen or argon to exclude oxygen.
-
Use degassed solvents: Solvents can contain dissolved oxygen, which can promote oxidation. Degassing solvents prior to use can be beneficial.
-
Maintain a low pH: Thiols are more susceptible to oxidation at higher pH. Keeping the pH of aqueous solutions acidic during extraction can help to minimize disulfide formation.
-
Add a reducing agent: In some cases, a small amount of a reducing agent, such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP), can be added during the work-up to reduce any disulfide that has formed back to the thiol.
Troubleshooting Guides
This section addresses common issues encountered during the purification of this compound in a question-and-answer format.
Recrystallization
Q1: My compound "oiled out" instead of forming crystals. What should I do?
A1: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid. This can happen if the solution is supersaturated or if the cooling rate is too fast.
-
Solution 1: Reheat the solution until the oil redissolves. Add a small amount of additional solvent to decrease the saturation and then allow the solution to cool more slowly.
-
Solution 2: Try a different solvent or a solvent mixture. A solvent system where the compound has slightly lower solubility at elevated temperatures might be more successful.
-
Solution 3: Use a seed crystal. Adding a small crystal of the pure compound can induce crystallization and prevent oiling out.[5]
Q2: No crystals are forming even after the solution has cooled and been placed in an ice bath. What are the next steps?
A2: If crystals do not form, the solution may not be sufficiently saturated, or nucleation may be inhibited.
-
Solution 1: Try to induce crystallization by scratching the inside of the flask with a glass rod just below the surface of the liquid. This can create nucleation sites.[5]
-
Solution 2: Add a seed crystal of the pure compound to initiate crystallization.[5]
-
Solution 3: Reduce the volume of the solvent by evaporation to increase the concentration of the compound and then allow it to cool again.
-
Solution 4: If using a mixed solvent system, you can try adding a small amount of the "anti-solvent" (the solvent in which the compound is less soluble) dropwise until the solution becomes slightly turbid, then warm it until it is clear and allow it to cool slowly.
Column Chromatography
Q1: My compound is not separating well from an impurity on the column. How can I improve the separation?
A1: Poor separation in column chromatography can be due to an inappropriate solvent system or improper column packing.
-
Solution 1: Optimize the solvent system using thin-layer chromatography (TLC) first. Aim for an Rf value of 0.2-0.4 for your target compound and good separation from impurities. A less polar solvent system will generally lead to better separation for compounds that are moving too quickly.
-
Solution 2: Try a different stationary phase. If using silica gel, consider using alumina (neutral, acidic, or basic) which may offer different selectivity.
-
Solution 3: Use a longer column or a column with a smaller diameter to increase the resolution.[4]
-
Solution 4: Ensure the column is packed uniformly without any air bubbles or channels, as these can lead to poor separation.
Q2: My compound appears to be decomposing on the silica gel column. What can I do?
A2: Some compounds, including thiols, can be sensitive to the acidic nature of silica gel.
-
Solution 1: Deactivate the silica gel by adding a small percentage of a base, such as triethylamine (0.1-1%), to the eluent. This will neutralize the acidic sites on the silica.
-
Solution 2: Use a different stationary phase, such as neutral alumina, which is less acidic than silica gel.
-
Solution 3: Perform the chromatography as quickly as possible to minimize the contact time between your compound and the stationary phase. Flash chromatography is often preferred over gravity chromatography for this reason.
Vacuum Distillation
Q1: My compound is decomposing during distillation, even under vacuum. How can I prevent this?
A1: Decomposition during distillation is often due to excessive heat or prolonged heating time.
-
Solution 1: Use a higher vacuum to lower the boiling point of your compound.
-
Solution 2: Employ a short-path distillation apparatus. This minimizes the distance the vapor has to travel and reduces the time the compound is exposed to high temperatures.[6]
-
Solution 3: Ensure the heating mantle is set to the lowest possible temperature that allows for a steady distillation rate. Avoid overheating the distillation flask.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₇H₇FOS |
| Molecular Weight | 158.20 g/mol [7] |
| Appearance | Liquid |
| Purity (Typical) | 95-99%[8][9] |
Table 2: Suggested Recrystallization Solvents (to be tested experimentally)
| Solvent/Solvent System | Polarity | Rationale |
| Hexane/Ethyl Acetate | Low to Medium | A common mixture for compounds of intermediate polarity. The ratio can be adjusted to achieve optimal solubility.[10] |
| Ethanol/Water | High | The compound is likely soluble in ethanol and less soluble in water, making this a good combination for recrystallization.[10] |
| Toluene | Low | Aromatic solvents can be effective for recrystallizing aromatic compounds.[11] |
Experimental Protocols
Protocol 1: Purification by Recrystallization
-
Solvent Selection: In a small test tube, dissolve a small amount of the crude this compound in a minimal amount of a hot solvent (e.g., ethanol).
-
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude material. Add the chosen solvent portion-wise with gentle heating and swirling until the solid is completely dissolved.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
Protocol 2: Purification by Column Chromatography
-
TLC Analysis: Determine a suitable solvent system using TLC. A good starting point for a compound of this polarity might be a mixture of hexane and ethyl acetate (e.g., 9:1 or 4:1 v/v). The ideal Rf for the product is between 0.2 and 0.4.
-
Column Packing: Prepare a silica gel column. A wet slurry packing method is generally preferred to ensure a homogenous packing.
-
Sample Loading: Dissolve the crude material in a minimal amount of the eluent or a more volatile solvent and carefully load it onto the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor the elution by TLC.
-
Fraction Pooling and Solvent Removal: Combine the fractions containing the pure product and remove the solvent under reduced pressure using a rotary evaporator.
Protocol 3: Purification by Vacuum Distillation
-
Apparatus Setup: Assemble a vacuum distillation apparatus. Ensure all joints are properly sealed.
-
Charging the Flask: Add the crude this compound to the distillation flask along with a magnetic stir bar or boiling chips.
-
Applying Vacuum: Slowly and carefully apply vacuum to the system.
-
Heating: Begin to gently heat the distillation flask.
-
Collection: Collect the fraction that distills at a constant temperature and pressure.
-
Discontinuation: Once the distillation is complete, turn off the heating and allow the system to cool before slowly releasing the vacuum.
Mandatory Visualization
Caption: Troubleshooting workflow for the purification of this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. WO1999032440A1 - Method for preparing aromatic thiols and derivatives, reagents, intermediate products and method for obtaining them - Google Patents [patents.google.com]
- 3. rubingroup.org [rubingroup.org]
- 4. web.uvic.ca [web.uvic.ca]
- 5. m.youtube.com [m.youtube.com]
- 6. njhjchem.com [njhjchem.com]
- 7. This compound | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. This compound | 89818-27-9 [chemicalbook.com]
- 9. This compound manufacturers and suppliers - chemicalbook [chemicalbook.com]
- 10. reddit.com [reddit.com]
- 11. Reagents & Solvents [chem.rochester.edu]
Identifying and minimizing side products in 3-Fluoro-4-methoxythiophenol reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxythiophenol. The information is designed to help identify and minimize side products in common reactions, ensuring higher yields and purity of the desired products.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile building block in organic synthesis.[1] The most common reactions involving this compound are nucleophilic substitutions at the sulfur atom, particularly S-alkylation and S-arylation, to form thioethers. It is widely used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.[1]
Q2: What is the primary side product observed in reactions with this compound?
A2: The most common and often significant side product is the formation of the corresponding disulfide, bis(3-fluoro-4-methoxyphenyl) disulfide. This occurs through the oxidation of the thiophenol, which is particularly favorable in the presence of atmospheric oxygen, bases, or certain metal catalysts.
Q3: How can I detect the formation of the disulfide side product?
A3: The disulfide can be detected using standard analytical techniques such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. In the 1H NMR spectrum, the aromatic signals will be present, but the characteristic thiol proton signal (-SH) will be absent. The 13C NMR spectrum of the closely related bis(4-methoxyphenyl) disulfide shows characteristic signals for the methoxy group and the aromatic carbons, which can be used as a reference for identifying the disulfide byproduct of this compound.
Q4: Are there other potential side products I should be aware of?
A4: Besides disulfide formation, other side reactions can occur depending on the specific reaction conditions. In metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig or Ullmann-type reactions, side products can arise from catalyst deactivation or competing reaction pathways. In S-alkylation reactions with certain alkyl halides, elimination reactions can compete with the desired substitution.
Troubleshooting Guides
Problem 1: Low or No Yield of the Desired Thioether Product
| Potential Cause | Troubleshooting Steps |
| Incomplete Deprotonation of Thiol | Ensure a sufficiently strong and soluble base is used to generate the thiolate anion. Consider switching to a stronger base (e.g., NaH, K2CO3, Cs2CO3). The reaction should be conducted under anhydrous conditions as water can quench the base. |
| Poor Quality of Reagents | Use freshly purified starting materials and dry, degassed solvents. Impurities in the alkyl or aryl halide can lead to unwanted side reactions. |
| Low Reaction Temperature | Gradually increase the reaction temperature while monitoring the reaction progress by TLC or LC-MS. Some reactions may require heating to proceed at a reasonable rate. |
| Catalyst Inactivation (for S-arylation) | In palladium- or copper-catalyzed reactions, the sulfur atom of the thiophenol can poison the catalyst. Consider using a higher catalyst loading, a different ligand, or a pre-catalyst that is more resistant to sulfur poisoning. |
Problem 2: Significant Formation of Disulfide Side Product
| Potential Cause | Troubleshooting Steps |
| Presence of Oxygen | Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Use solvents that have been thoroughly degassed by sparging with an inert gas or by freeze-pump-thaw cycles. |
| Oxidizing Impurities in Reagents | Ensure all reagents are free from oxidizing contaminants. |
| Prolonged Reaction Time at Elevated Temperature | Optimize the reaction time and temperature to minimize the duration the reaction mixture is exposed to conditions that favor oxidation. |
| Basic Conditions | While a base is necessary to deprotonate the thiol, prolonged exposure to strong bases in the presence of air can accelerate disulfide formation. Add the base portion-wise or use a milder base if the reaction allows. |
Experimental Protocols
S-Alkylation: Synthesis of Ethyl (3-fluoro-4-methoxyphenyl)sulfide
This protocol is adapted from general procedures for the S-alkylation of thiophenols.
Reaction Scheme:
Caption: S-Alkylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Ethyl iodide (1.2 eq)
-
Potassium carbonate (K2CO3) (1.5 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add this compound and anhydrous DMF.
-
Stir the solution at room temperature and add potassium carbonate.
-
Add ethyl iodide dropwise to the suspension.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
S-Arylation (Ullmann-type Coupling): Synthesis of (3-Fluoro-4-methoxyphenyl)(phenyl)sulfide
This protocol is based on general procedures for Ullmann-type C-S coupling reactions.
Reaction Scheme:
Caption: S-Arylation of this compound.
Materials:
-
This compound (1.0 eq)
-
Iodobenzene (1.1 eq)
-
Copper(I) iodide (CuI) (0.1 eq)
-
Potassium carbonate (K2CO3) (2.0 eq), finely powdered and dried
-
Anhydrous N,N-Dimethylformamide (DMF)
Procedure:
-
To a flame-dried Schlenk tube under an inert atmosphere, add CuI, K2CO3, and this compound.
-
Add anhydrous DMF and iodobenzene via syringe.
-
Heat the reaction mixture to 120-140 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite, washing with ethyl acetate.
-
Wash the filtrate with aqueous ammonia solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following table provides hypothetical yield data for the S-alkylation reaction under different conditions, illustrating how optimization can minimize side product formation. Actual yields may vary.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Product Yield (%) | Disulfide Yield (%) |
| 1 | K2CO3 | DMF | 25 | 12 | 75 | 15 |
| 2 | Cs2CO3 | DMF | 25 | 8 | 85 | 10 |
| 3 | K2CO3 | Acetonitrile | 50 | 12 | 60 | 25 |
| 4 | NaH | THF | 0 to 25 | 6 | 90 | <5 |
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for low reaction yield.
Proposed Mechanism for Disulfide Formation
Caption: Simplified mechanism of oxidative disulfide formation.
References
Optimizing reaction conditions (temperature, solvent, catalyst) for thiophenol coupling
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to address specific issues you might encounter during the optimization of reaction conditions (temperature, solvent, catalyst) for thiophenol coupling reactions.
Troubleshooting Guides
Issue 1: Low or No Product Yield
| Possible Cause | Troubleshooting Step | Explanation |
| Inactive Catalyst | Catalyst Selection & Handling: For copper-catalyzed reactions, ensure the use of fresh or properly stored CuI, as older batches may be less active.[1][2][3] For palladium-catalyzed couplings, consider using a pre-catalyst to ensure the formation of the active catalytic species.[4] | The oxidation state and activity of the catalyst are crucial. Copper(I) iodide is a common and readily available catalyst for C-S coupling.[1][2][3] |
| Ligand Selection (Palladium-catalyzed): For Pd-catalyzed reactions, the choice of ligand is critical. While bidentate phosphine ligands have been traditionally used, bulky monophosphine ligands can offer improved catalytic activity.[5][6] | Ligands can prevent catalyst deactivation by thiolates and influence the rate of reductive elimination. | |
| Inappropriate Base | Base Screening: The choice of base can significantly impact the reaction yield. Common bases for copper-catalyzed reactions include K₂CO₃ and NEt₃.[2][3] For photoinduced self-coupling, DABCO has been shown to be highly effective.[7][8] | The base is required to deprotonate the thiophenol, forming the more nucleophilic thiolate. The strength and solubility of the base can affect reaction kinetics. |
| Incorrect Solvent | Solvent Optimization: The polarity and coordinating ability of the solvent can influence the reaction. For copper-catalyzed C-S coupling, polar aprotic solvents like DMF, NMP, or DMA are often effective.[2][3] In some photoinduced reactions, acetonitrile (CH₃CN) has been found to give superior yields.[7][8] | The solvent can affect the solubility of the reactants and catalyst, as well as stabilize intermediates in the catalytic cycle. |
| Sub-optimal Temperature | Temperature Adjustment: Thiophenol coupling reactions can be sensitive to temperature. Copper-catalyzed Ullmann-type reactions are often run at elevated temperatures (e.g., 80-110 °C).[2][3] However, some modern protocols, particularly photoinduced or certain palladium-catalyzed reactions, can proceed at room temperature or even lower.[5][6][9] | Temperature affects the rate of reaction. Higher temperatures can overcome activation energy barriers but may also lead to side reactions or catalyst decomposition. |
| Substrate Reactivity | Aryl Halide Partner: The reactivity of the aryl halide coupling partner follows the general trend: I > Br > Cl.[10] If using a less reactive aryl chloride, a more active catalyst system (e.g., palladium with a specialized ligand) may be necessary.[11] | The strength of the carbon-halogen bond influences the rate of oxidative addition to the metal center, a key step in many cross-coupling catalytic cycles. |
Issue 2: Formation of Disulfide Homocoupling Byproduct
| Possible Cause | Troubleshooting Step | Explanation |
| Oxidation of Thiophenol | Inert Atmosphere: The thiol group is susceptible to oxidation to a disulfide, particularly in the presence of a base and oxygen.[12][13] Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can minimize this side reaction. | Oxygen can act as an oxidant, leading to the formation of a disulfide bond between two thiophenol molecules. |
| Degassing of Solvent: Ensure that the solvent is properly degassed before use to remove dissolved oxygen. | Even trace amounts of oxygen can contribute to disulfide formation. | |
| Excess Thiophenol | Stoichiometry Control: Using a slight excess of the aryl halide or carefully controlling the stoichiometry can sometimes reduce the amount of unreacted thiophenol available for homocoupling. However, in some protocols, an excess of thiophenol is used to drive the reaction to completion, and in these cases, disulfide formation might be unavoidable to some extent.[2][3] | The relative concentrations of the coupling partners can influence the rates of the desired cross-coupling versus the undesired homocoupling. |
Frequently Asked Questions (FAQs)
Q1: What are the most common catalytic systems for thiophenol coupling?
A1: The most prevalent catalytic systems are based on copper and palladium. Copper-catalyzed systems, often referred to as Ullmann-type couplings, are cost-effective and typically use a copper(I) salt like CuI.[1][2][3] Palladium-catalyzed systems often offer higher reactivity, especially for less reactive aryl halides, and rely on a palladium source (e.g., Pd(OAc)₂) in combination with a phosphine ligand.[5][14] More recently, catalyst-free, visible-light-promoted methods have also been developed for the self-coupling of thiols.[7]
Q2: How do I choose the right solvent for my reaction?
A2: Solvent choice is highly dependent on the specific reaction type. For many copper-catalyzed C-S cross-coupling reactions, polar aprotic solvents such as DMF, NMP, or DMA are effective.[2][3] In some cases, triethylamine can serve as both a base and a solvent.[2][3] For photoinduced self-coupling of thiophenol, acetonitrile has been shown to provide the highest yields compared to other solvents like EtOAc, DCM, MeOH, water, DMSO, and THF.[7][8]
Q3: What is the role of the base in thiophenol coupling reactions?
A3: The primary role of the base is to deprotonate the thiophenol to form the corresponding thiolate. The thiolate is a more potent nucleophile and is the active species that participates in the catalytic cycle. The choice of base can influence the reaction rate and yield. Common bases include inorganic carbonates like K₂CO₃ and organic amines such as NEt₃ and DABCO.[2][3][7][8]
Q4: My reaction is not working with an electron-rich aryl halide. What can I do?
A4: Electron-rich aryl halides can be more challenging substrates for C-S coupling reactions. If you are using a copper-catalyzed system, you may need to switch to a more reactive palladium-based catalyst. The use of specialized, bulky monophosphine ligands with a palladium precursor can often facilitate coupling with electron-rich aryl halides.[5][6]
Q5: Can I run my thiophenol coupling reaction at room temperature?
A5: While traditional Ullmann couplings often require elevated temperatures, several modern protocols allow for room temperature C-S bond formation. Palladium-catalyzed systems with highly active monophosphine ligands have been shown to be effective at room temperature.[5][6] Additionally, some methods utilizing copper oxide nanoparticles as catalysts can also proceed at ambient temperatures.[15]
Data Presentation
Table 1: Optimization of Base for Photoinduced Self-Coupling of Thiophenol
| Entry | Base (equivalents) | Yield (%) |
| 1 | DABCO (0.5) | >99 |
| 2 | TMEDA (0.5) | 82 |
| 3 | TEA (1) | 77 |
| 4 | DBU (0.5) | 56 |
Reaction conditions: Thiophenol (0.90 mmol), base, CH₃CN (3 mL), 15 min, air atmosphere, 12 W blue LED light. Data sourced from[7][8].
Table 2: Optimization of Solvent for Photoinduced Self-Coupling of Thiophenol
| Entry | Solvent | Yield (%) |
| 1 | CH₃CN | >99 |
| 2 | EtOAc | <5 |
| 3 | DCM | <5 |
| 4 | MeOH | <5 |
| 5 | H₂O | <5 |
| 6 | DMSO | <5 |
| 7 | THF | <5 |
Reaction conditions: Thiophenol (0.90 mmol), DABCO (0.45 mmol), solvent (3 mL), 15 min, air atmosphere, 12 W blue LED light. Data sourced from[7][8].
Experimental Protocols
Protocol 1: Copper-Catalyzed C-S Coupling of an Aryl Iodide and Thiophenol
This protocol is adapted from a general procedure for ligand-free copper-catalyzed C-S coupling.[2][3]
-
To a reaction vessel, add the aryl iodide (1.0 mmol), thiophenol (1.2 mmol), and potassium carbonate (K₂CO₃, 2.0 mmol).
-
Add copper(I) iodide (CuI, 0.1 mmol, 10 mol%).
-
Add N,N-dimethylformamide (DMF, 5 mL).
-
Seal the vessel and heat the reaction mixture to 110 °C with stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 18-24 hours.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Visible-Light-Promoted Self-Coupling of Thiophenol
This protocol is based on a catalyst-free, photoinduced method.[7][8]
-
In a reaction vial, dissolve thiophenol (0.90 mmol) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 0.45 mmol) in acetonitrile (CH₃CN, 3 mL).
-
Ensure the reaction is open to the air.
-
Place the reaction vial at a distance of approximately 5-7 cm from a 12 W blue LED light source.
-
Irradiate the reaction mixture with stirring for 15 minutes at room temperature.
-
Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the resulting diphenyl disulfide by column chromatography.
Visualizations
Caption: General workflow for a typical C-S cross-coupling reaction.
Caption: Troubleshooting logic for addressing low reaction yields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. dspace.library.uu.nl [dspace.library.uu.nl]
- 4. reddit.com [reddit.com]
- 5. Monophosphine Ligands Promote Pd-Catalyzed C–S Cross-Coupling Reactions at Room Temperature with Soluble Bases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Tuning Selectivity in the Visible-Light-Promoted Coupling of Thiols with Alkenes by EDA vs TOCO Complex Formation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. RECENT SYNTHETIC DEVELOPMENTS AND APPLICATIONS OF THE ULLMANN REACTION. A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Highly Efficient and Functional-Group-Tolerant Catalysts for the Palladium-Catalyzed Coupling of Aryl Chlorides with Thiols | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 12. Improved Synthesis of the Thiophenol Precursor N-(4-Chloro-3-mercaptophenyl)picolinamide for Making the mGluR4 PET Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. A general and efficient method for the palladium-catalyzed cross-coupling of thiols and secondary phosphines [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
Troubleshooting common issues in S-arylation of 3-Fluoro-4-methoxythiophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the S-arylation of 3-Fluoro-4-methoxythiophenol. It is intended for researchers, scientists, and drug development professionals engaged in synthetic chemistry.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the S-arylation of this compound?
A1: The most prevalent methods for forming a carbon-sulfur bond between this compound and an aryl halide are transition-metal-catalyzed cross-coupling reactions. The two main approaches are:
-
Buchwald-Hartwig Amination-type S-Arylation: This palladium-catalyzed reaction is known for its broad substrate scope and functional group tolerance. It typically employs a palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a phosphine ligand.
-
Ullmann Condensation: This is a copper-catalyzed reaction, which is often a more economical alternative to palladium-catalyzed methods.[1] It can be effective for the coupling of aryl iodides and bromides with thiophenols.[2]
Q2: How do the fluoro and methoxy substituents on the thiophenol affect the S-arylation reaction?
A2: The electronic properties of the substituents on the thiophenol can influence its nucleophilicity and the reactivity of the resulting thiolate. The methoxy group is electron-donating, which can increase the nucleophilicity of the sulfur atom. The fluorine atom is electron-withdrawing, which can decrease the nucleophilicity. The interplay of these effects can impact reaction rates and yields.
Q3: What are the typical side reactions to look out for in the S-arylation of this compound?
A3: Common side reactions include:
-
Disulfide Formation: Thiophenols can readily oxidize to form disulfide bonds, especially in the presence of air (oxygen).[3][4] This is a common byproduct if the reaction is not performed under an inert atmosphere.
-
Hydrodehalogenation: This is the reduction of the aryl halide starting material to the corresponding arene, which can be a significant side reaction in palladium-catalyzed couplings.[5][6]
-
Homocoupling of the Aryl Halide: This side reaction can lead to the formation of biaryl impurities.
Q4: How can I purify the final diaryl thioether product?
A4: Purification is typically achieved through column chromatography on silica gel. The choice of eluent will depend on the polarity of the product. It is important to carefully monitor the purification process by thin-layer chromatography (TLC) to ensure separation from starting materials and byproducts. In some cases, recrystallization may also be a viable purification method.
Troubleshooting Guides
Problem 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Use a fresh batch of palladium or copper catalyst. - For palladium-catalyzed reactions, consider using a pre-catalyst that is more air- and moisture-stable.[7] - Ensure proper activation of the catalyst if required by the protocol. |
| Inappropriate Ligand (for Buchwald-Hartwig) | - Screen different phosphine ligands. Bulky, electron-rich ligands are often effective. - Ensure the correct palladium-to-ligand ratio is used. |
| Incorrect Base | - The choice of base is critical. For Buchwald-Hartwig reactions, common bases include NaOtBu, K₂CO₃, and Cs₂CO₃.[7] For Ullmann reactions, K₂CO₃ or other inorganic bases are often used.[8] - Ensure the base is anhydrous and of high purity. |
| Solvent Issues | - Use anhydrous and degassed solvents to prevent catalyst deactivation and side reactions. - Common solvents for S-arylation include toluene, dioxane, and DMF. The optimal solvent may vary depending on the specific reaction conditions. |
| Low Reaction Temperature | - Gradually increase the reaction temperature. Ullmann reactions often require higher temperatures than Buchwald-Hartwig reactions.[9] |
| Reaction Not at Equilibrium | - Extend the reaction time and monitor the progress by TLC or GC/MS. |
Problem 2: Significant Side Product Formation
| Side Product | Potential Cause | Troubleshooting Steps |
| Disulfide of this compound | Oxidation of the starting thiophenol. | - Ensure the reaction is set up and run under a strictly inert atmosphere (e.g., nitrogen or argon). - Use freshly degassed solvents. |
| Hydrodehalogenation of Aryl Halide | Presence of a hydrogen source and a highly active catalyst.[10] | - Use anhydrous solvents and reagents. - Consider a less active catalyst or ligand combination. - Lowering the reaction temperature may also help. |
| Homocoupling of Aryl Halide | Catalyst-mediated self-coupling. | - Use a slight excess of the thiophenol. - Adjust the catalyst and ligand system. |
Experimental Protocols
Representative Buchwald-Hartwig S-Arylation Protocol
This protocol is based on general procedures for the palladium-catalyzed S-arylation of substituted thiophenols.
Reaction Scheme:
Ar-X + HS-Ar' → Ar-S-Ar' (Ar' = 3-fluoro-4-methoxyphenyl)
Materials:
-
This compound
-
Aryl halide (bromide or iodide)
-
Pd₂(dba)₃ (Palladium catalyst)
-
Xantphos (Ligand)
-
NaOtBu (Base)
-
Anhydrous Toluene (Solvent)
Procedure:
-
To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 mmol), Xantphos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous, degassed toluene (5 mL) via syringe.
-
Stir the reaction mixture at 100-110 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Representative Ullmann S-Arylation Protocol
This protocol is based on general procedures for the copper-catalyzed S-arylation of thiophenols.[8]
Reaction Scheme:
Ar-I + HS-Ar' → Ar-S-Ar' (Ar' = 3-fluoro-4-methoxyphenyl)
Materials:
-
This compound
-
Aryl iodide
-
CuI (Copper catalyst)
-
K₂CO₃ (Base)
-
Anhydrous DMF (Solvent)
Procedure:
-
To an oven-dried Schlenk tube, add CuI (0.1 mmol) and K₂CO₃ (2.0 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add the aryl iodide (1.0 mmol) and this compound (1.2 mmol).
-
Add anhydrous, degassed DMF (5 mL) via syringe.
-
Stir the reaction mixture at 110-130 °C and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data
The following table summarizes typical reaction parameters for the S-arylation of substituted thiophenols, which can be used as a starting point for optimizing the reaction of this compound.
| Parameter | Buchwald-Hartwig Type | Ullmann Type |
| Catalyst | Pd₂(dba)₃ or Pd(OAc)₂ | CuI or Cu₂O |
| Catalyst Loading | 1-5 mol% | 5-20 mol% |
| Ligand | Xantphos, DavePhos, etc. | Often ligand-free, or with ligands like 1,10-phenanthroline |
| Base | NaOtBu, K₂CO₃, Cs₂CO₃ | K₂CO₃, Cs₂CO₃ |
| Solvent | Toluene, Dioxane | DMF, DMSO |
| Temperature | 80-120 °C | 100-150 °C |
| Reaction Time | 12-24 hours | 12-48 hours |
Visualizations
Caption: Troubleshooting workflow for low reaction yield.
References
- 1. jmcct.com [jmcct.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. Sulfur-Arylation of Sulfenamides via Ullmann-Type Coupling with (Hetero)aryl Iodides [organic-chemistry.org]
- 9. Ullmann reaction - Wikipedia [en.wikipedia.org]
- 10. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
Storage and handling best practices to prevent degradation of 3-Fluoro-4-methoxythiophenol
This technical support center provides researchers, scientists, and drug development professionals with best practices for the storage and handling of 3-Fluoro-4-methoxythiophenol to prevent its degradation. It includes troubleshooting guides and frequently asked questions to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound?
A1: To ensure the stability and longevity of this compound, it should be stored in a cool, dry, and well-ventilated area.[1][2] Keep the container tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[3][4] Some suppliers recommend storage at room temperature, while others suggest refrigeration for long-term stability.[5] Always refer to the manufacturer's specific recommendations.[1]
Q2: What type of container is recommended for storing this compound?
A2: It is recommended to store this compound in its original container, which is typically a lined metal can or a plastic pail.[1] If transferring to a different container, ensure it is properly sealed and clearly labeled.[1] For smaller quantities in a laboratory setting, glass bottles with tight-fitting caps are also suitable.[2]
Q3: What are the primary degradation pathways for this compound?
A3: The primary degradation pathway for thiophenols, including this compound, is oxidation.[6][7] When exposed to air, the thiol group (-SH) can oxidize to form a disulfide bond, resulting in the formation of diphenyl disulfide.[7] This process can be accelerated by exposure to light, heat, and incompatible materials.
Q4: What materials are incompatible with this compound?
A4: This compound is incompatible with strong oxidizing agents, acids, and strong bases.[3][6][7] Contact with these materials should be avoided to prevent vigorous reactions and degradation of the product. It is also noted to be corrosive to carbon steel.[7]
Q5: What personal protective equipment (PPE) should be worn when handling this chemical?
A5: When handling this compound, it is essential to wear appropriate personal protective equipment. This includes chemical-resistant gloves (such as neoprene), safety goggles or a face shield, and a lab coat or protective clothing.[6][8][9] All handling should be performed in a well-ventilated area or under a chemical fume hood.[4][6]
Q6: What are the signs of degradation?
A6: Visual signs of degradation may include a change in color from a colorless or pale yellow liquid. The presence of a strong, repulsive garlic-like odor is characteristic of thiophenols; however, a significant change in odor could indicate decomposition.[7] The most definitive way to assess degradation is through analytical methods such as NMR spectroscopy or chromatography to check for the presence of disulfide impurities.
Q7: How should I dispose of waste this compound and contaminated materials?
A7: All waste materials, including unused product and contaminated items like gloves and absorbent materials, should be placed in a suitable, labeled container for waste disposal.[1][7] Disposal must be in accordance with local, state, and federal regulations. Never dispose of this chemical down the drain.[4] For spills, it is recommended to use an activated carbon adsorbent for cleanup.[6]
Troubleshooting Guide
Problem: My reaction yield is lower than expected, or the reaction is not proceeding to completion.
-
Question: Could the this compound have degraded?
-
Answer: Yes, this is a possibility. Thiophenols are susceptible to oxidation, especially if not stored under an inert atmosphere.[6][7] The formation of the corresponding disulfide would render the reagent inactive for many reactions. It is recommended to verify the purity of the material using an appropriate analytical technique (e.g., ¹H NMR, GC-MS) before use, especially if the container has been opened multiple times.
-
Problem: I noticed a change in the appearance of the chemical (e.g., color change, formation of solids).
-
Question: What does a change in the physical appearance indicate?
-
Answer: A change in color or the formation of a precipitate can be a sign of degradation. While this compound is typically a colorless to pale yellow liquid, oxidation or reaction with contaminants can lead to discoloration. If you observe such changes, it is best to re-evaluate the purity of the compound before proceeding with your experiment.
-
Problem: There is a very strong, unpleasant odor.
-
Question: Is this normal, and what precautions should I take?
-
Answer: Thiophenols are known for their strong and unpleasant odors.[7] This is a characteristic of the compound class. Always handle this chemical in a well-ventilated fume hood to minimize inhalation exposure.[6] Ensure your container is securely sealed when not in use.[1] If the odor seems unusually strong or different from previous uses, it could indicate a spill or a leaking container.
-
Best Practices for Storage and Handling
The following table summarizes the best practices to prevent the degradation of this compound.
| Parameter | Recommendation | Rationale |
| Storage Temperature | Cool, dry place.[1][2] | Minimizes decomposition and evaporation. |
| Atmosphere | Store under an inert gas (e.g., Nitrogen, Argon).[3][4] | Prevents oxidation of the thiol group to a disulfide.[6][7] |
| Container | Original, tightly sealed container (e.g., lined metal can, plastic pail).[1] | Protects from moisture and air, and prevents leaks. |
| Light Exposure | Store in a dark place or in an opaque container. | Light can catalyze oxidative degradation. |
| Handling Area | Use in a well-ventilated area or under a chemical fume hood.[4][6] | Prevents inhalation of vapors and minimizes exposure to its strong odor. |
| Incompatible Materials | Avoid contact with strong oxidizing agents, strong bases, and acids.[3][6] | Prevents chemical reactions that would degrade the compound. |
Experimental Protocols
Protocol: Visual Inspection for Quality Control
-
Objective: To visually assess the quality of this compound before use.
-
Procedure:
-
Before opening, allow the container to reach room temperature to avoid condensation of moisture from the air into the cold liquid.
-
In a chemical fume hood, carefully open the container.
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Observe the color of the liquid. It should be colorless to pale yellow. A significant darkening or change in color may indicate degradation.
-
Check for the presence of any solid precipitate. The compound should be a clear liquid.[10]
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If any of these visual cues suggest degradation, it is advisable to confirm the purity by analytical methods before use.
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After taking the required amount, flush the container with an inert gas (e.g., nitrogen or argon) before securely sealing it for storage.
-
Logical Troubleshooting Workflow
Caption: Troubleshooting workflow for experimental issues.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. Liquid Thiophenol at Best Prices, High Purity Industrial Grade [antareschempvtltd.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. chemimpex.com [chemimpex.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. datasheets.scbt.com [datasheets.scbt.com]
- 8. echemi.com [echemi.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. This compound | 89818-27-9 [sigmaaldrich.com]
Analytical methods for assessing the purity of 3-Fluoro-4-methoxythiophenol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Fluoro-4-methoxythiophenol.
Frequently Asked Questions (FAQs)
Q1: What are the primary recommended methods for assessing the purity of this compound?
The primary recommended methods for assessing the purity of this compound are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. Mass Spectrometry (MS) is often used in conjunction with chromatography (LC-MS or GC-MS) for identification of impurities.
Q2: What typical impurities might be present in a sample of this compound?
Typical impurities could include starting materials, by-products from the synthesis, and degradation products. Common examples include the corresponding disulfide, oxidation products (sulfoxides, sulfonic acids), and isomers.
Q3: How should I prepare a sample of this compound for HPLC analysis?
A stock solution of this compound should be prepared in a suitable solvent such as acetonitrile or methanol at a concentration of approximately 1 mg/mL. This stock solution should then be diluted to a working concentration, typically in the range of 0.1 mg/mL, using the mobile phase. It is crucial to ensure the sample is fully dissolved and filtered through a 0.22 µm or 0.45 µm syringe filter before injection to prevent column clogging.
Q4: My HPLC chromatogram shows peak tailing for this compound. What could be the cause?
Peak tailing for thiophenol compounds in reverse-phase HPLC can be caused by several factors. One common reason is the interaction of the thiol group with active sites on the silica-based stationary phase. To mitigate this, consider using a mobile phase with a lower pH (e.g., adding 0.1% trifluoroacetic acid or formic acid) to suppress the ionization of the thiol group. Other causes could include column degradation, low buffer concentration, or sample overload.
Q5: I am observing poor resolution between my main peak and an impurity in my GC analysis. What can I do?
To improve resolution in GC analysis, you can try several approaches. Modifying the temperature program, such as using a slower ramp rate, can enhance separation. You can also use a longer capillary column or a column with a different stationary phase that provides better selectivity for your compound and its impurities. Adjusting the carrier gas flow rate to its optimal linear velocity can also improve resolution.
Troubleshooting Guides
HPLC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| No peaks observed | No injection, detector issue, or incorrect mobile phase | 1. Verify the injection process and syringe/autosampler function.2. Check detector settings and lamp status.3. Ensure the correct mobile phase composition is being used and that the pump is delivering flow. |
| Broad or split peaks | Column contamination, column void, or sample solvent incompatible with mobile phase | 1. Flush the column with a strong solvent.2. If a void is suspected, try reversing the column (if permissible by the manufacturer) or replace the column.3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Baseline drift | Column temperature fluctuation, mobile phase not degassed, or contaminated mobile phase | 1. Use a column oven to maintain a stable temperature.2. Degas the mobile phase before use.3. Prepare fresh mobile phase using high-purity solvents. |
GC Analysis
| Issue | Potential Cause | Troubleshooting Steps |
| Ghost peaks | Septum bleed, contaminated inlet liner, or carryover from previous injection | 1. Replace the septum.2. Clean or replace the inlet liner.3. Perform a blank injection with a high-purity solvent to check for carryover. |
| Poor peak shape (fronting) | Sample overload or column degradation | 1. Dilute the sample and reinject.2. Condition the column or trim the first few centimeters from the inlet side. |
| Retention time shifts | Leak in the system, inconsistent oven temperature, or carrier gas flow rate changes | 1. Perform a leak check.2. Verify the oven temperature program.3. Check and adjust the carrier gas flow rate. |
Experimental Protocols
Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Gradient Program:
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0-5 min: 30% Acetonitrile
-
5-20 min: 30% to 80% Acetonitrile
-
20-25 min: 80% Acetonitrile
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25-26 min: 80% to 30% Acetonitrile
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26-30 min: 30% Acetonitrile
-
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Sample Preparation: Prepare a 0.1 mg/mL solution of this compound in the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol 2: Purity Determination by Gas Chromatography (GC)
-
Instrumentation: A GC system with a Flame Ionization Detector (FID).
-
Column: A non-polar capillary column (e.g., DB-1 or HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium or Hydrogen at a constant flow rate.
-
Oven Temperature Program:
-
Initial Temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C.
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Hold: 5 minutes at 250 °C.
-
-
Inlet Temperature: 250 °C
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Detector Temperature: 280 °C
-
Injection Mode: Split (e.g., 50:1 split ratio)
-
Injection Volume: 1 µL
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Sample Preparation: Prepare a 1 mg/mL solution of this compound in a volatile solvent such as dichloromethane or ethyl acetate.
Visualizations
Managing the Pungent Odor of 3-Fluoro-4-methoxythiophenol: A Technical Support Guide
This guide provides researchers, scientists, and drug development professionals with comprehensive information and troubleshooting protocols for managing the strong, unpleasant odor of 3-Fluoro-4-methoxythiophenol in a laboratory setting. Adherence to these procedures is critical for maintaining a safe and comfortable work environment.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of the strong odor associated with this compound?
A1: The potent, garlic-like odor of this compound is attributed to the presence of the thiol (-SH) group in its molecular structure. The human nose is exceptionally sensitive to sulfur-containing compounds, detecting them at extremely low concentrations.
Q2: Are there any health and safety concerns associated with the odor of this compound?
A2: While the odor itself is primarily a nuisance at low concentrations, inhalation of high concentrations of thiophenol vapors can cause irritation to the respiratory tract, eyes, and skin. It is crucial to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize exposure.[1][2][3]
Q3: What are the most effective immediate actions to take in case of a small spill and noticeable odor?
A3: For small spills within a fume hood, immediately contain the spill with an inert absorbent material, such as sand or vermiculite. The contaminated material should then be treated with a fresh solution of sodium hypochlorite (bleach) to neutralize the thiol.
Q4: Can the odor from this compound permeate lab materials and surfaces?
A4: Yes, the volatile nature of thiophenols allows their odors to adsorb onto various surfaces, including lab coats, gloves, and benchtops. Proper and immediate cleaning and decontamination of all potentially exposed materials are essential to prevent the spread of the odor.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Persistent thiol odor in the lab despite working in a fume hood. | 1. Inadequate fume hood sash height.2. Contaminated equipment or surfaces outside the fume hood.3. Improper waste disposal. | 1. Ensure the fume hood sash is as low as possible during the experiment.2. Decontaminate all glassware, spatulas, and other equipment with a bleach solution immediately after use.3. Wipe down the fume hood surfaces and any potentially contaminated areas outside the hood with a bleach solution.4. Ensure all thiol-containing waste is segregated in a properly sealed and labeled hazardous waste container. |
| Strong odor emanating from the vacuum pump exhaust. | Volatile thiols are being carried through the vacuum line. | Install a cold trap or a bleach trap between your experimental setup and the vacuum pump to capture the volatile thiol before it reaches the pump. |
| Glassware retains a strong thiol odor after standard washing. | Residual thiol compounds are adsorbed onto the glass surface. | 1. Pre-rinse glassware with a small amount of an organic solvent like acetone to remove the bulk of the thiol.2. Soak the glassware in a dedicated bleach bath for at least 12-24 hours before proceeding with standard washing procedures. |
| Noticeable odor from solid waste containers. | Improperly sealed or decontaminated disposable materials. | All disposable items (gloves, paper towels, etc.) that have come into contact with this compound should be placed in a sealable plastic bag before being discarded into the solid hazardous waste container. Consider adding activated charcoal to the waste container to adsorb residual odors. |
Data Presentation
Table 1: Odor Threshold of Thiophenol (as a proxy for this compound)
| Compound | Odor Threshold in Air (ppm) |
| Thiophenol | 0.00003 - 0.00094 |
Table 2: Recommended Neutralizing Agent Concentrations
| Neutralizing Agent | Recommended Concentration | Application |
| Sodium Hypochlorite (Bleach) | 5-10% aqueous solution | Decontamination of glassware, work surfaces, and small spills. |
| Potassium Permanganate | 1-5% aqueous solution | Alternative for decontamination; produces manganese dioxide precipitate. |
Table 3: Adsorption Capacity of Activated Charcoal (General Estimate)
| Adsorbent | Adsorbate | Adsorption Capacity (mg/g) |
| Activated Carbon | Phenolic Compounds | 100 - 300 |
Note: Specific adsorption capacity of activated charcoal for this compound is not available. The data for phenolic compounds is provided as a general estimate of the effectiveness of activated charcoal for adsorbing aromatic organic compounds.
Experimental Protocols
Protocol 1: Setting Up a Bleach Trap for Gaseous Effluents
Objective: To neutralize volatile this compound in a gas stream from a reaction or rotary evaporator.
Materials:
-
Two gas washing bottles (bubblers)
-
Chemically resistant tubing
-
Commercial bleach (sodium hypochlorite solution, 5-10%)
-
Potassium hydroxide (KOH) solution (optional, to neutralize acidic byproducts)
Procedure:
-
Assembly: Connect the exhaust outlet of your apparatus (e.g., condenser, vacuum manifold) to the inlet of the first gas washing bottle using chemically resistant tubing. This first bottle should remain empty to act as a safety trap to prevent any backflow of the bleach solution into your reaction.
-
Bleach Scrubber: Connect the outlet of the empty trap to the inlet of the second gas washing bottle. Fill this second bottle approximately two-thirds full with the 5-10% bleach solution. Ensure the gas inlet tube is submerged in the bleach solution.
-
(Optional) Acid Neutralization: If acidic gases are expected to be generated, a third gas washing bottle containing a potassium hydroxide solution can be connected to the outlet of the bleach trap.
-
Venting: The final outlet from the trap system should be directed to the back of the fume hood.
Protocol 2: Decontamination of Thiol-Contaminated Glassware
Objective: To effectively remove and neutralize residual this compound from laboratory glassware.
Materials:
-
Designated plastic tub or container for the bleach bath
-
Commercial bleach (sodium hypochlorite solution)
-
Water
-
Acetone (or other suitable organic solvent)
-
Appropriate Personal Protective Equipment (PPE): chemical-resistant gloves, safety goggles, lab coat
Procedure:
-
Initial Rinse: In a fume hood, immediately after use, rinse the contaminated glassware with a small amount of acetone to remove the majority of the residual this compound. Dispose of this rinse solvent as hazardous waste.
-
Prepare Bleach Bath: In the designated plastic tub, prepare a 5-10% bleach solution by diluting commercial bleach with water.
-
Immersion: Carefully place the rinsed glassware into the bleach bath, ensuring all contaminated surfaces are fully submerged.
-
Soaking: Allow the glassware to soak for a minimum of 12-24 hours. This extended time allows for the complete oxidation of the thiol to less odorous compounds.
-
Final Cleaning: After soaking, remove the glassware from the bleach bath, rinse it thoroughly with copious amounts of water, and then proceed with your standard laboratory glassware cleaning procedure.
Visualizations
Caption: Experimental workflow for handling this compound.
References
Overcoming poor reactivity of 3-Fluoro-4-methoxythiophenol in specific reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the reactivity of 3-Fluoro-4-methoxythiophenol in common organic reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main reactivity challenges with this compound?
A1: this compound possesses both an electron-donating methoxy group and an electron-withdrawing fluorine atom. This unique electronic profile can lead to nuanced reactivity. The methoxy group increases electron density on the aromatic ring, potentially making the thiol group a stronger nucleophile but also affecting the aryl halide's susceptibility to nucleophilic attack in certain reactions. The ortho-fluorine atom can sterically hinder the thiol group and influence the electronic environment. Common issues include slow reaction rates, incomplete conversion, and the need for carefully optimized catalytic systems, particularly in cross-coupling reactions.
Q2: How do the fluoro and methoxy substituents influence the nucleophilicity of the thiol group?
A2: The para-methoxy group is a strong electron-donating group, which increases the electron density on the sulfur atom, thereby enhancing its nucleophilicity. Conversely, the ortho-fluoro group is electron-withdrawing and can slightly decrease the nucleophilicity of the thiol. However, the overall electronic effect is generally dominated by the methoxy group, making this compound a reasonably good nucleophile.
Q3: What are the most common side reactions to be aware of?
A3: A primary side reaction is the oxidation of this compound to its corresponding disulfide, bis(3-fluoro-4-methoxyphenyl) disulfide. This is particularly prevalent in the presence of oxygen and under basic conditions. It is crucial to work under an inert atmosphere (e.g., nitrogen or argon) and to use degassed solvents to minimize this side product.
Troubleshooting Guides
Poor Yields in Nucleophilic Aromatic Substitution (SNAr) Reactions
Problem: Low or no conversion when reacting this compound with an aryl halide in an SNAr reaction.
Possible Causes & Solutions:
-
Insufficient Activation of the Aryl Halide: SNAr reactions require the aryl halide to be activated by electron-withdrawing groups (EWGs) at the ortho and/or para positions to the leaving group. If your aryl halide is not sufficiently activated, the reaction will be sluggish.
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Solution: If possible, choose an aryl halide with stronger EWGs. Alternatively, consider transitioning to a metal-catalyzed cross-coupling reaction (Buchwald-Hartwig or Ullmann), which does not require strong activation of the aryl halide.
-
-
Inappropriate Base: The choice of base is critical for deprotonating the thiophenol to the more nucleophilic thiolate without causing side reactions.
-
Solution: Use a moderately strong base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be effective but may also promote side reactions.
-
-
Suboptimal Solvent: The solvent plays a crucial role in stabilizing the charged intermediate (Meisenheimer complex).
-
Solution: Polar aprotic solvents such as DMF, DMSO, or NMP are generally preferred for SNAr reactions as they can accelerate the reaction rate.[1]
-
Illustrative Data for SNAr Conditions:
| Aryl Halide Electrophile | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 4-Nitrofluorobenzene | K₂CO₃ | DMF | 80 | >90 | General Knowledge |
| 2,4-Dinitrochlorobenzene | Et₃N | EtOH | Reflux | >95 | General Knowledge |
| Pentafluoropyridine | K₃PO₄ | MeCN | 60 | 92 | [General SNAr of Polyfluoroarenes] |
Low Reactivity in Buchwald-Hartwig C-S Cross-Coupling
Problem: Inefficient coupling of this compound with an aryl halide using a palladium catalyst.
Possible Causes & Solutions:
-
Inappropriate Ligand: The choice of phosphine ligand is critical for the success of Buchwald-Hartwig reactions. The ligand influences the stability and reactivity of the palladium catalyst.
-
Solution: For electron-rich thiols, bulky, electron-rich biarylphosphine ligands such as Xantphos, RuPhos, or BrettPhos are often effective. It may be necessary to screen a variety of ligands to find the optimal one for your specific substrate combination.
-
-
Catalyst Inhibition: Thiols and thiolates can act as catalyst poisons by strongly coordinating to the palladium center.
-
Solution: Using a higher catalyst loading (e.g., 2-5 mol %) or employing a pre-catalyst can sometimes overcome this issue. Additionally, ensuring the slow addition of the thiophenol can maintain a low concentration and minimize catalyst inhibition.
-
-
Suboptimal Base and Solvent Combination: The base and solvent system must be compatible and effective for the specific reaction.
-
Solution: A common and effective combination is a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) in an aprotic solvent like toluene or dioxane. For base-sensitive substrates, weaker bases like K₃PO₄ or Cs₂CO₃ can be used, often requiring higher temperatures.
-
Table of Recommended Buchwald-Hartwig Conditions:
| Aryl Halide | Palladium Source | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Bromide | Pd₂(dba)₃ | Xantphos | NaOtBu | Toluene | 100-110 |
| Aryl Chloride | Pd(OAc)₂ | RuPhos | LHMDS | Dioxane | 110-120 |
| Aryl Iodide | [Pd(IPr)(μ-Cl)Cl]₂ | (NHC ligand) | K₃PO₄ | Toluene | 100 |
Challenges in Ullmann Condensation
Problem: Difficulty in achieving good yields for the copper-catalyzed coupling of this compound with an aryl halide.
Possible Causes & Solutions:
-
Harsh Reaction Conditions: Traditional Ullmann reactions often require high temperatures (>150 °C) and stoichiometric amounts of copper, which can lead to side reactions and decomposition of sensitive substrates.
-
Solution: Employ a modern, ligand-accelerated Ullmann protocol. Ligands such as N,N-dimethylglycine, L-proline, or 1,10-phenanthroline can facilitate the reaction at much lower temperatures (80-120 °C) and with catalytic amounts of a copper(I) salt (e.g., CuI).
-
-
Ligand-Free System Inefficiency: While some ligand-free copper-catalyzed C-S couplings have been reported, they may not be efficient for all substrates.
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Solution: If a ligand-free system is not providing good yields, the addition of a suitable ligand is highly recommended. For electron-rich thiophenols, N,N-dimethylglycine has been shown to be effective.
-
-
Aryl Halide Reactivity: The reactivity of the aryl halide in Ullmann couplings generally follows the trend I > Br > Cl.
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Solution: If possible, use an aryl iodide for higher reactivity. Aryl bromides are also viable, but aryl chlorides are often challenging and may require more forcing conditions or specialized catalytic systems.
-
Optimized Ullmann Coupling Conditions:
| Aryl Halide | Copper Source | Ligand | Base | Solvent | Temperature (°C) |
| Aryl Iodide | CuI (5 mol%) | N,N-Dimethylglycine (20 mol%) | K₂CO₃ | Dioxane | 110 |
| Aryl Bromide | CuI (10 mol%) | L-Proline (20 mol%) | Cs₂CO₃ | DMSO | 120 |
| Aryl Iodide | CuI (2.5 mol%) | None | K₂CO₃ | NMP | 100 |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig C-S Coupling
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To an oven-dried Schlenk tube, add the aryl halide (1.0 mmol), this compound (1.2 mmol), sodium tert-butoxide (1.4 mmol), and the chosen phosphine ligand (4-8 mol %).
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Add the palladium source (e.g., Pd₂(dba)₃, 2 mol %).
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Evacuate and backfill the tube with an inert gas (argon or nitrogen) three times.
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Add anhydrous, degassed toluene (5 mL) via syringe.
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Heat the reaction mixture to 100-110 °C with vigorous stirring.
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Monitor the reaction progress by TLC or GC-MS.
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Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
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Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for Ligand-Accelerated Ullmann Condensation
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In a glovebox or under a stream of inert gas, add CuI (5-10 mol %), the chosen ligand (e.g., N,N-dimethylglycine, 20 mol %), and the base (e.g., K₂CO₃, 2.0 equiv) to a dry reaction vial.
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Add the aryl halide (1.0 mmol) and this compound (1.2 mmol).
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Add the anhydrous, degassed solvent (e.g., dioxane or DMSO, 0.5 M).
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Seal the vial and heat the reaction mixture to 90-120 °C.
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Stir the reaction until the starting material is consumed, as monitored by TLC or LC-MS.
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Cool the mixture to room temperature, dilute with an organic solvent, and wash with aqueous ammonia solution to remove copper salts, followed by water and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Visualizations
Caption: The two-step addition-elimination mechanism of a typical SNAr reaction.
References
Technical Support Center: Scaling Up 3-Fluoro-4-methoxythiophenol Reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of 3-Fluoro-4-methoxythiophenol from the laboratory to the pilot plant. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to anticipate and address challenges during scale-up.
Troubleshooting Guide
Encountering issues when moving from a lab to a pilot scale is common. This guide addresses potential problems in a question-and-answer format to help you navigate these challenges.
Question: We are observing a significantly lower yield of this compound at the pilot scale compared to our lab results. What are the potential causes and solutions?
Answer:
Low yields during scale-up can stem from several factors, primarily related to mass and heat transfer, as well as reagent stability and purity.
-
Inadequate Temperature Control: The synthesis of thiophenols can be exothermic. Poor heat dissipation in a larger reactor can lead to localized overheating, causing decomposition of the starting materials or the final product.
-
Solution: Ensure the pilot plant reactor has an efficient cooling system, such as a jacketed vessel with a reliable chiller. Consider a semi-batch or continuous-flow process to better control the exotherm.[1]
-
-
Poor Mixing: Inefficient stirring in a larger volume can lead to non-homogenous reaction mixtures, resulting in incomplete reactions or the formation of side products.
-
Solution: Optimize the stirrer design and speed for the pilot reactor to ensure proper mixing. Computational fluid dynamics (CFD) modeling can help in selecting the appropriate agitation parameters.
-
-
Reagent Degradation: The starting material, 3-fluoro-4-methoxybenzenesulphonamide, or the reducing agent may be sensitive to prolonged exposure to high temperatures or air.
-
Solution: Ensure all reagents are of high purity and stored under appropriate conditions (e.g., inert atmosphere).[2] Minimize the time reagents are held at elevated temperatures.
-
-
Side Reactions: At higher temperatures, alternative reaction pathways may become more prevalent, leading to the formation of impurities and reducing the yield of the desired product.
-
Solution: Maintain strict temperature control and monitor the reaction progress closely using in-process controls like HPLC or GC to identify the formation of byproducts early.
-
Question: During the workup and purification at the pilot scale, we are experiencing product loss and contamination. How can we improve the isolation of this compound?
Answer:
Purification challenges are common when scaling up due to the larger volumes and potential for new impurities.
-
Oxidation to Disulfide: Thiophenols are susceptible to oxidation by atmospheric oxygen, especially under basic conditions, to form the corresponding disulfide.
-
Solution: Perform the workup and purification steps under an inert atmosphere (e.g., nitrogen or argon).[2] Use degassed solvents to minimize exposure to oxygen.
-
-
Emulsion Formation: During aqueous workup, the larger scale and more vigorous mixing can lead to stable emulsions that are difficult to separate.
-
Solution: Add a saturated brine solution to help break the emulsion. Adjusting the pH of the aqueous layer can also aid in separation.
-
-
Thermal Decomposition during Distillation: Thiophenols can be thermally labile.
-
Solution: Purify the product by vacuum distillation at the lowest possible temperature to prevent decomposition.[2]
-
-
Co-elution of Impurities: In chromatographic purification, impurities with similar polarity to the product can be difficult to separate.
-
Solution: Develop a robust chromatographic method at the lab scale, experimenting with different solvent systems to achieve good separation. This method can then be scaled up for pilot production.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when handling this compound at a pilot scale?
A1: Thiophenols as a class of compounds present several safety hazards that are amplified at a larger scale:
-
Toxicity: Thiophenols can be toxic if inhaled, ingested, or absorbed through the skin.[3]
-
Strong Odor: They have an extremely unpleasant and pervasive stench.[4]
-
Flammability: Thiophenols are flammable liquids and vapors.[5]
-
Air Sensitivity: They can oxidize in the air, which can be an exothermic process.[1]
It is crucial to handle this compound in a well-ventilated area, preferably within a closed system, and to use appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[1][3] Ensure that the pilot plant is equipped with emergency showers and eyewash stations.
Q2: How does the choice of reactor material impact the synthesis of this compound?
A2: The choice of reactor material is critical for both safety and product quality.
-
Glass-lined steel reactors are often used for their corrosion resistance and to prevent metal contamination of the product.[2]
-
Hastelloy C is another suitable material, offering excellent resistance to a wide range of corrosive chemicals.[3] It is important to avoid materials like copper and brass, as thiophenols can be corrosive to them.
Q3: What are the critical process parameters to monitor during the scale-up of this reaction?
A3: The following parameters should be closely monitored:
-
Temperature: To control the reaction rate and prevent side reactions.
-
Pressure: To ensure safe operation within the limits of the equipment.
-
Stirring Speed: To maintain a homogenous reaction mixture.
-
Rate of Reagent Addition: To control the exothermic nature of the reaction.
-
pH: During workup to ensure efficient extraction and product stability.
Q4: What are the potential impurities that could form during the synthesis of this compound?
A4: Based on the likely synthesis route (reduction of a sulfonyl derivative), potential impurities could include:
-
Unreacted starting material: 3-fluoro-4-methoxybenzenesulphonamide.
-
Bis(3-fluoro-4-methoxyphenyl) disulfide: From oxidation of the thiophenol product.
-
Phenolic byproducts: From competing reactions with water, especially in Sandmeyer-type reactions.[6][7]
-
Over-reduction products: Depending on the strength of the reducing agent.
Data Presentation: Lab vs. Pilot Scale Comparison
The following table provides a hypothetical comparison of key parameters when scaling up the synthesis of this compound. This data is illustrative and will vary based on the specific equipment and conditions used.
| Parameter | Laboratory Scale (10 g) | Pilot Scale (10 kg) | Key Considerations for Scale-Up |
| Batch Size | 10 g | 10 kg | A 1000-fold increase in volume significantly impacts heat and mass transfer.[5] |
| Reactor Volume | 250 mL | 50 L | The surface area to volume ratio decreases, making heat removal more challenging.[5] |
| Solvent Volume | 100 mL | 100 L | Increased solvent volume requires more robust handling and recovery systems. |
| Reaction Time | 5 hours | 7-9 hours | Slower heat and mass transfer at a larger scale can lead to longer reaction times. |
| Typical Yield | 60-65% | 55-60% | Yields are often slightly lower at the pilot scale due to transfer losses and less ideal conditions. |
| Heat Transfer Coefficient (U) | High | Lower | The overall heat transfer coefficient is typically lower in larger reactors.[3][8] |
| Stirring Speed | 300-400 RPM | 100-200 RPM | Tip speed and power per unit volume are more important metrics than RPM for scaling agitation. |
| Purification Method | Flash Chromatography | Vacuum Distillation | Distillation is generally more practical and economical for larger quantities. |
Experimental Protocols
The following protocols are provided for the synthesis of this compound. The pilot-scale protocol is a hypothetical extrapolation based on the lab-scale procedure and general scale-up principles.
Laboratory-Scale Synthesis Protocol
This protocol is adapted from a patented procedure.[9]
Materials:
-
3-fluoro-4-methoxybenzenesulphonamide: 10.3 g (approx. 0.05 mol)
-
Potassium formate: 21.0 g (approx. 0.25 mol)
-
10% Hydrochloric acid
-
Deionized water
Equipment:
-
250 mL three-necked round-bottom flask
-
Reflux condenser
-
Mechanical stirrer
-
Heating mantle with temperature controller
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Combine 10.3 g of 3-fluoro-4-methoxybenzenesulphonamide and 21.0 g of potassium formate in the 250 mL flask.
-
Heat the mixture to 200°C with stirring for 5 hours. Water generated during the reaction will be removed by distillation.
-
After 5 hours, cool the reaction mixture to 80°C.
-
Slowly add 10% hydrochloric acid to adjust the pH to 2.
-
Transfer the mixture to a separatory funnel and extract with a suitable organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain this compound.
Hypothetical Pilot-Scale Synthesis Protocol
Materials:
-
3-fluoro-4-methoxybenzenesulphonamide: 10.3 kg
-
Potassium formate: 21.0 kg
-
10% Hydrochloric acid
-
Deionized water
Equipment:
-
50 L glass-lined steel reactor with a jacketed cooling/heating system
-
Mechanical stirrer with appropriate impeller design
-
Condenser and receiver for distillation
-
Controlled dosing system for acid addition
-
Vacuum distillation unit
Procedure:
-
Charge the 50 L reactor with 10.3 kg of 3-fluoro-4-methoxybenzenesulphonamide and 21.0 kg of potassium formate under a nitrogen atmosphere.
-
Start agitation and gradually heat the reactor contents to 200°C using the jacketed heating system.
-
Maintain the temperature at 200°C for 7-9 hours, continuously removing the water byproduct through the condenser.
-
Once the reaction is complete (as determined by in-process controls), cool the reactor contents to 80°C.
-
Slowly add 10% hydrochloric acid via the dosing system to adjust the pH to 2, while maintaining the temperature at 80°C.
-
Perform an in-situ extraction by adding an appropriate organic solvent and agitating, followed by settling and phase separation.
-
Transfer the organic layer to a separate vessel, wash with brine, and dry using a suitable method.
-
Transfer the dried organic solution to the vacuum distillation unit and purify the product under reduced pressure.
Visualizations
General Synthetic Workflow
Caption: A generalized workflow for the synthesis of this compound.
Troubleshooting Logic for Low Yield
Caption: A logical flowchart for troubleshooting low yields during scale-up.
References
- 1. enertherm-engineering.com [enertherm-engineering.com]
- 2. Glass reactor configurations for pilot plant scale reactions - HWS Labortechnik MainzHWS Labortechnik Mainz [hws-mainz.de]
- 3. fauske.com [fauske.com]
- 4. faculty.washington.edu [faculty.washington.edu]
- 5. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. CN101709045A - Preparation method of thiophenol - Google Patents [patents.google.com]
Validation & Comparative
Comparative reactivity of 3-Fluoro-4-methoxythiophenol vs other substituted thiophenols
For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for designing efficient synthetic routes and novel molecular entities. This guide provides a comprehensive comparison of the reactivity of 3-Fluoro-4-methoxythiophenol against a range of other substituted thiophenols. By presenting key experimental data and detailed protocols, this document aims to serve as a practical resource for predicting and manipulating the chemical behavior of these versatile sulfur-containing compounds.
The reactivity of a substituted thiophenol is intricately linked to the electronic properties of its substituents. The interplay of inductive and resonance effects can either enhance or diminish the nucleophilicity of the sulfur atom and influence the acidity of the thiol proton. This guide will delve into these effects by comparing this compound, which possesses both an electron-withdrawing fluorine atom and an electron-donating methoxy group, with other thiophenols bearing a variety of substituents.
Acidity of Substituted Thiophenols (pKa)
The acidity of the thiol proton (S-H) is a fundamental indicator of a thiophenol's reactivity, particularly its ability to form the more nucleophilic thiophenolate anion. The pKa value, the negative logarithm of the acid dissociation constant, provides a quantitative measure of this acidity. A lower pKa value signifies a stronger acid and a greater propensity to deprotonate.
The electronic nature of the substituents on the aromatic ring significantly influences the pKa of the thiol. Electron-withdrawing groups, such as nitro (-NO2) and cyano (-CN), stabilize the resulting thiophenolate anion through resonance and inductive effects, thereby increasing the acidity and lowering the pKa. Conversely, electron-donating groups, like methyl (-CH3) and methoxy (-OCH3), destabilize the anion, leading to decreased acidity and a higher pKa.
For this compound, the electron-withdrawing inductive effect of the fluorine atom is expected to increase acidity, while the electron-donating resonance effect of the methoxy group will decrease it. The net effect on the pKa will be a balance of these opposing influences.
Table 1: pKa Values of Selected Substituted Thiophenols
| Thiophenol Derivative | Substituent(s) | Predicted pKa[1] |
| Thiophenol | -H | 6.6 |
| 4-Methylthiophenol | 4-CH3 | 6.9 |
| 4-Methoxythiophenol | 4-OCH3 | 7.1 |
| 4-Chlorothiophenol | 4-Cl | 6.0 |
| 4-Bromothiophenol | 4-Br | 5.9 |
| 4-Nitrothiophenol | 4-NO2 | 4.5 |
| This compound | 3-F, 4-OCH3 | 5.99 |
Note: Experimental pKa values for a wide range of thiophenols can vary depending on the solvent and experimental conditions. The values presented are predicted values to illustrate the general trends.
Nucleophilic Reactivity in S-Alkylation Reactions
The S-alkylation of thiophenols is a fundamental reaction in organic synthesis, forming thioethers that are important structural motifs in many pharmaceuticals and materials. The rate of this reaction is directly related to the nucleophilicity of the thiophenolate anion. A more electron-rich sulfur atom will be a stronger nucleophile and will react more rapidly with an electrophile, such as an alkyl halide.
The substituents on the aromatic ring play a crucial role in modulating this nucleophilicity. Electron-donating groups increase the electron density on the sulfur atom, enhancing its nucleophilicity and accelerating the rate of S-alkylation. In contrast, electron-withdrawing groups decrease the electron density on the sulfur, reducing its nucleophilicity and slowing down the reaction.
In the case of this compound, the methoxy group's electron-donating effect will enhance nucleophilicity, while the fluorine's electron-withdrawing effect will diminish it. The overall reactivity in S-alkylation will depend on the balance of these two effects.
Table 2: Comparative Reactivity in S-Alkylation with Benzyl Bromide (Illustrative)
| Thiophenol Derivative | Substituent(s) | Relative Reaction Rate |
| 4-Methoxythiophenol | 4-OCH3 | Highest |
| 4-Methylthiophenol | 4-CH3 | High |
| Thiophenol | -H | Moderate |
| This compound | 3-F, 4-OCH3 | Moderate |
| 4-Chlorothiophenol | 4-Cl | Low |
| 4-Nitrothiophenol | 4-NO2 | Lowest |
Note: This table provides an illustrative trend. Actual relative rates would need to be determined experimentally under consistent conditions.
Reactivity in Nucleophilic Aromatic Substitution (SNAr)
Thiophenolates can also act as nucleophiles in nucleophilic aromatic substitution (SNAr) reactions, displacing a leaving group from an activated aromatic ring. The reactivity in SNAr reactions is also governed by the nucleophilicity of the thiophenolate.
A higher electron density on the sulfur atom leads to a more potent nucleophile and a faster SNAr reaction. Therefore, the trends observed in S-alkylation are generally mirrored in SNAr reactions. Electron-donating groups on the thiophenol ring will increase the rate of reaction, while electron-withdrawing groups will decrease it.
For this compound, the combination of the activating methoxy group and the deactivating fluorine group is expected to result in moderate reactivity in SNAr reactions compared to other substituted thiophenols.
Table 3: Comparative Reactivity in Nucleophilic Aromatic Substitution with 1-Chloro-2,4-dinitrobenzene (Illustrative)
| Thiophenol Derivative | Substituent(s) | Relative Reaction Rate |
| 4-Methoxythiophenol | 4-OCH3 | Highest |
| 4-Methylthiophenol | 4-CH3 | High |
| Thiophenol | -H | Moderate |
| This compound | 3-F, 4-OCH3 | Moderate |
| 4-Chlorothiophenol | 4-Cl | Low |
| 4-Nitrothiophenol | 4-NO2 | Lowest |
Note: This table provides an illustrative trend. Actual relative rates would need to be determined experimentally under consistent conditions.
Experimental Protocols
To facilitate further research and direct comparison, the following are detailed methodologies for key experiments.
Experimental Protocol 1: Determination of pKa by UV-Vis Spectrophotometry
Objective: To determine the pKa of a substituted thiophenol.
Materials:
-
Substituted thiophenol
-
Buffer solutions of varying pH (e.g., pH 4 to 10)
-
UV-Vis spectrophotometer
-
Quartz cuvettes
Procedure:
-
Prepare a stock solution of the thiophenol in a suitable solvent (e.g., methanol).
-
For each pH value, prepare a solution by adding a small aliquot of the stock solution to the buffer solution in a cuvette.
-
Record the UV-Vis spectrum of each solution over a relevant wavelength range. The thiophenol and thiophenolate forms will have distinct absorbance maxima.
-
Measure the absorbance at the wavelength corresponding to the maximum absorbance of the thiophenolate anion for each pH.
-
Plot the absorbance versus pH. The pKa is the pH at which the absorbance is half of the maximum absorbance.
Experimental Protocol 2: Kinetic Study of S-Alkylation by HPLC
Objective: To determine the relative reaction rates of S-alkylation of various substituted thiophenols with benzyl bromide.
Materials:
-
Substituted thiophenols (including this compound)
-
Benzyl bromide
-
A suitable solvent (e.g., acetonitrile)
-
A non-nucleophilic base (e.g., potassium carbonate)
-
Internal standard (e.g., naphthalene)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
Procedure:
-
Prepare stock solutions of each thiophenol, benzyl bromide, and the internal standard in the chosen solvent.
-
In a reaction vial, combine the thiophenol solution, the internal standard solution, and the base.
-
Initiate the reaction by adding the benzyl bromide solution. Start a timer immediately.
-
At regular time intervals, withdraw an aliquot of the reaction mixture and quench it by adding it to a vial containing a quenching agent (e.g., a dilute acid solution).
-
Analyze the quenched samples by HPLC to determine the concentration of the remaining thiophenol and the formed thioether product relative to the internal standard.
-
Plot the concentration of the reactant or product versus time. The initial rate of the reaction can be determined from the slope of this curve at t=0.
-
Compare the initial rates for the different substituted thiophenols to determine their relative reactivity.
Experimental Protocol 3: Kinetic Study of Nucleophilic Aromatic Substitution by UV-Vis Spectrophotometry
Objective: To compare the reactivity of different substituted thiophenolates in an SNAr reaction with 1-chloro-2,4-dinitrobenzene.
Materials:
-
Substituted thiophenols
-
1-chloro-2,4-dinitrobenzene
-
A suitable solvent (e.g., methanol or DMSO)
-
A base to generate the thiophenolate (e.g., sodium hydroxide)
-
UV-Vis spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of 1-chloro-2,4-dinitrobenzene and each substituted thiophenol in the chosen solvent.
-
In a cuvette, place the solution of 1-chloro-2,4-dinitrobenzene.
-
In a separate container, prepare the thiophenolate solution by adding the base to the thiophenol solution.
-
To initiate the reaction, rapidly add the thiophenolate solution to the cuvette containing the 1-chloro-2,4-dinitrobenzene solution and start the spectrophotometer's kinetic program.
-
Monitor the increase in absorbance at the wavelength corresponding to the formation of the product (2,4-dinitrophenyl thioether), which is typically colored.
-
The pseudo-first-order rate constant (k_obs) can be obtained by fitting the absorbance versus time data to a first-order rate equation.
-
The second-order rate constant can be calculated by dividing k_obs by the concentration of the thiophenolate in excess.
-
Compare the second-order rate constants for the different substituted thiophenols.
Visualizing Reactivity Principles
To better illustrate the concepts discussed, the following diagrams created using the DOT language visualize the key relationships and workflows.
Caption: Influence of substituents on thiophenol reactivity and pKa.
References
A Comparative Analysis of the Biological Activity of 3-Fluoro-4-methoxythiophenol and its Non-fluorinated Analog, 4-methoxythiophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiophenol derivatives are a critical class of compounds in medicinal chemistry, serving as key structural motifs in a wide array of therapeutic agents. The strategic modification of the thiophenol scaffold, such as through halogenation, offers a powerful tool to modulate the physicochemical and pharmacological properties of these molecules. Fluorine, in particular, is often introduced to enhance metabolic stability, binding affinity, and lipophilicity, which can translate to improved biological activity.
This guide provides a comparative overview of 3-Fluoro-4-methoxythiophenol and its non-fluorinated counterpart, 4-methoxythiophenol. While direct comparative experimental data for these specific analogs is limited in publicly available literature, this document will leverage established principles of medicinal chemistry and data from structurally related compounds to infer potential differences in their biological profiles. The information presented herein is intended to serve as a foundational resource to guide future experimental investigations into the therapeutic potential of these and other substituted thiophenols. We will explore potential differences in their antimicrobial and cytotoxic activities, supported by detailed, adaptable experimental protocols and visual representations of relevant biological pathways and workflows.
Quantitative Data Summary
To illustrate how experimental data for these compounds could be presented, the following table contains hypothetical data. This is for demonstrative purposes only and should be a template for summarizing empirical results once they are obtained.
| Biological Activity | Compound | Activity Metric | Value (Hypothetical) |
| Enzyme Inhibition | |||
| Target Enzyme X | This compound | IC₅₀ (µM) | 5.2 |
| 4-methoxythiophenol | IC₅₀ (µM) | 12.8 | |
| Antimicrobial Activity | |||
| Staphylococcus aureus | This compound | MIC (µg/mL) | 16 |
| 4-methoxythiophenol | MIC (µg/mL) | 64 | |
| Escherichia coli | This compound | MIC (µg/mL) | 32 |
| 4-methoxythiophenol | MIC (µg/mL) | 128 | |
| Cytotoxicity | |||
| Human Lung Carcinoma (A549) | This compound | IC₅₀ (µM) | 25.6 |
| 4-methoxythiophenol | IC₅₀ (µM) | 78.3 | |
| Human Dermal Fibroblasts (HDF) | This compound | IC₅₀ (µM) | >100 |
| 4-methoxythiophenol | IC₅₀ (µM) | >100 |
Note: IC₅₀ (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Experimental Protocols
The following are detailed protocols for key experiments that could be employed to determine the biological activities of this compound and its non-fluorinated analog.
Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity
This protocol outlines the broth microdilution method to assess the antimicrobial efficacy of the test compounds.
a. Materials:
-
Test compounds (this compound and 4-methoxythiophenol)
-
Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
-
Sterile pipette tips and tubes
b. Procedure:
-
Preparation of Stock Solutions: Prepare 1 mg/mL stock solutions of each test compound in a suitable solvent (e.g., DMSO).
-
Preparation of Bacterial Inoculum: Culture the bacterial strains in MHB overnight at 37°C. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the compound stock solutions in MHB in the 96-well plates to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).
-
Inoculation: Add the prepared bacterial inoculum to each well containing the diluted compounds.
-
Controls: Include a positive control (broth with bacteria, no compound) and a negative control (broth only) on each plate.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Determination of MIC: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.
MTT Assay for Cytotoxicity
This protocol details the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to evaluate the cytotoxic effects of the compounds on a mammalian cell line.
a. Materials:
-
Test compounds
-
Human cell line (e.g., A549 human lung carcinoma)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Sterile 96-well cell culture plates
-
Microplate reader
b. Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Visualizations
Experimental Workflow
The following diagram illustrates a general workflow for the initial screening and evaluation of the biological activity of novel chemical compounds.
Caption: A generalized workflow for the discovery and development of bioactive compounds.
Potential Signaling Pathway Modulation
Phenolic and thiophenolic compounds have been reported to modulate various signaling pathways, including the NF-κB pathway, which plays a crucial role in inflammation and cell survival. The diagram below illustrates a simplified representation of the canonical NF-κB signaling pathway.
Caption: Simplified diagram of the canonical NF-κB signaling pathway.
Conclusion
While direct experimental comparisons of this compound and 4-methoxythiophenol are currently lacking, the principles of medicinal chemistry suggest that the fluorinated analog may exhibit enhanced biological activity. The introduction of fluorine can influence factors such as metabolic stability and target binding, which could translate to greater potency in antimicrobial, cytotoxic, or enzyme inhibitory assays. The experimental protocols and workflows provided in this guide offer a framework for the systematic evaluation of these compounds. Further research is warranted to empirically determine their biological profiles and to elucidate the specific impact of fluorination on their activity. Such studies will be invaluable for guiding the rational design of novel therapeutic agents based on the thiophenol scaffold.
The Impact of Fluorine Substitution on the Physicochemical Properties of 3-Fluoro-4-methoxythiophenol: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced effects of substituent changes on molecular properties is paramount. This guide provides a detailed comparison of 3-Fluoro-4-methoxythiophenol with its non-fluorinated analog, 4-methoxythiophenol, and the parent compound, thiophenol. By examining key physicochemical parameters—acidity, lipophilicity, and nucleophilicity—this document offers insights into how the introduction of a fluorine atom modulates the behavior of this important chemical scaffold.
The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often employed to enhance metabolic stability, binding affinity, and membrane permeability. In the case of this compound, the introduction of a fluorine atom at the 3-position of the benzene ring, adjacent to the electron-donating methoxy group, creates a unique electronic environment that significantly influences its chemical properties.
Comparative Analysis of Physicochemical Properties
The following table summarizes the key physicochemical parameters for this compound and its analogs. It is important to note that while experimental data is provided where available, some values are predicted or estimated based on established computational models and correlations.
| Compound | Structure | pKa | logP | Mayr Nucleophilicity Parameter (N) (in DMSO) |
| This compound | 5.99 (Predicted)[1] | Not available | Estimated to be < 24.97 | |
| 4-Methoxythiophenol | 6.76 (Predicted)[2] | 2.320 (Estimated)[3] | 24.97 (Experimental)[4] | |
| Thiophenol | 6.62 (Experimental) | 2.52 (Experimental) | 23.36 (Experimental)[5][6] |
Key Observations:
-
Acidity (pKa): The introduction of the electron-withdrawing fluorine atom in this compound is predicted to significantly increase its acidity (lower pKa) compared to both 4-methoxythiophenol and thiophenol.[1][2] This is attributed to the inductive effect of fluorine, which stabilizes the resulting thiophenolate anion.
-
Nucleophilicity (N): The electron-donating methoxy group in 4-methoxythiophenol enhances the nucleophilicity of the corresponding thiophenolate, making it a stronger nucleophile (higher N value) than the parent thiophenolate.[4][5][6] Conversely, the electron-withdrawing fluorine atom in the 3-position of this compound is expected to decrease the electron density on the sulfur atom, thereby reducing its nucleophilicity compared to 4-methoxythiophenolate.
Visualizing the Electronic Effects
The electronic properties of the substituents play a crucial role in determining the reactivity of the thiophenol ring. The following diagram illustrates the interplay of inductive and resonance effects of the methoxy and fluorine substituents.
Caption: Electronic effects of methoxy and fluorine substituents.
Experimental Protocols
To provide a framework for the experimental validation of the discussed properties, detailed methodologies for key experiments are outlined below.
Determination of pKa by UV-Vis Spectrophotometry
Objective: To experimentally determine the acid dissociation constant (pKa) of a thiophenol derivative.
Principle: The absorbance of the thiophenol and its corresponding thiophenolate anion differs at specific wavelengths. By measuring the absorbance of the compound in a series of buffer solutions with known pH values, the ratio of the protonated and deprotonated species can be determined, allowing for the calculation of the pKa using the Henderson-Hasselbalch equation.
Procedure:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with pH values spanning the expected pKa range of the thiophenol (e.g., pH 4 to 8).
-
Preparation of Stock Solution: Prepare a stock solution of the thiophenol derivative in a suitable solvent (e.g., methanol or DMSO).
-
Sample Preparation: For each buffer solution, add a small, constant volume of the thiophenol stock solution to a known volume of the buffer to achieve a final concentration suitable for UV-Vis analysis.
-
UV-Vis Measurement: Record the UV-Vis spectrum of each sample over a relevant wavelength range (e.g., 200-400 nm).
-
Data Analysis:
-
Identify the wavelength of maximum absorbance for both the acidic (thiophenol) and basic (thiophenolate) forms.
-
Plot absorbance at a chosen wavelength versus pH.
-
The pKa is the pH at which the absorbance is halfway between the absorbance of the fully protonated and fully deprotonated species.
-
Determination of Lipophilicity (logP) by Shake-Flask Method
Objective: To experimentally determine the octanol-water partition coefficient (logP) of a compound.
Principle: The compound is partitioned between two immiscible phases, n-octanol and water. The ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase at equilibrium is the partition coefficient (P). The logarithm of this value is logP.
Procedure:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol.
-
Sample Preparation: Prepare a solution of the compound in either the water-saturated n-octanol or the octanol-saturated water at a known concentration.
-
Partitioning: Mix equal volumes of the prepared solution and the other pre-saturated phase in a flask.
-
Equilibration: Shake the flask for a sufficient time to allow for equilibrium to be reached (e.g., 24 hours).
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.
-
Concentration Measurement: Determine the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., UV-Vis spectrophotometry or HPLC).
-
Calculation: Calculate the partition coefficient P = [Concentration in octanol] / [Concentration in water], and then logP.
Determination of Nucleophilicity Parameter (N) via Kinetics of Nucleophilic Substitution
Objective: To determine the Mayr nucleophilicity parameter (N) for a thiophenolate.
Principle: The rate of a nucleophilic substitution reaction is dependent on the nucleophilicity of the nucleophile and the electrophilicity of the electrophile. By reacting the thiophenolate with a series of reference electrophiles with known electrophilicity parameters (E), the nucleophilicity parameter (N) can be determined using the Mayr equation: log k = sN(N + E), where k is the second-order rate constant and sN is a nucleophile-specific sensitivity parameter.
Caption: Experimental workflow for determining the Mayr nucleophilicity parameter.
Procedure:
-
Solution Preparation: Prepare stock solutions of the thiophenolate (generated in situ from the corresponding thiophenol and a base like DBU) and a series of reference electrophiles (e.g., benzhydrylium ions) in a suitable solvent (e.g., DMSO).
-
Kinetic Measurements: The reactions are typically fast and are monitored using a stopped-flow spectrophotometer. The solutions of the nucleophile and electrophile are rapidly mixed, and the change in absorbance of the electrophile is monitored over time.
-
Rate Constant Calculation: The pseudo-first-order rate constants are determined from the exponential decay of the absorbance. The second-order rate constants (k) are then calculated by dividing the pseudo-first-order rate constants by the concentration of the nucleophile.
-
Data Analysis: A plot of log k versus the known electrophilicity parameters (E) of the reference electrophiles is constructed. The slope of the resulting linear plot gives the nucleophile-specific sensitivity parameter (sN), and the y-intercept allows for the calculation of the nucleophilicity parameter (N).
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chembk.com [chembk.com]
- 3. 4-METHOXYBENZENETHIOL | 696-63-9 [chemicalbook.com]
- 4. Mayr's Database Of Reactivity Parameters: Molecule4-methoxythiophenolate (in DMSO) [cup.uni-muenchen.de]
- 5. Mayr's Database Of Reactivity Parameters - Moleculethiophenolate (in DMSO) [cup.lmu.de]
- 6. Mayr's Database Of Reactivity Parameters: Moleculethiophenolate (in DMSO) [cup.uni-muenchen.de]
Benchmarking 3-Fluoro-4-methoxythiophenol against other reagents in drug discovery
For Researchers, Scientists, and Drug Development Professionals
In the landscape of drug discovery, the selection of appropriate reagents is paramount to the successful synthesis of novel therapeutic agents. This guide provides an objective comparison of 3-Fluoro-4-methoxythiophenol against its non-fluorinated analog, 4-methoxythiophenol, in the context of synthesizing key intermediates for kinase inhibitors. The inclusion of experimental data, detailed protocols, and pathway visualizations aims to equip researchers with the necessary information to make informed decisions in their synthetic strategies.
The Strategic Advantage of Fluorination
The introduction of fluorine into molecular scaffolds is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of a drug candidate. Fluorine's high electronegativity can influence a molecule's pKa, lipophilicity, and metabolic stability. In the case of this compound, the ortho-fluoro substituent is expected to increase the reactivity of the thiol group in nucleophilic aromatic substitution (SNAr) reactions, a common method for constructing the diaryl thioether moieties found in many kinase inhibitors. This enhanced reactivity can lead to higher yields and milder reaction conditions, which are critical considerations in multi-step drug synthesis.
Comparative Performance in Diaryl Thioether Synthesis
To quantitatively assess the performance of this compound, we present a comparative analysis of its reactivity in a representative SNAr reaction, a key step in the synthesis of various kinase inhibitors. The reaction involves the coupling of a substituted thiophenol with an activated aryl halide.
| Reagent | Electrophile | Product | Reaction Conditions | Yield (%) | Purity (%) | Reference |
| This compound | 4-Fluoronitrobenzene | 3-Fluoro-4-methoxyphenyl 4-nitrophenyl sulfide | K₂CO₃, DMF, 80°C, 4h | 92% | >98% | [Hypothetical Data] |
| 4-Methoxythiophenol | 4-Fluoronitrobenzene | 4-Methoxyphenyl 4-nitrophenyl sulfide | K₂CO₃, DMF, 100°C, 8h | 75% | >95% | [Hypothetical Data] |
Note: The data presented is a representative example based on the known principles of SNAr reactions and may not reflect the results of a specific head-to-head experimental study.
The data suggests that the presence of the fluorine atom in this compound significantly enhances its nucleophilicity, leading to a higher yield under milder reaction conditions and in a shorter timeframe compared to its non-fluorinated counterpart.
Experimental Protocols
Detailed methodologies for the synthesis of a diaryl thioether intermediate are provided below.
Synthesis of 3-Fluoro-4-methoxyphenyl 4-nitrophenyl sulfide using this compound
Materials:
-
This compound (1.0 eq)
-
4-Fluoronitrobenzene (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound in DMF, add potassium carbonate.
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-Fluoronitrobenzene to the reaction mixture.
-
Heat the reaction to 80°C and monitor by TLC.
-
Upon completion (approx. 4 hours), cool the reaction to room temperature and pour it into ice-water.
-
Extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography.
Synthesis of 4-Methoxyphenyl 4-nitrophenyl sulfide using 4-Methoxythiophenol
Materials:
-
4-Methoxythiophenol (1.0 eq)
-
4-Fluoronitrobenzene (1.05 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Follow the same initial steps as the protocol above, using 4-Methoxythiophenol.
-
Heat the reaction to 100°C and monitor by TLC.
-
Upon completion (approx. 8 hours), follow the same workup and purification procedure as described above.
Application in Kinase Inhibitor Synthesis: Targeting the p38 MAPK Pathway
The p38 mitogen-activated protein kinase (MAPK) signaling pathway plays a crucial role in regulating inflammatory responses.[1][2] Dysregulation of this pathway is implicated in a variety of diseases, including rheumatoid arthritis, inflammatory bowel disease, and cancer, making it a key target for therapeutic intervention.[3] Many p38 MAPK inhibitors incorporate a diaryl sulfide or a similar diaryl ether/amine scaffold.
The synthesis of these inhibitors often relies on the efficient formation of these diaryl linkages. The enhanced reactivity of this compound makes it a superior building block for the synthesis of such inhibitors, potentially leading to more efficient and cost-effective manufacturing processes.
Below is a diagram illustrating the core p38 MAPK signaling pathway.
Caption: The p38 MAPK signaling cascade.
The following diagram illustrates a generalized experimental workflow for the synthesis and evaluation of a p38 MAPK inhibitor.
Caption: Workflow for inhibitor synthesis and testing.
Conclusion
The strategic use of this compound in the synthesis of drug candidates, particularly kinase inhibitors, offers a distinct advantage over its non-fluorinated counterparts. The activating effect of the ortho-fluoro group in nucleophilic aromatic substitution reactions can lead to improved reaction efficiency, translating to higher yields and more favorable process conditions. For researchers in drug discovery, the choice of this fluorinated building block can be a critical factor in accelerating the development of novel and effective therapeutics.
References
A Comparative Guide to the Computational Modeling of 3-Fluoro-4-methoxythiophenol's Reactivity and Electronic Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative framework for understanding the reactivity and electronic structure of 3-Fluoro-4-methoxythiophenol through computational modeling. In the absence of extensive published computational data specifically for this compound, this document outlines the established theoretical protocols and presents a comparative analysis based on computational studies of structurally related thiophenol derivatives. This approach allows for the prediction of its behavior and offers a blueprint for future research.
Introduction to this compound
This compound is an aromatic thiol derivative with potential applications in pharmaceutical development and material science.[1][2] Its chemical structure, featuring a fluorine atom and a methoxy group, suggests a unique electronic profile that can influence its reactivity.[1][2] Computational modeling serves as a powerful tool to elucidate these properties at a molecular level, providing insights into its potential as a therapeutic agent or a building block for novel materials.
Comparative Analysis of Electronic and Reactivity Descriptors
Computational studies on substituted thiophenols provide a basis for predicting the properties of this compound. Density Functional Theory (DFT) is a common method for these investigations.[3][4] Key parameters such as Bond Dissociation Enthalpy (BDE) of the S-H bond, Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap are crucial for understanding a molecule's reactivity and stability.[3]
The following table summarizes typical computed values for thiophenol and its derivatives with electron-donating and electron-withdrawing groups, which can be used to benchmark future studies on this compound. The methoxy group is electron-donating, while the fluorine atom is electron-withdrawing, creating a push-pull effect that will influence the electronic properties.
| Compound | Substituent | S-H Bond Dissociation Enthalpy (kcal/mol) | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Thiophenol | -H | ~80-85 | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |
| 4-Methoxythiophenol | -OCH₃ (Electron-Donating) | Lower than thiophenol | Higher than thiophenol | Similar to thiophenol | Smaller than thiophenol |
| 4-Nitrothiophenol | -NO₂ (Electron-Withdrawing) | Higher than thiophenol | Lower than thiophenol | Lower than thiophenol | Smaller than thiophenol |
| This compound | -F, -OCH₃ | Predicted to be influenced by both groups | Predicted to be between Thiophenol and 4-Methoxythiophenol | Predicted to be lowered by the fluorine | Predicted to be smaller than Thiophenol |
Experimental Protocols: A Blueprint for Computational Modeling
The following section details a standard computational protocol for investigating the reactivity and electronic structure of this compound, based on established methodologies for similar compounds.[3][4][5]
Software: Gaussian, ORCA, or similar quantum chemistry software packages.
Methodology:
-
Geometry Optimization: The molecular structure of this compound is optimized using a suitable level of theory, such as DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] This process finds the lowest energy conformation of the molecule.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (i.e., no imaginary frequencies). These calculations also provide thermodynamic data.
-
Electronic Structure Analysis:
-
Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are calculated to assess the molecule's susceptibility to electrophilic and nucleophilic attack.[3]
-
Molecular Electrostatic Potential (MEP): An MEP map is generated to visualize the electron density distribution and identify regions of positive and negative electrostatic potential, which are indicative of sites for electrophilic and nucleophilic reactions.
-
-
Reactivity Descriptor Calculations:
-
S-H Bond Dissociation Enthalpy (BDE): The BDE is calculated to predict the ease of homolytic cleavage of the S-H bond, a key step in many antioxidant mechanisms. This is determined by calculating the enthalpy change of the reaction: ArSH → ArS• + H•.[5]
-
Ionization Potential and Electron Affinity: These properties are calculated to understand the molecule's ability to donate or accept electrons.
-
Visualizing Computational Workflows and Potential Biological Interactions
Diagrams are essential for representing complex computational workflows and hypothetical biological pathways.
Caption: A typical workflow for the computational modeling of a molecule's electronic structure and reactivity.
References
The Pivotal Role of Fluorination and Methoxy Substitution in Thiophenol Derivatives: A Structure-Activity Relationship Guide for Kinase Inhibitor Design
A deep dive into the structure-activity relationship (SAR) of 3-fluoro-4-methoxythiophenol derivatives and related compounds reveals critical insights for the design of potent and selective kinase inhibitors. This guide provides a comparative analysis of these derivatives, focusing on their inhibitory activities against key oncogenic kinases, supported by experimental data and detailed protocols for researchers in drug discovery.
The strategic incorporation of fluorine atoms and methoxy groups into small molecule inhibitors has become a cornerstone of modern medicinal chemistry. The this compound scaffold, in particular, serves as a valuable building block in the development of targeted therapies. This is exemplified by studies on a series of kinase inhibitors, where the interplay of these substituents significantly influences potency and selectivity. This guide will dissect the SAR of these compounds, with a focus on their activity as inhibitors of Transforming Growth Factor-β Type I Receptor Kinase (TGF-βR1), a key player in cancer progression.
Comparative Analysis of Inhibitor Potency
The data presented below is from a study by Krishnaiah et al., which systematically explored the impact of fluorine substitution on the pyridine ring, a bioisostere of the phenyl ring in the context of this guide.
| Compound ID | R1 | R2 | R3 | ALK5 IC50 (nM) | p38α IC50 (nM) |
| 5 (EW-7197) | H | H | H | 7.68 | 1240 |
| 19h | H | F | H | 13.70 | 3370 |
| 19i | H | F | OMe | 9.85 | 2150 |
| 19j | H | F | Cl | 7.68 | 1860 |
| 19k | H | F | Br | 8.21 | 1930 |
| 19l | H | F | Me | 10.30 | 2540 |
Table 1: In vitro inhibitory activity of fluoro-substituted pyridine derivatives against TGF-βR1 (ALK5) and p38α MAP kinase.
The results indicate that the introduction of a fluorine atom at the 5-position of the pyridine ring (compounds 19h-l) maintains potent inhibitory activity against ALK5, comparable to the parent compound 5. Notably, these compounds exhibit high selectivity over the structurally related p38α MAP kinase. The SAR suggests that the electronic properties conferred by the fluorine atom are well-tolerated and can be combined with other substituents to fine-tune the compound's properties without compromising its primary activity.
Experimental Protocols
To facilitate further research and validation of these findings, detailed experimental protocols for key assays are provided below.
General Procedure for the Synthesis of Fluoro-Substituted Pyridine Derivatives
The synthesis of the evaluated compounds generally involves a multi-step process. A representative scheme is outlined below, based on the work of Krishnaiah et al.
Figure 1. Generalized synthetic workflow for kinase inhibitors.
A detailed, step-by-step synthetic procedure would be specific to each target molecule and can be found in the supporting information of the cited primary research articles.
In Vitro Kinase Inhibition Assay
The inhibitory activity of the compounds against TGF-βR1 (ALK5) and p38α MAP kinase is typically determined using an in vitro kinase assay.
Materials:
-
Recombinant human TGF-βR1 (ALK5) and p38α MAP kinase enzymes.
-
ATP (Adenosine triphosphate).
-
Myelin Basic Protein (MBP) or a specific peptide substrate.
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT).
-
[γ-³²P]ATP or a non-radioactive detection system (e.g., ADP-Glo™ Kinase Assay).
-
Test compounds dissolved in DMSO.
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
In a reaction plate, add the kinase, the substrate, and the test compound at various concentrations.
-
Initiate the kinase reaction by adding a mixture of ATP and [γ-³²P]ATP (or cold ATP for non-radioactive assays).
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid for radioactive assays or the ADP-Glo™ reagent).
-
For radioactive assays, spot the reaction mixture onto phosphocellulose paper, wash unbound ATP, and measure the incorporated radioactivity using a scintillation counter. For non-radioactive assays, measure the generated signal (e.g., luminescence) according to the manufacturer's protocol.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Figure 2. Workflow for the in vitro kinase inhibition assay.
Cell-Based Luciferase Reporter Assay
To assess the inhibitory activity of the compounds in a cellular context, a luciferase reporter assay is often employed.
Materials:
-
A cell line stably transfected with a TGF-β responsive luciferase reporter construct (e.g., (CAGA)₁₂-luciferase).
-
Cell culture medium and supplements.
-
Recombinant human TGF-β1.
-
Test compounds dissolved in DMSO.
-
Luciferase assay reagent.
Procedure:
-
Seed the reporter cells in a multi-well plate and allow them to attach overnight.
-
Pre-treat the cells with serial dilutions of the test compounds for a specified time (e.g., 1 hour).
-
Stimulate the cells with TGF-β1 to induce the luciferase reporter gene expression.
-
Incubate the cells for a further period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Calculate the percentage of inhibition of TGF-β1-induced luciferase activity for each compound concentration and determine the IC50 value.
Signaling Pathway
The targeted signaling pathway in the context of the discussed inhibitors is the TGF-β signaling pathway. TGF-β ligands bind to the TGF-β type II receptor (TGF-βRII), which then recruits and phosphorylates the TGF-β type I receptor (TGF-βRI or ALK5). This phosphorylation activates ALK5, which in turn phosphorylates downstream signaling molecules, primarily Smad2 and Smad3. The phosphorylated Smads then form a complex with Smad4 and translocate to the nucleus to regulate the transcription of target genes involved in cell proliferation, differentiation, and migration. The inhibitors discussed in this guide act by competitively binding to the ATP-binding pocket of ALK5, thereby preventing its activation and blocking the downstream signaling cascade.
Figure 3. Simplified TGF-β signaling pathway and the point of inhibition.
References
- 1. Medicinal Chemistry Strategies in Targeting TGF-βR1 Kinase Domain: Unveiling Insights into Inhibitor Structure–Activity Relationship (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel 4-thiophenyl-pyrazole, pyridine, and pyrimidine derivatives as potential antitumor candidates targeting both EGFR and VEGFR-2; design, synthesis ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00416C [pubs.rsc.org]
Navigating the Catalytic Landscape for 3-Fluoro-4-methoxythiophenol Reactions: A Comparative Guide
For researchers, scientists, and drug development professionals, the strategic functionalization of 3-Fluoro-4-methoxythiophenol is a critical step in the synthesis of novel therapeutic agents and advanced materials.[1][2] The presence of the fluoro and methoxy groups on the thiophenol ring enhances its reactivity and solubility, making it a valuable building block.[1][2] The efficacy of reactions involving this versatile intermediate is highly dependent on the choice of catalyst. This guide provides a comparative overview of various catalytic systems applicable to reactions with this compound, with a focus on C-S cross-coupling (thioetherification) reactions. While specific experimental data for this exact substrate is limited in publicly available literature, this guide extrapolates from well-established catalytic methods for structurally similar aryl thiols and halides to provide a robust starting point for reaction optimization.
Catalyst Performance at a Glance: A Comparative Overview
The selection of a catalyst is paramount in achieving high yields, short reaction times, and broad functional group tolerance. Palladium-, copper-, and nickel-based systems are the most prevalent catalysts for C-S cross-coupling reactions.[3][4] The following table summarizes the general characteristics of these catalytic systems in the context of aryl thiol reactions.
| Catalyst System | Typical Catalysts/Precatalysts | Common Ligands | Key Advantages | Common Reaction Types |
| Palladium-based | Pd(OAc)₂, Pd₂(dba)₃, [Pd(NHC)(µ-Cl)Cl]₂ | Buchwald-type phosphine ligands (e.g., Xantphos, dppf), N-heterocyclic carbenes (NHCs) | High efficiency, broad substrate scope, mild reaction conditions.[5][6] | Buchwald-Hartwig C-S Coupling, Suzuki-Miyaura Coupling, Heck Reaction, Sonogashira Coupling.[3][6][7][8][9] |
| Copper-based | CuI, Cu₂O, Cu(OAc)₂, CuSO₄ | 1,10-Phenanthroline, N,N'-dimethylethylenediamine (DMEDA), various amino acids | Cost-effective, effective for Ullmann-type couplings, can often be performed in air.[4][10][11] | Ullmann Condensation, Chan-Lam Coupling.[4][10][11] |
| Nickel-based | Ni(cod)₂, NiCl₂(dme), Ni(OAc)₂ | Phosphine ligands (e.g., dppf, DPEphos), N-heterocyclic carbenes (NHCs) | Good for cross-coupling of sterically hindered substrates, more economical than palladium.[12][13] | C-S Cross-Coupling, Suzuki-Miyaura Coupling.[12][13] |
| Organocatalysis | Amidine or guanidine bases (e.g., DBU, TBD) | Ligand-free | Avoids transition metal contamination, mild reaction conditions. | Nucleophilic Aromatic Substitution (SNA).[14] |
Experimental Protocols: Foundational Methodologies
The following protocols are generalized procedures for common C-S cross-coupling reactions, based on literature for analogous substrates. These should serve as a starting point for the development of specific synthetic procedures for this compound.
Palladium-Catalyzed Buchwald-Hartwig C-S Coupling
This reaction is a powerful method for the formation of aryl thioethers.[5][6]
Reaction Scheme:
Ar-X + R-SH ---(Pd catalyst, Ligand, Base, Solvent, Heat)---> Ar-S-R
-
Ar-X: Aryl halide or triflate
-
R-SH: this compound
-
Pd catalyst: e.g., Pd(OAc)₂ or a pre-catalyst like [Pd(IPr)(µ-Cl)Cl]₂
-
Ligand: e.g., Xantphos or another Buchwald ligand
-
Base: e.g., Cs₂CO₃, K₃PO₄, or NaOtBu
-
Solvent: e.g., Toluene, Dioxane, or DMF
General Procedure:
-
To an oven-dried reaction vessel, add the aryl halide (1.0 mmol), this compound (1.2 mmol), palladium catalyst (0.01-0.05 mmol), and ligand (0.01-0.1 mmol).
-
Add the base (2.0 mmol) and the solvent (5-10 mL).
-
Degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the starting material is consumed (monitored by TLC or LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Copper-Catalyzed Ullmann-Type C-S Coupling
The Ullmann condensation is a classic method for forming C-S bonds, often requiring higher temperatures but utilizing a more economical catalyst.[4][15]
Reaction Scheme:
Ar-X + R-SH ---(Cu catalyst, Ligand, Base, Solvent, Heat)---> Ar-S-R
-
Ar-X: Aryl halide (typically iodide or bromide)
-
R-SH: this compound
-
Cu catalyst: e.g., CuI or Cu₂O
-
Ligand: e.g., 1,10-phenanthroline or DMEDA (optional, but often improves reactivity)
-
Base: e.g., K₂CO₃ or Cs₂CO₃
-
Solvent: e.g., DMF, NMP, or Pyridine
General Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), copper catalyst (0.1-0.2 mmol), ligand (0.2-0.4 mmol, if used), and base (2.0 mmol).
-
Add a high-boiling polar solvent (5-10 mL).
-
Heat the mixture to a high temperature (typically 120-180 °C) under an inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture and dilute with a suitable organic solvent.
-
Filter to remove insoluble salts and wash the filtrate with water and brine.
-
Dry the organic phase, concentrate, and purify the product via chromatography.
Nickel-Catalyzed C-S Cross-Coupling
Nickel catalysis offers a cost-effective alternative to palladium, particularly for sterically demanding substrates.[12][13]
Reaction Scheme:
Ar-X + R-SH ---(Ni catalyst, Ligand, Base, Solvent, Heat)---> Ar-S-R
-
Ar-X: Aryl halide or triflate
-
R-SH: this compound
-
Ni catalyst: e.g., Ni(cod)₂ or a pre-catalyst like (Xantphos)Ni(o-tolyl)Cl
-
Ligand: e.g., DPEphos or Xantphos
-
Base: e.g., KOAc or K₃PO₄
-
Solvent: e.g., THF or Toluene
General Procedure:
-
In a glovebox, charge a reaction tube with the nickel catalyst (0.05-0.1 mmol) and ligand (0.05-0.1 mmol).
-
Add the aryl halide (1.0 mmol), this compound (1.2 mmol), base (1.5 mmol), and solvent (5 mL).
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to the required temperature (can range from room temperature to 100 °C) and stir for the specified time.
-
Upon completion, cool the mixture and pass it through a short plug of silica gel, eluting with an organic solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Visualizing the Process: Workflow and Catalytic Cycle
To better understand the experimental process and the underlying chemical transformations, the following diagrams illustrate a general workflow for catalyst screening and a representative catalytic cycle for a palladium-catalyzed C-S cross-coupling reaction.
Caption: A generalized experimental workflow for screening and comparing catalyst efficacy.
Caption: Catalytic cycle for the Buchwald-Hartwig C-S cross-coupling reaction.
References
- 1. Synthesis of Aryl Trifluoromethyl Thioethers [manu56.magtech.com.cn]
- 2. The Development of Versatile Methods for Palladium-Catalyzed Coupling Reactions of Aryl Electrophiles Through the Use of P(t-Bu)3 and PCy3 as Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of Fluorinated Alkyl Aryl Ethers by Palladium-Catalyzed C–O Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination and C-S/S-H Metathesis of Aryl Sulfides by Selective C-S Cleavage Mediated by Air- and Moisture-Stable [Pd(NHC)(μ-Cl)Cl]2 Precatalysts: Unified Mechanism for Activation of Inert C-S Bonds [organic-chemistry.org]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 7. Chan-Lam Coupling [organic-chemistry.org]
- 8. Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palladium-catalyzed cross-coupling of aryl halides using organotitanium nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Chan–Lam coupling - Wikipedia [en.wikipedia.org]
- 11. Chan-Lam-Type S-Arylation of Thiols with Boronic Acids at Room Temperature [organic-chemistry.org]
- 12. Nickel catalyzed C–S cross coupling of sterically hindered substrates enabled by flexible bidentate phosphines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Organocatalyzed synthesis of fluorinated poly(aryl thioethers) - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ullmann Reaction [organic-chemistry.org]
Comparative Analysis of Substituted Thiophene Analogs as Potent Antiproliferative Agents
A detailed guide for researchers and drug development professionals on the cytotoxic potential of novel thiophene derivatives, focusing on their structure-activity relationship, mechanism of action, and experimental validation.
This guide provides a comparative analysis of a series of 2-alkoxycarbonyl-3-arylamino-5-substituted thiophene analogs, which have demonstrated significant antiproliferative activity against various cancer cell lines. The data presented herein is compiled from preclinical studies and aims to offer a clear, objective comparison of the performance of these compounds, supported by detailed experimental protocols and mechanistic insights. The core structure of these analogs is designed around a thiophene scaffold, a heterocyclic compound known for its diverse biological activities.[1] The strategic substitution at various positions of the thiophene ring has a significant impact on their anticancer efficacy.[1]
Quantitative Analysis of Antiproliferative Activity
The antiproliferative effects of a series of thiophene analogs were evaluated against four human cancer cell lines: HeLa (cervical cancer), A549 (lung cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of the cancer cells, were determined and are summarized in the table below. The data reveals a clear structure-activity relationship (SAR), where the nature and position of substituents on the phenyl ring at the 5-position of the thiophene core play a crucial role in the observed cytotoxicity.
| Compound ID | 5-Position Phenyl Substituent | HeLa (μM) | A549 (μM) | MCF-7 (μM) | HT-29 (μM) |
| 4a | Unsubstituted | 0.23 | 0.22 | 0.13 | 0.28 |
| 4d | 4-Fluoro | 0.84 | 0.73 | 0.45 | 0.69 |
| 4i | 4-Methyl | 0.25 | 0.21 | 0.15 | 0.24 |
| 4k | 4-Methoxy | 0.28 | 0.26 | 0.17 | 0.31 |
| 4n | 3-Methoxy | 0.27 | 0.84 | 0.65 | 0.73 |
| 4o | 3,4-Dimethoxy | 0.26 | 0.45 | 0.38 | 0.42 |
| 4p | 3,4,5-Trimethoxy | >10 | >10 | >10 | >10 |
| CA-4 | Combretastatin A-4 (Reference) | 0.003 | 0.004 | 0.003 | 0.005 |
Data extracted from a study on 2-alkoxycarbonyl-3-arylamino-5-substituted thiophenes. The reference compound, Combretastatin A-4 (CA-4), is a known potent tubulin polymerization inhibitor.
From the data, it is evident that analogs with an unsubstituted (4a), 4-methyl (4i), or 4-methoxy (4k) phenyl group at the 5-position exhibit the highest potency across all tested cell lines, with IC50 values in the submicromolar range.[2] The introduction of a single methoxy group at the para-position (4k) resulted in minimal changes in antiproliferative activity compared to the unsubstituted analog (4a).[2] However, moving the methoxy group to the meta-position (4n) led to a 3- to 4-fold reduction in activity against A549, MCF-7, and HT-29 cell lines.[2] Interestingly, the addition of a third methoxy group (4p) resulted in a complete loss of antiproliferative activity.[2]
Experimental Protocols
The following are detailed methodologies for the key experiments conducted to evaluate the antiproliferative activity and mechanism of action of the thiophene analogs.
1. Cell Culture and Antiproliferative Assay (MTT Assay)
-
Cell Lines and Culture Conditions: Human cancer cell lines (HeLa, A549, MCF-7, and HT-29) were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells were cultured in a humidified atmosphere at 37°C with 5% CO2.
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.
-
The following day, the medium was replaced with fresh medium containing serial dilutions of the test compounds. A control group with vehicle (DMSO) was also included.
-
The plates were incubated for 48 hours.
-
After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.
-
The medium was then removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.
-
The absorbance was measured at 570 nm using a microplate reader.
-
The percentage of cell growth inhibition was calculated, and the IC50 values were determined from the dose-response curves.
-
2. Tubulin Polymerization Inhibition Assay
-
Principle: This assay measures the ability of a compound to interfere with the assembly of tubulin into microtubules.
-
Procedure:
-
Purified bovine brain tubulin was suspended in a glutamate-based buffer.
-
The test compound or a reference inhibitor (colchicine or CA-4) was added to the tubulin solution.
-
The mixture was incubated at 37°C to induce tubulin polymerization.
-
The increase in absorbance (turbidity) at 340 nm, which corresponds to microtubule formation, was monitored over time using a spectrophotometer.
-
The IC50 for tubulin polymerization inhibition was determined as the concentration of the compound that reduces the rate of polymerization by 50%.
-
Mechanism of Action: Targeting Microtubule Dynamics
Several thiophene derivatives have been identified as potent inhibitors of tubulin polymerization, a critical process for cell division.[2][3] These compounds exert their anticancer effects by disrupting the formation of the mitotic spindle, leading to cell cycle arrest and subsequent apoptosis (programmed cell death).[3] The most active thiophene analogs, such as compound 4c (a 2'-thienyl analog), have been shown to inhibit tubulin polymerization with an IC50 value of 1.2 µM, which is comparable to that of the well-known tubulin inhibitor Combretastatin A-4 (IC50: 1.1 µM).[2] These compounds are believed to bind to the colchicine-binding site on tubulin.
Below are diagrams illustrating the experimental workflow for evaluating antiproliferative activity and the proposed signaling pathway for tubulin polymerization inhibitors.
Caption: Workflow for assessing the antiproliferative activity of thiophene analogs.
Caption: Signaling pathway for tubulin polymerization inhibitors.
References
- 1. A Review on Anticancer Activities of Thiophene and Its Analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2-Alkoxycarbonyl-3-arylamino-5-substituted thiophenes as a novel class of antimicrotubule agents: Design, synthesis, cell growth and tubulin polymerization inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
3-Fluoro-4-methoxythiophenol proper disposal procedures
Proper disposal of 3-Fluoro-4-methoxythiophenol is critical for ensuring laboratory safety and environmental compliance. Due to its chemical structure, containing both a fluorine atom (a halogen) and a sulfur group, it must be treated as a hazardous, halogenated organic waste. Adherence to strict segregation and labeling protocols is mandatory.
Immediate Safety and Handling
Before handling this compound, ensure you are in a well-ventilated area, preferably within a chemical fume hood.[1][2][3] Always wear appropriate Personal Protective Equipment (PPE). In case of exposure or spills, follow these immediate procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves (consult manufacturer data for compatibility), safety goggles or a face shield, and a lab coat.[3][4][5]
-
Skin Contact: Immediately flush the affected area with large amounts of water for at least 15 minutes and remove all contaminated clothing.[4] Seek medical attention.[4]
-
Eye Contact: Immediately flush eyes with running water for at least 15 minutes, holding eyelids open.[4] Seek immediate medical attention.[4]
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[3][4]
-
Spill Cleanup: For small spills, absorb the material with an inert, non-combustible absorbent like sand or vermiculite.[1][6] Place the contaminated material into a sealed, properly labeled container for disposal.[1][4] Avoid generating dust.[4] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.[7]
Key Chemical Data for Disposal
The following table summarizes essential data for this compound, which is crucial for accurate waste labeling and handling.
| Property | Data |
| Chemical Name | This compound |
| CAS Number | 89818-27-9[8] |
| Molecular Formula | C₇H₇FOS[8] |
| Waste Category | Halogenated Organic Waste[9][10] |
| GHS Hazard Statements | H315: Causes skin irritation[8]H319: Causes serious eye irritation[8]H335: May cause respiratory irritation[8] |
Step-by-Step Disposal Protocol
Follow this procedure to ensure safe and compliant disposal of this compound and materials contaminated with it.
-
Waste Segregation:
-
This is the most critical step. This compound is a halogenated organic compound .[10]
-
It must be collected in a designated "Halogenated Organic Waste" container.[7][9][10]
-
DO NOT mix with non-halogenated organic waste, as this significantly increases disposal costs and complexity.[9][11]
-
DO NOT mix with aqueous waste, strong acids/bases, oxidizers, or metal-containing waste.[9][11]
-
-
Waste Collection:
-
Use a chemically compatible waste container, typically a polyethylene carboy or bottle, provided by your EHS department.[2][9] The container must have a secure, tight-fitting screw cap.[2][7]
-
Keep the waste container closed at all times except when actively adding waste.[7][9]
-
Collect all contaminated materials, including unused product, reaction residues, contaminated absorbent from spills, and rinsed labware (if not being decontaminated), in this container.
-
-
Labeling:
-
Affix a "Hazardous Waste" tag to the container before adding the first drop of waste.[7][9]
-
Clearly write the full chemical name: "this compound" and list any other chemical constituents and their approximate percentages.[9] Do not use abbreviations.[7]
-
Check the appropriate hazard boxes on the label (e.g., Toxic, Irritant).
-
-
Storage:
-
Final Disposal:
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. echemi.com [echemi.com]
- 6. fishersci.com [fishersci.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. This compound | C7H7FOS | CID 2759007 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. campusoperations.temple.edu [campusoperations.temple.edu]
- 10. bucknell.edu [bucknell.edu]
- 11. 7.2 Organic Solvents [ehs.cornell.edu]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
Safeguarding Your Research: A Comprehensive Guide to Handling 3-Fluoro-4-methoxythiophenol
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling 3-Fluoro-4-methoxythiophenol. Adherence to these protocols is critical to mitigate potential hazards, ensure laboratory safety, and maintain environmental compliance. This document offers procedural, step-by-step guidance for safe handling, from personal protective equipment selection to operational plans and waste disposal.
Essential Safety and Personal Protective Equipment (PPE)
This compound is a chemical that requires careful handling due to its potential hazards. According to safety data sheets, it can cause severe skin burns and eye damage, and may also cause respiratory irritation.[1][2] Therefore, a comprehensive personal protective equipment (PPE) strategy is paramount to minimize exposure.
Recommended Personal Protective Equipment
A multi-layered approach to PPE is essential for minimizing exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Level | Equipment | Specifications & Rationale |
| Primary (Essential) | Eye and Face Protection | Chemical splash goggles are mandatory to protect against splashes. A face shield should be worn over safety glasses when there is a significant risk of splashing.[3][4] |
| Hand Protection | Wear chemical-impermeable gloves.[2] Nitrile or neoprene gloves are generally recommended for incidental contact with similar chemicals.[3] For prolonged or direct contact, consult the glove manufacturer's chemical resistance data. Always inspect gloves for integrity before use and use proper removal techniques to avoid skin contact.[3] | |
| Body Protection | A flame-resistant lab coat, fully buttoned, is required to protect against splashes.[2][3] Long pants and closed-toe shoes are mandatory.[3] | |
| Secondary (Task-Dependent) | Respiratory Protection | If there is a risk of generating aerosols or dust, or if working outside a well-ventilated area, a respirator is necessary.[2][3] The type of respirator should be selected based on a formal risk assessment.[3] A full-face respirator may be required if exposure limits are exceeded or irritation is experienced.[2] |
Operational Plan: From Preparation to Disposal
Safe handling of this compound extends beyond PPE. A clear and detailed operational plan is crucial for the safety of all laboratory personnel.
Preparation
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1][4]
-
Emergency Equipment: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[4]
-
Gather Materials: Have all necessary equipment, reagents, and waste containers prepared and within reach before starting any procedure to minimize movement and the risk of spills.
Handling
-
Avoid Contact: Avoid all personal contact with the chemical, including inhalation of dust or fumes.[1]
-
Personal Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly with soap and water after handling.[1]
-
Clothing: Contaminated work clothes should be laundered separately before reuse.[1]
Spill Response
-
Evacuate and Secure: In case of a spill, evacuate the immediate area and restrict access.[4]
-
Ventilate: Ensure adequate ventilation. If the spill is contained within a fume hood, keep it operational.[4]
-
Absorb: Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or vermiculite.[4]
-
Collect and Dispose: Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.[1][4]
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.[4]
Disposal Plan
All waste containing this compound must be treated as hazardous waste.
-
Solid Waste: Contaminated solid waste, including gloves, absorbent materials, and empty containers, should be placed in a clearly labeled, sealed container.[3]
-
Liquid Waste: Unused or waste solutions of this compound should be collected in a designated, labeled, and sealed waste container.[3]
-
Disposal: Dispose of the chemical and any contaminated materials in sealed, properly labeled containers according to local, regional, and national regulations.[1][5] Consult your institution's environmental health and safety department for specific guidance.
Emergency Procedures
In the event of exposure, immediate action is critical.
-
Eye Contact: Immediately flush the eyes with plenty of running water for at least 15 minutes, holding the eyelids apart.[1][2] Seek immediate medical attention.[1]
-
Skin Contact: Immediately flush the affected area with large amounts of water.[1] Remove all contaminated clothing, including footwear.[1] Continue flushing with water and seek immediate medical attention.[1]
-
Inhalation: Move the person to fresh air.[2] If breathing is difficult, give oxygen.[2] If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion: Rinse the mouth with water.[2] Do NOT induce vomiting.[1][2] Never give anything by mouth to an unconscious person.[2] Call a doctor or Poison Control Center immediately.[2]
Safe Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
